4-Methyl-7-trimethylsiloxycoumarin
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-trimethylsilyloxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOZLBDGGWMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460228 | |
| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67909-31-3 | |
| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Photophysics of 4-Methyl-7-trimethylsiloxycoumarin: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectral properties of 4-Methyl-7-trimethylsiloxycoumarin, a fluorescent molecule of significant interest in life sciences and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the core photophysical characteristics, outlines methodologies for its synthesis and analysis, and provides insights into its potential applications.
Introduction: The Coumarin Scaffold and the Significance of the 7-Position
Coumarins are a prominent class of benzopyrone-based fluorophores renowned for their robust fluorescence and environmental sensitivity. Their utility as fluorescent probes, laser dyes, and components in bio-imaging is well-established. The spectral properties of coumarins are profoundly influenced by the nature and position of substituents on the coumarin ring. The 7-position, in particular, is a critical determinant of the molecule's photophysical behavior. Electron-donating groups at this position, such as hydroxyl (-OH), alkoxy (-OR), and amino (-NR2) groups, often lead to strong fluorescence in the blue-to-green region of the visible spectrum.
This guide focuses on this compound, a derivative where the hydroxyl group of the common 7-hydroxy-4-methylcoumarin is protected with a trimethylsilyl (TMS) group. This modification can influence solubility, stability, and interaction with the local environment, thereby subtly modulating its spectral characteristics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of 7-hydroxy-4-methylcoumarin. The foundational 7-hydroxy-4-methylcoumarin is commonly synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid.
Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
-
Reaction Setup: In a flask, combine resorcinol and ethyl acetoacetate.
-
Acid Catalysis: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) to the mixture while cooling in an ice bath to control the exothermic reaction.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol: Silylation of 7-Hydroxy-4-methylcoumarin
-
Reactant Preparation: Dissolve 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Silylating Agent: Add a silylating agent, such as trimethylsilyl chloride (TMSCl), to the solution. A base, like triethylamine or pyridine, is often included to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: After the reaction, the mixture is typically washed with water to remove the salt byproduct. The organic layer is then dried and the solvent evaporated to yield the this compound product.
Caption: Synthetic workflow for this compound.
Spectral Properties of this compound
The trimethylsiloxy group is electronically similar to a methoxy group, both being weakly electron-donating. This suggests that the spectral characteristics will be comparable to those of 7-hydroxy and 7-methoxy-4-methylcoumarin.
Estimated Spectral Data
The following table summarizes the estimated spectral properties of this compound based on the known values for 7-hydroxy-4-methylcoumarin. These values are expected to be in a similar range, with minor shifts depending on the solvent environment.
| Property | Estimated Value | Basis for Estimation |
| Absorption Maximum (λabs) | ~320 - 360 nm | Based on the absorption maxima of 7-hydroxy-4-methylcoumarin in various solvents. |
| Emission Maximum (λem) | ~440 - 460 nm | Based on the emission maxima of 7-hydroxy-4-methylcoumarin in various solvents. |
| Stokes Shift | ~80 - 140 nm | Calculated from the estimated absorption and emission maxima. |
| Molar Extinction Coefficient (ε) | High (in the order of 104 M-1cm-1) | Characteristic of coumarin derivatives. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Expected to be similar to 7-hydroxy-4-methylcoumarin. |
| Fluorescence Lifetime (τ) | ~1 - 4 ns | Typical range for coumarin fluorophores. |
Factors Influencing Spectral Properties
The photophysical properties of coumarins, including this compound, are highly sensitive to the surrounding environment. Key factors include:
-
Solvent Polarity: Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.
-
Hydrogen Bonding: The trimethylsiloxy group is a weaker hydrogen bond acceptor compared to the hydroxyl group. This may result in less pronounced solvatochromic shifts in protic solvents compared to 7-hydroxy-4-methylcoumarin.
-
pH: Unlike 7-hydroxy-4-methylcoumarin, which exhibits different spectral properties in its neutral and anionic forms, the fluorescence of this compound is expected to be largely pH-independent in the physiological range due to the absence of an acidic proton.
Caption: Factors influencing the spectral properties of the coumarin.
Experimental Characterization
To precisely determine the spectral properties of this compound, a series of spectroscopic measurements are required.
Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Measurement: Record the absorption spectrum using a UV-Visible spectrophotometer, scanning a wavelength range that covers the expected absorption of the coumarin (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Use a very dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent to avoid inner filter effects.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, excite the sample at its λabs and scan the emission wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum emission (λem).
Protocol: Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measurement: Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculation: The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Protocol: Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is measured using time-resolved fluorescence spectroscopy, typically with techniques like Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.
-
Measurement: Excite the sample and measure the decay of the fluorescence intensity over time.
-
Data Analysis: The fluorescence decay data is fitted to an exponential function to determine the lifetime (τ).
Potential Applications
The unique properties of this compound make it a promising candidate for various applications:
-
Fluorescent Probes: Its sensitivity to the local environment can be exploited to develop probes for sensing changes in polarity or viscosity in biological systems or materials. The TMS group can also serve as a cleavable protecting group, enabling the design of "turn-on" fluorescent probes that respond to specific chemical stimuli.
-
Drug Development: The coumarin scaffold is a common feature in many biologically active compounds. The trimethylsiloxy derivative can be used as a building block in the synthesis of novel therapeutic agents, where its fluorescence can aid in tracking the molecule's distribution and metabolism.
-
Materials Science: Incorporation of this fluorophore into polymers or sol-gels can lead to the development of fluorescent materials for applications in sensing, imaging, and optical devices.
Conclusion
This compound is a versatile fluorophore with significant potential in diverse scientific fields. While direct experimental data on its spectral properties are scarce, reliable estimations can be made based on the well-characterized 7-hydroxy-4-methylcoumarin. The synthetic accessibility and tunable properties of the coumarin core, coupled with the unique characteristics imparted by the trimethylsiloxy group, position this compound as a valuable tool for researchers and developers. Further experimental characterization will undoubtedly unveil new applications and deepen our understanding of its photophysical behavior.
References
- Suratwala, T., Gardlund, Z., Davidson, K., Uhlmann, D. R., & Peyghambarian, N. (1998). Photophysical properties of silylated coumarin dyes in silica sol-gels. Journal of Sol-Gel Science and Technology, 11(2), 179-188.
Sources
Unveiling the Luminescent Heart: A Technical Guide to the Fluorescence Mechanism of 4-Methyl-7-trimethylsiloxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the fluorescence mechanism of 4-methyl-7-trimethylsiloxycoumarin, a versatile fluorophore with significant potential in chemical sensing and bio-imaging. We will dissect the core principles governing its light-emitting properties, from its fundamental electronic structure to the dynamic processes that dictate its fluorescence quantum yield and environmental sensitivity. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and theoretical models that form the foundation of our knowledge in this field.
Introduction: The Allure of the Coumarin Scaffold
Coumarins represent a prominent class of fluorescent molecules, prized for their high quantum yields, photostability, and tunable photophysical properties.[1] The inherent fluorescence of the coumarin core arises from its rigid, planar benzopyrone structure, which supports efficient π-electron delocalization. The fluorescence characteristics of coumarin derivatives are exquisitely sensitive to the nature and position of substituents on this core scaffold. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-positions are known to enhance the intramolecular charge transfer (ICT) character of the molecule, often leading to brighter and more environmentally sensitive fluorescence.[2]
This compound is a derivative of the well-studied 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). The introduction of the trimethylsilyl (TMS) group at the 7-position offers a unique handle for modulating the fluorescence properties and for designing "turn-on" fluorescent probes.
The Core Fluorescence Mechanism: A Tale of Charge Transfer
The fluorescence of this compound, like other 7-substituted coumarins, is fundamentally governed by an intramolecular charge transfer (ICT) process upon photoexcitation.
Ground State (S₀) to Excited State (S₁) Transition
Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In coumarins with an electron-donating group at the 7-position, the HOMO is typically localized on the electron-rich benzene ring, including the substituent at the 7-position. The LUMO, conversely, is predominantly located on the electron-deficient pyrone ring.
The trimethylsiloxy (-OSi(CH₃)₃) group at the 7-position acts as an electron-donating group, albeit with different characteristics compared to a hydroxyl or amino group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance.
The Role of the Trimethylsilyl Group
The trimethylsilyl group has a dual electronic nature. While silicon is more electropositive than carbon, suggesting an electron-releasing inductive effect, when directly attached to a π-system, silyl groups can also exhibit electron-withdrawing character through σ-π conjugation.[3] However, in the case of a trimethylsiloxy group, the intervening oxygen atom's electron-donating resonance effect is expected to be the dominant factor influencing the coumarin's electronic properties.
The presence of the bulky and non-polar TMS group also sterically hinders interactions with the solvent in the immediate vicinity of the 7-position, which can influence the excited-state dynamics.
Intramolecular Charge Transfer in the Excited State
Following excitation to the S₁ state, a rapid intramolecular charge transfer occurs, leading to a significant redistribution of electron density. The 7-trimethylsiloxy group pushes electron density towards the pyrone ring, resulting in a more polarized excited state with a larger dipole moment compared to the ground state.[4][5] This ICT state is the primary emissive state.
Figure 1: Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in this compound.
The "Turn-On" Fluorescence Mechanism: The Power of Desilylation
A key feature of this compound is its utility as a pro-fluorophore. The trimethylsiloxy group can be selectively cleaved by certain chemical species, most notably fluoride ions, to regenerate the highly fluorescent 7-hydroxy-4-methylcoumarin. This desilylation event leads to a dramatic change in the fluorescence properties, forming the basis of a "turn-on" sensing mechanism.
Upon cleavage of the Si-O bond, the weakly fluorescent or non-fluorescent this compound is converted to the brightly fluorescent 7-hydroxy-4-methylcoumarin anion (in the presence of a base) or the neutral phenol. This results in a significant increase in fluorescence intensity and often a shift in the emission wavelength.
Figure 2: Schematic of the "turn-on" fluorescence sensing mechanism via desilylation.
Environmental Effects on Fluorescence: Solvatochromism
The significant change in dipole moment between the ground and excited states of this compound makes its fluorescence highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism.[2][6]
In polar solvents, the more polar ICT excited state is stabilized to a greater extent than the less polar ground state. This leads to a decrease in the energy gap between the S₁ and S₀ states, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in non-polar solvents, the emission is typically observed at shorter wavelengths (blue-shifted).
This property is invaluable for probing the microenvironment of biological systems or for developing sensors that respond to changes in solvent polarity.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. First, the coumarin core is synthesized, followed by the silylation of the hydroxyl group.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
The most common method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation.[7][8] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).
Protocol 1: Pechmann Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol and ethyl acetoacetate.
-
Acid Catalyst: Cool the flask in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: Silylation of 7-Hydroxy-4-methylcoumarin
The hydroxyl group of 7-hydroxy-4-methylcoumarin can be converted to a trimethylsiloxy group using a silylating agent.
Protocol 2: Silylation
-
Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base: Add a suitable base, such as triethylamine or imidazole, to the solution.
-
Silylating Agent: Slowly add a silylating agent, such as trimethylsilyl chloride (TMSCl), to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Characterization of Fluorescence Properties
A thorough understanding of the fluorescence mechanism requires quantitative characterization of the photophysical properties of this compound.
Solvatochromism Study
Protocol 3: Solvatochromism Analysis
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol). The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption and Emission Spectra: For each solution, record the absorption spectrum using a UV-Vis spectrophotometer and the fluorescence emission spectrum using a spectrofluorometer.
-
Data Analysis: Plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against a solvent polarity function, such as the Lippert-Mataga plot, to evaluate the change in dipole moment upon excitation.[9][10]
Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.[3][4]
Protocol 4: Relative Fluorescence Quantum Yield Determination
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Spectra Acquisition: Record the absorption and fluorescence emission spectra for each solution.
-
Data Analysis: Integrate the area under the corrected fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[3]
Fluorescence Quenching Studies
Fluorescence quenching experiments can provide insights into the accessibility of the fluorophore to other molecules and the nature of their interactions.[11][12][13]
Protocol 5: Fluorescence Quenching Assay
-
Sample Preparation: Prepare a solution of this compound at a fixed concentration. Prepare a stock solution of the quencher molecule.
-
Titration: Aliquot the fluorophore solution into a series of cuvettes. Add increasing concentrations of the quencher to each cuvette.
-
Fluorescence Measurement: Record the fluorescence intensity of each solution at the emission maximum.
-
Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot. The nature of the quenching (static or dynamic) can be determined from the linearity and temperature dependence of this plot.
Theoretical and Computational Insights
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and excited-state properties of fluorescent molecules.[14][15][16][17][18]
For this compound, DFT calculations can be used to:
-
Optimize the ground state geometry.
-
Calculate the HOMO and LUMO energy levels and their spatial distribution, providing a visual representation of the orbitals involved in the electronic transition.
-
Determine the ground state dipole moment.
TD-DFT calculations can then be used to:
-
Predict the vertical excitation energies, which correspond to the absorption maxima.
-
Optimize the geometry of the first excited state (S₁).
-
Calculate the emission energies from the optimized S₁ state, corresponding to the fluorescence maxima.
-
Determine the excited-state dipole moment, providing a quantitative measure of the charge transfer character.
These computational studies provide a molecular-level understanding that complements experimental observations and helps to rationalize the observed photophysical properties.
Applications and Future Perspectives
The unique fluorescence mechanism of this compound, particularly its "turn-on" response upon desilylation, makes it a highly attractive candidate for various applications, including:
-
Fluorescent Probes for Anions: As a chemodosimeter for fluoride ions and other species that can cleave the Si-O bond.
-
Bio-imaging: For the detection of specific enzymes or reactive species in biological systems that can trigger the desilylation reaction.
-
Materials Science: As a component in smart materials that respond to chemical stimuli with a fluorescent signal.
Future research in this area will likely focus on fine-tuning the selectivity and sensitivity of these probes by modifying the silyl group and the coumarin core. Furthermore, the development of two-photon absorbing analogues will enable deeper tissue imaging with reduced photodamage.
Conclusion
The fluorescence of this compound is a fascinating interplay of its electronic structure, excited-state dynamics, and interaction with its environment. The core mechanism is driven by intramolecular charge transfer, modulated by the electron-donating trimethylsiloxy group. This understanding, coupled with the ability to trigger a dramatic "turn-on" fluorescence response through desilylation, provides a robust platform for the design of next-generation fluorescent sensors and imaging agents. This guide has provided a comprehensive overview of the theoretical principles, synthetic strategies, and experimental methodologies required to harness the full potential of this versatile fluorophore.
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Exploring solvatochromism in Nile Blue 690 dye: Evaluating dipole moments across the ground and excited states. (2024). Results in Chemistry, 7, 101458. [Link]
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Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence quenching of coumarins by halide ions. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(4), 757–763. [Link]
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An Investigation of Solvatochromic Behavior. (n.d.). Retrieved from [Link]
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A Diphenylamine-Functionalized[4]Helicene as a Solvatochromic Fluorescent Sensor for Methanol: Synthesis, Photophysics, and Computational Analysis. (2025). The Journal of Physical Chemistry B. [Link]
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DFT/TD-DFT calculations, spectroscopic characterizations (FTIR, NMR, UV–vis), molecular docking and enzyme inhibition study of 7-benzoyloxycoumarin | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Photophysics of a coumarin in different solvents: use of different solvatochromic models. (2014). Photochemistry and Photobiology, 90(4), 734–746. [Link]
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Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. (2019). Journal of Fluorescence, 29(1), 121–135. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2013). Journal of Kerbala University, 11(2). Retrieved from [Link]
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Whitepaper: 4-Methyl-7-trimethylsiloxycoumarin - A Versatile Tool in Modern Chemical and Biological Research
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides an in-depth exploration of 4-Methyl-7-trimethylsiloxycoumarin, a key derivative of the widely recognized fluorophore, 7-hydroxy-4-methylcoumarin (4-MU). We delve into the fundamental chemistry of the trimethylsilyl (TMS) protecting group, which imparts unique functionalities to the coumarin scaffold. This document details its synthesis, mechanism of action, and primary applications as a fluorogenic probe and a strategic intermediate in complex organic synthesis. The protocols and mechanistic explanations herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound's properties for advanced sensing applications and the synthesis of novel bioactive molecules.
The 4-Methylcoumarin Core: A Privileged Scaffold
Coumarins are a class of benzopyrone compounds found extensively in nature and are renowned for their significant biological activities and unique photochemical properties.[1][2] The 7-hydroxy-4-methylcoumarin (hymecromone or 4-MU) substructure is particularly noteworthy. Its phenolic hydroxyl group at the 7-position is crucial for its strong fluorescence and also serves as a reactive handle for chemical modification.[3] Derivatives of 4-MU are foundational in the development of pharmaceuticals, including anticancer, antimicrobial, and antioxidant agents, as well as in the creation of fluorescent probes for biochemical assays.[4][5][6]
The strategic modification of the 7-hydroxyl group is a common approach to modulate the compound's properties. One of the most effective and versatile modifications is the introduction of a trimethylsilyl (TMS) group, forming this compound. This conversion temporarily masks the reactive hydroxyl group, enabling a range of applications that would otherwise be inaccessible.
The Chemistry of the Trimethylsilyl (TMS) Ether
The utility of this compound is rooted in the chemistry of the silicon-oxygen bond. The TMS group, -Si(CH₃)₃, serves as an excellent protecting group for alcohols and phenols.[7]
2.1. Key Properties of the TMS Group:
-
Chemical Inertness: The silyl ether is stable under many reaction conditions, including those involving strong bases, Grignard reagents, and certain oxidizing or reducing agents, which would react with a free hydroxyl group.[8][9]
-
Increased Volatility: Silylation reduces intermolecular hydrogen bonding, making the compound more volatile and amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS).[7]
-
Facile and Selective Cleavage: The most critical feature of the TMS group is its predictable and clean removal under mild conditions that do not affect the rest of the molecule.[9]
2.2. Deprotection (Cleavage) Mechanisms The Si-O bond is readily cleaved by two primary methods:
-
Fluoride Ion-Mediated Cleavage: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective. The exceptional strength of the Silicon-Fluoride (Si-F) bond provides a strong thermodynamic driving force for the reaction, displacing the coumarin oxygen.[8][10] This method is highly selective and widely used.
-
Acid-Catalyzed Hydrolysis: Mild acidic conditions can hydrolyze the silyl ether back to the hydroxyl group.[9]
The fluoride-mediated deprotection is a cornerstone of this compound's application in sensing.
Caption: Mechanism of TMS ether cleavage by a fluoride ion.
Synthesis of this compound
The synthesis is a robust two-step process. First, the coumarin core is created, followed by the silylation of the hydroxyl group.
3.1. Step 1: Pechmann Condensation to form 7-Hydroxy-4-methylcoumarin This classic condensation reaction forms the coumarin ring system from a phenol and a β-ketoester under acidic conditions.[11][12][13]
Protocol 3.1: Pechmann Condensation
-
Preparation: In a 250 mL beaker, chill 20 mL of concentrated sulfuric acid to below 10°C in an ice bath.[11][14]
-
Reactant Mixture: In a separate flask, dissolve 5.5 g of resorcinol in 6.5 mL of ethyl acetoacetate.[11][13]
-
Reaction: Add the resorcinol solution dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.[14]
-
Incubation: After the addition is complete, let the mixture stand at room temperature for 18-24 hours. The solution will darken and become viscous.
-
Precipitation: Pour the reaction mixture slowly into 200 mL of a stirred ice-water slurry. A precipitate will form.[11]
-
Isolation & Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a 70:30 ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin as a pale yellow or white solid.[11]
3.2. Step 2: Silylation of the 7-Hydroxyl Group This step introduces the TMS protecting group.
Protocol 3.2: Trimethylsilylation
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.76 g (10 mmol) of 7-hydroxy-4-methylcoumarin and 1.21 g (12 mmol) of triethylamine (a base) in 50 mL of anhydrous dichloromethane.[8][9]
-
Reaction: Cool the solution to 0°C in an ice bath. Add 1.3 mL (11 mmol) of trimethylsilyl chloride (TMSCl) dropwise with stirring.[7][8]
-
Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Caption: Two-step synthesis of this compound.
Application I: Fluorogenic Probe for Analyte Detection
A primary application of this compound is in the design of "turn-on" fluorescent probes. The core principle is that the silylated coumarin is either non-fluorescent or weakly fluorescent, while the deprotected 7-hydroxy-4-methylcoumarin product is highly fluorescent.[3] An analyte that can trigger the cleavage of the Si-O bond, such as the fluoride ion, will induce a dramatic increase in fluorescence intensity, allowing for sensitive detection.
| Property | This compound | 7-Hydroxy-4-methylcoumarin |
| Fluorescence | Very Weak / Quenched | Strong |
| Excitation Max (approx.) | N/A | ~320-360 nm |
| Emission Max (approx.) | N/A | ~450-460 nm[3] |
| Key Feature | TMS ether masks fluorescence | Free phenol enables fluorescence |
Protocol 4.1: Fluoride Ion Detection Assay
-
Stock Solutions: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like acetonitrile or DMSO. Prepare a series of standard fluoride solutions (e.g., using sodium fluoride) in the desired buffer system (e.g., HEPES buffer, pH 7.4).
-
Assay Preparation: In a 96-well microplate, add buffer to each well. Add the fluoride standards to achieve a range of final concentrations (e.g., 0-100 µM).
-
Initiation: Add the this compound stock solution to each well to a final concentration of 10 µM. Mix gently.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~360 nm and emission set to ~455 nm.
-
Analysis: Plot the fluorescence intensity against the fluoride concentration. The resulting calibration curve can be used to determine the concentration of fluoride in unknown samples.
Application II: Strategic Intermediate in Organic Synthesis
In drug development and materials science, it is often necessary to perform chemical modifications on the coumarin scaffold at positions other than the 7-hydroxyl group. The acidic proton of the phenol can interfere with many common reactions, such as those involving organometallics or strong bases. This compound serves as an ideal protected intermediate.
The general workflow follows a Protect → React → Deprotect strategy:
-
Protect: The 7-hydroxyl group of 4-MU is protected with the TMS group.
-
React: Chemical transformations (e.g., bromination, nitration, or coupling reactions) are performed on other parts of the molecule.[12][15]
-
Deprotect: The TMS group is selectively removed using TBAF or mild acid to reveal the 7-hydroxyl group on the newly functionalized coumarin.
This strategy has been instrumental in creating libraries of coumarin derivatives for screening for biological activity, such as anticancer and antimicrobial properties.[6][16]
Caption: Workflow for using the TMS-protected coumarin as a synthetic intermediate.
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4-Methyl-7-trimethylsiloxycoumarin synthesis from 7-hydroxy-4-methylcoumarin
<An In-depth Technical Guide to the Synthesis of 4-Methyl-7-trimethylsiloxycoumarin from 7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis, from its precursor, 7-hydroxy-4-methylcoumarin. The guide delves into the underlying principles of the trimethylsilylation reaction, offers detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, ensuring high yield and purity of the final product.
Introduction: The Strategic Importance of Silyl Protecting Groups in Coumarin Chemistry
Coumarins are a significant class of naturally occurring and synthetic benzopyran-2-one derivatives that exhibit a wide array of biological activities.[1] 7-hydroxy-4-methylcoumarin, in particular, serves as a versatile starting material for the synthesis of various pharmacologically active compounds and fluorescent probes.[2][3] However, the presence of the reactive hydroxyl group at the 7-position can interfere with subsequent chemical transformations.
To overcome this challenge, the hydroxyl group is often temporarily protected. The trimethylsilyl (TMS) group is an ideal choice for this purpose due to its ease of introduction, chemical inertness under many reaction conditions, and facile removal under mild protocols.[4][5][6] The conversion of 7-hydroxy-4-methylcoumarin to this compound effectively masks the phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule.[6] This trimethylsilyloxy derivative is more volatile and soluble in nonpolar organic solvents, which can be advantageous for certain applications and analytical techniques.[4]
This guide will focus on the practical aspects of this silylation reaction, providing a robust framework for its successful implementation in a laboratory setting.
The Chemistry of Trimethylsilylation: Mechanism and Key Considerations
The synthesis of this compound from 7-hydroxy-4-methylcoumarin is a nucleophilic substitution reaction at the silicon atom of a silylating agent. The phenolic hydroxyl group of the coumarin acts as the nucleophile.
Reaction Mechanism
The most common method for this transformation involves the reaction of 7-hydroxy-4-methylcoumarin with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The mechanism proceeds as follows:
-
Deprotonation: The base (e.g., triethylamine, pyridine, or imidazole) deprotonates the acidic phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic silicon atom of the trimethylsilyl chloride.
-
Chloride Displacement: This attack leads to the displacement of the chloride leaving group, forming the desired this compound and a salt byproduct (e.g., triethylammonium chloride).
This reaction is typically fast and efficient under mild conditions.[5][6]
Causality Behind Experimental Choices
-
Choice of Silylating Agent: While TMSCl is widely used due to its reactivity and cost-effectiveness, other silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) can also be employed.[4][7][8] HMDS is often preferred for its less corrosive nature and the formation of ammonia as a byproduct, which is easily removed.[8]
-
Role of the Base: The base is crucial for neutralizing the HCl generated when using TMSCl and for activating the hydroxyl group.[5] Tertiary amines like triethylamine are commonly used as they are non-nucleophilic and readily form a filterable salt.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent the hydrolysis of the silylating agent and the product.[7]
Experimental Protocol: A Validated Step-by-Step Methodology
This section provides a detailed and self-validating protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-hydroxy-4-methylcoumarin | ≥98% | Commercially Available | Ensure it is dry. |
| Trimethylsilyl chloride (TMSCl) | ≥99% | Commercially Available | Handle in a fume hood. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store under an inert atmosphere. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-hydroxy-4-methylcoumarin (1.76 g, 10 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the coumarin is fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred solution.
-
Silylating Agent Addition: Add trimethylsilyl chloride (1.9 mL, 15 mmol) dropwise to the reaction mixture over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). The product will have a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous DCM.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9][10]
-
Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The structure and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.[11][12][13]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show a characteristic singlet at around 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons and the methyl group of the coumarin core will also be present with slight shifts compared to the starting material.
-
¹³C NMR: The carbon NMR will show a peak for the methyl carbons of the TMS group near 0 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The broad O-H stretching band of the starting material (around 3200-3400 cm⁻¹) will be absent in the product spectrum. New peaks corresponding to Si-C and Si-O bonds will be observed.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.
Expected Yield and Purity
Following the described protocol, typical yields for this reaction are in the range of 85-95%. The purity of the final product, as determined by HPLC or qNMR, should be ≥98%.
Deprotection Strategies: Regenerating the Hydroxyl Group
The utility of the TMS protecting group lies in its facile removal. The trimethylsilyloxy group can be easily cleaved to regenerate the parent hydroxyl group under mild conditions.[14]
Common Deprotection Methods
-
Acidic Conditions: Treatment with dilute aqueous acids, such as HCl or acetic acid, readily hydrolyzes the silyl ether.[5]
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective for cleaving the strong Si-O bond due to the even stronger Si-F bond that is formed.[5][14][15] This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[16]
-
Base-Catalyzed Methanolysis: Mild basic conditions, such as potassium carbonate in methanol, can also be employed for deprotection.[15]
Conclusion: A Robust and Versatile Synthetic Tool
The synthesis of this compound from 7-hydroxy-4-methylcoumarin is a fundamental and highly efficient transformation in organic chemistry. The use of the trimethylsilyl protecting group provides a reliable strategy to temporarily mask the reactive phenolic hydroxyl group, thereby enabling a broader range of subsequent chemical modifications to the coumarin scaffold. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently and successfully perform this synthesis, paving the way for the development of novel coumarin-based compounds with significant potential in drug discovery and materials science.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Methyl-7-trimethylsiloxycoumarin: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-Methyl-7-trimethylsiloxycoumarin, a key intermediate in the synthesis of various biologically active compounds. We will delve into its chemical structure, physicochemical properties, detailed synthetic and deprotection protocols, and its strategic importance in the field of drug development. This document is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.
Introduction: The Strategic Role of Silyl Ethers in Coumarin Chemistry
Coumarin derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1][2] 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) is a particularly noteworthy member of this family, exhibiting significant potential in cancer therapy and other medicinal applications.[1][3] However, the presence of a reactive phenolic hydroxyl group in 4-methylumbelliferone often necessitates the use of protecting groups during multi-step syntheses to achieve selective transformations at other positions of the coumarin scaffold.
The trimethylsilyl (TMS) group is a widely employed protecting group for hydroxyl functions due to its ease of introduction, stability under various non-aqueous reaction conditions, and facile removal under mild protocols.[4] this compound is the silylated derivative of 4-methylumbelliferone, serving as a crucial intermediate that masks the reactive hydroxyl group, thereby enabling a broader range of chemical modifications on the coumarin core. This guide will provide a detailed exploration of this versatile synthetic building block.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C13H16O3Si, is characterized by the fusion of a benzene and a pyrone ring, forming the core coumarin structure. A methyl group is attached at the C4 position, and a trimethylsiloxy group (-OSi(CH3)3) is linked to the C7 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67909-31-3 | [5] |
| Molecular Formula | C13H16O3Si | [5] |
| Molecular Weight | 248.35 g/mol | [5] |
| Appearance | Predicted: White to off-white solid | General observation for similar compounds |
| Melting Point | Experimental data not readily available. | N/A |
| Solubility | Predicted: Soluble in aprotic organic solvents (e.g., THF, DCM, Chloroform), insoluble in water. | General knowledge of silyl ethers |
Synthesis of this compound
The synthesis of this compound is a straightforward silylation reaction of the commercially available 4-methylumbelliferone. The choice of silylating agent and reaction conditions is critical to ensure high yield and purity.
Rationale for Experimental Choices
The protection of the phenolic hydroxyl group of 4-methylumbelliferone as a trimethylsilyl ether is typically achieved using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base. The base, commonly a tertiary amine like triethylamine (Et3N) or imidazole, serves two primary purposes: it deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. An aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Synthesis
Materials:
-
4-methylumbelliferone (7-hydroxy-4-methylcoumarin)
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N) or Imidazole
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a solution of 4-methylumbelliferone (1.0 eq) in anhydrous THF or DCM (10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) or imidazole (2.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.5 | d | 1H | H-5 | Downfield shift due to proximity to the pyrone ring. |
| ~6.8 | dd | 1H | H-6 | Aromatic proton with ortho and meta coupling. |
| ~6.7 | d | 1H | H-8 | Aromatic proton with meta coupling. |
| ~6.1 | s | 1H | H-3 | Vinylic proton of the pyrone ring. |
| ~2.4 | s | 3H | C4-CH₃ | Methyl group attached to the pyrone ring. |
| ~0.3 | s | 9H | Si(CH₃)₃ | Protons of the three methyl groups on the silicon atom. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~161 | C-2 (C=O) | Carbonyl carbon of the lactone. |
| ~159 | C-7 | Aromatic carbon attached to the silyloxy group. |
| ~155 | C-9 | Quaternary aromatic carbon. |
| ~152 | C-4 | Quaternary vinylic carbon. |
| ~126 | C-5 | Aromatic CH. |
| ~114 | C-3 | Vinylic CH. |
| ~113 | C-6 | Aromatic CH. |
| ~111 | C-10 | Quaternary aromatic carbon. |
| ~102 | C-8 | Aromatic CH. |
| ~18 | C4-CH₃ | Methyl carbon. |
| ~0 | Si(CH₃)₃ | Methyl carbons of the TMS group. |
Table 4: Predicted Key IR and Mass Spectrometry Data
| Technique | Key Peaks/Fragments | Rationale for Prediction |
| FT-IR (cm⁻¹) | ~1720 (C=O stretch), ~1610 (C=C stretch), ~1250 (Si-C stretch), ~840 (Si-O stretch) | Absence of broad O-H stretch from the precursor. Presence of characteristic lactone carbonyl and Si-C/Si-O stretches. |
| Mass Spec (m/z) | 248 (M+), 233 ([M-CH₃]+), 176 ([M-Si(CH₃)₃+H]+) | Molecular ion peak corresponding to the molecular weight. Loss of a methyl group from the TMS moiety. Loss of the entire TMS group to give the parent 4-methylumbelliferone cation. |
Deprotection to Regenerate 4-methylumbelliferone
The removal of the TMS group is a critical step to unmask the hydroxyl functionality for subsequent reactions or to obtain the final biologically active product. Deprotection can be achieved under various mild conditions.
Rationale for Experimental Choices
The silicon-oxygen bond is labile to both acidic and fluoride-based reagents.[6] Mild acidic conditions, such as acetic acid in aqueous THF, can effectively cleave the silyl ether.[6] However, fluoride ion sources, like tetrabutylammonium fluoride (TBAF), are often preferred due to their high efficiency and selectivity under neutral or slightly basic conditions. The high affinity of fluoride for silicon drives the cleavage reaction.
Experimental Protocol: Deprotection
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF (10 mL per mmol).
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-methylumbelliferone.
Deprotection Workflow Diagram
Caption: Workflow for the deprotection of this compound.
Applications in Drug Development
The primary utility of this compound lies in its role as a protected intermediate in the synthesis of more complex derivatives of 4-methylumbelliferone. The parent compound, 4-methylumbelliferone, has demonstrated a range of promising biological activities:
-
Anticancer Activity: It has been shown to possess anti-cancer properties against various cancer cell lines, including skin cancer.[2][7] Its mechanisms of action are multifaceted and can involve the downregulation of key signaling pathways and the induction of apoptosis.[7]
-
Anti-inflammatory and Antioxidant Effects: 4-methylumbelliferone and its derivatives have been investigated for their anti-inflammatory and antioxidant activities.[2][8]
-
Other Biological Activities: Various derivatives of 4-methylumbelliferone have been synthesized and evaluated for a wide array of biological effects, including antibacterial and antifungal properties.[8]
The trimethylsilylated form allows for selective chemical modifications at other positions of the coumarin ring, such as the C3, C5, C6, or C8 positions, without interference from the acidic phenolic proton. This strategic protection is essential for building a library of novel coumarin derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Conclusion
This compound is a valuable synthetic intermediate that facilitates the exploration of the chemical space around the biologically active 4-methylumbelliferone scaffold. While detailed physicochemical and spectroscopic data for this specific compound are not widely published, its synthesis and deprotection follow well-established and reliable protocols. Understanding the principles behind its formation and cleavage is essential for any researcher working on the synthesis of novel coumarin-based therapeutic agents. This guide provides the necessary theoretical and practical framework to effectively utilize this compound in drug development and medicinal chemistry research.
References
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Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.
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Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.
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4-Hydroxy-7-methylcoumarin | C10H8O3. PubChem.
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4-Methyl-7-diethylaminocoumarin | C14H17NO2. PubChem.
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The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate.
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
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Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical.
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Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. Indian Journal of Chemistry.
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Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. ResearchGate.
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4,5,7-Trimethyl-2H-chromen-2-one. PubChem.
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Deprotection of Silyl Ethers. Gelest.
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This compound | CAS No.67909-31-3. Mol-Instincts.
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4-Methylumbelliferone (Hymecromone). MedChemExpress.
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A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. European Journal of Pharmacology.
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Some reagents used for trimethylsilylation. ResearchGate.
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7-Hydroxy-4-methylcoumarin. ChemBK.
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4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry.
-
Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare.
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(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.
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An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Journal of Chemical Research.
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7-(Diethylamino)-4-methyl-2H-chromen-2-one. BLDpharm.
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TMS Alcohol Protecting Group Using Silyl Ether. YouTube.
-
Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)]. AAT Bioquest.
-
A Researcher's Guide to the Selective Deprotection of Trimethylsilyl Ethers in the Presence of tert-Butyldiphenylsilyl Ether. Benchchem.
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4-Methyl-7-ethoxycoumarin. NIST WebBook.
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4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. International Journal of Pharmaceutical Sciences and Research.
-
This compound. Alfa Chemistry.
-
Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy. Frontiers in Oncology.
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4-Methyl-7-trimethylsiloxycoumarin CAS number and supplier
An In-Depth Technical Guide to 4-Methyl-7-trimethylsiloxycoumarin: Synthesis, Properties, and Applications
Introduction: The Versatile Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds. First isolated from the tonka bean in 1820, the coumarin scaffold has since been identified in numerous plants and has become a privileged structure in medicinal chemistry and materials science. The inherent photophysical properties and diverse biological activities of coumarin derivatives have led to their extensive use in drug design, with some analogues being developed as antibiotics, anticoagulants, and anticancer agents.
This guide focuses on a specific derivative, this compound. This compound is the trimethylsilyl ether of 7-hydroxy-4-methylcoumarin (also known as hymecromone), a widely used and commercially important coumarin. The introduction of the trimethylsilyl (TMS) group serves a critical role, primarily as a protecting group for the reactive hydroxyl moiety. This modification allows for selective chemical transformations at other positions of the coumarin ring, making it a key intermediate in the synthesis of more complex molecules with tailored biological or photophysical properties.
Physicochemical and Identification Data
Accurate identification of this compound is crucial for its application in synthesis and research. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 67909-31-3 | |
| Molecular Formula | C₁₃H₁₆O₃Si | |
| Molecular Weight | 248.35 g/mol | |
| Synonyms | 4-methyl-7-trimethylsilyloxychromen-2-one | |
| Purity | Typically ≥95% | |
| Precursor CAS | 90-33-5 (7-Hydroxy-4-methylcoumarin) |
Synthetic Pathways
The synthesis of this compound is a two-step process, beginning with the formation of the core coumarin structure, followed by the silylation of the hydroxyl group.
Part 1: Synthesis of the 7-Hydroxy-4-methylcoumarin Core via Pechmann Condensation
The most common and efficient method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate). Concentrated sulfuric acid is a traditional catalyst, but greener alternatives like Amberlyst-15 have also been successfully employed.
The reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration to form the benzopyrone ring system.
Experimental Protocol: Pechmann Condensation
-
Preparation: In a beaker set in an ice bath, carefully add 15 mL of concentrated sulfuric acid and cool to below 10°C.
-
Reactant Solution: In a separate flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.
-
Reaction: Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10°C throughout the addition.
-
Incubation: After the addition is complete, allow the mixture to stir for an additional 10-20 minutes in the ice bath. The mixture can then be left at room temperature or refrigerated for several hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water with constant stirring. A pale yellow precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Purification: Collect the crude product by vacuum filtration, washing with cold water. The product can be further purified by recrystallization from an ethanol-water mixture.
Caption: Workflow for the synthesis of 7-Hydroxy-4-methylcoumarin.
Part 2: Silylation of 7-Hydroxy-4-methylcoumarin
With the hydroxylated coumarin in hand, the next step is to protect the phenolic hydroxyl group. This is achieved through a silylation reaction, which converts the acidic proton of the hydroxyl group into a sterically hindered and non-acidic trimethylsilyl ether. This transformation is crucial for subsequent reactions that might be incompatible with a free hydroxyl group, such as Grignard reactions or lithiation.
Experimental Protocol: Silylation
-
Setup: Dissolve the purified 7-hydroxy-4-methylcoumarin in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Base: Add a non-nucleophilic base, such as triethylamine or imidazole, to the solution. The base acts as a scavenger for the HCl byproduct.
-
Silylating Agent: Slowly add a trimethylsilylating agent, typically trimethylsilyl chloride (TMSCl), to the reaction mixture at room temperature or 0°C.
-
Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the silylation of 7-Hydroxy-4-methylcoumarin.
Applications in Research and Drug Development
The utility of this compound stems from both the inherent properties of the coumarin core and the strategic presence of the TMS protecting group.
-
Synthetic Intermediate: The primary role of this compound is as a protected intermediate. The TMS group is stable under a variety of reaction conditions but can be easily removed with fluoride sources (e.g., TBAF) or acidic hydrolysis, regenerating the hydroxyl group when needed. This allows for the synthesis of complex coumarin derivatives with functionalities that would otherwise be incompatible with a free phenol.
-
Fluorescent Probes and Dyes: Coumarins are well-known for their fluorescent properties, typically exhibiting blue fluorescence upon UV excitation. Strategic substitutions on the coumarin ring can tune these properties, leading to dyes with high quantum yields and large Stokes shifts. While the TMS-protected form may have altered fluorescence compared to its parent compound, it serves as a precursor to novel fluorescent probes for bioimaging and sensing applications.
-
Scaffold for Bioactive Molecules: The 4-methyl-7-hydroxycoumarin scaffold is a recurring motif in molecules with a wide range of biological activities. Derivatives have been investigated for their antioxidant, antifungal, and anticancer properties. For instance, the introduction of thiosemicarbazide and thiazolidinone moieties has been shown to enhance the antioxidant and antifungal activities of the parent coumarin. This compound provides a convenient starting point for the synthesis of such novel therapeutic agents.
Suppliers
Both this compound and its essential precursor, 7-hydroxy-4-methylcoumarin, are commercially available from various chemical suppliers.
| Compound | Supplier | CAS Number |
| This compound | Alfa Chemistry | 67909-31-3 |
| 7-Hydroxy-4-methylcoumarin | Thermo Scientific Chemicals | 90-33-5 |
| Spectrum Chemical | 90-33-5 | |
| Fisher Scientific | 90-33-5 | |
| Parchem | 90-33-5 |
Conclusion
This compound is a valuable synthetic intermediate built upon the versatile and functionally rich coumarin scaffold. Its synthesis from readily available starting materials via the robust Pechmann condensation, followed by a straightforward silylation, makes it an accessible tool for chemists. Its primary application lies in its role as a protected precursor, enabling the development of complex coumarin derivatives for use as fluorescent probes, bioactive molecules, and advanced materials. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this compound in their work.
References
- J. Braz. Chem. Soc. (2024) fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
- RSC Advances. (n.d.) High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.
- AAT Bioquest. (2022, October 14) What color do coumarins fluoresce?.
- ACS Omega. (2021, November 30) Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Publications.
- Thermo Fisher Scientific. (n.d.) Coumarin and Coumarin Derivatives. Thermo Fisher Scientific - US.
- Alfa Chemistry. (n.d.) CAS 67909-31-3 this compound.
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2026, January) Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications.
- Fisher Scientific. (n.d.) SAFETY DATA SHEET: 7-Hydroxy-4-methylcoumarin.
Safety and handling of 4-Methyl-7-trimethylsiloxycoumarin powder
An In-depth Technical Guide to the Safe Handling of 4-Methyl-7-trimethylsiloxycoumarin Powder
Introduction: A Tale of a Protective Group and a Bioactive Core
This compound is a derivative of the fluorescent and biologically significant molecule 7-hydroxy-4-methylcoumarin (also known as Hymecromone or 4-Methylumbelliferone). The introduction of a trimethylsilyl (TMS) ether at the 7-hydroxy position serves as a common strategy in organic synthesis to temporarily "protect" this reactive hydroxyl group, allowing for chemical modifications at other positions of the coumarin scaffold.[1][2] While this protection is synthetically useful, the TMS group imparts specific handling requirements due to its inherent chemical instability.
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this compound powder. It moves beyond a simple recitation of rules to explain the chemical causality behind each recommendation, ensuring a self-validating system of laboratory safety. The core principle underpinning the handling of this compound is the management of its primary liability: the hydrolytic instability of the silyl ether bond.[3]
Section 1: Compound Profile and Inherent Risks
A thorough understanding of a chemical's properties is the foundation of its safe handling. The risk profile of this compound is a composite of its two key structural features: the bioactive coumarin core and the labile trimethylsilyl ether group.
Chemical Identity and Properties
| Property | Data |
| Chemical Name | 4-Methyl-7-(trimethylsilyloxy)-2H-chromen-2-one |
| Synonyms | 7-(trimethylsiloxy)-4-methylcoumarin |
| Molecular Formula | C₁₃H₁₆O₃Si |
| Appearance | Typically a white to off-white solid powder. |
| Primary Hazard | Moisture sensitivity leading to hydrolysis. |
| Parent Compound | 7-Hydroxy-4-methylcoumarin (Hymecromone)[4] |
The Coumarin Core: Bioactivity and Baseline Hazards
The parent compound, 7-hydroxy-4-methylcoumarin, is not inert. Coumarin and its derivatives are a well-studied class of compounds with diverse biological activities, including potential anticancer, antioxidant, and antifungal properties.[5][6][7] While these properties are valuable in drug discovery, they signify that the molecule can interact with biological systems. The toxicological properties of many specific derivatives have not been fully investigated.[4] Therefore, the primary baseline hazards associated with the coumarin core are:
-
Irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.[4][8]
-
Combustible Dust: As a fine organic powder, it may form combustible or explosive dust-air mixtures if dispersed in sufficient concentration.[9]
The Trimethylsilyl (TMS) Ether Group: The Critical Point of Instability
The defining feature for handling this compound is the O-Si(CH₃)₃ group. Trimethylsilyl ethers are among the most labile of the common silyl ether protecting groups.[10] Their primary vulnerability is hydrolysis—a reaction with water that cleaves the silicon-oxygen bond.
This reaction has two critical safety and handling implications:
-
Compound Degradation: Unintentional exposure to moisture in the air or in solvents will degrade the target compound, regenerating the starting material (7-hydroxy-4-methylcoumarin) and forming siloxane byproducts. This compromises experimental integrity.
-
Incompatibility: The hydrolysis is catalyzed by both acidic and basic conditions.[11][12] This makes the compound incompatible with strong acids, strong bases, and sources of fluoride ions, which rapidly cleave the Si-O bond.[11]
Caption: Hydrolytic degradation of this compound.
Section 2: Hazard Identification and Risk Assessment
Based on the properties of the coumarin scaffold and the TMS ether, a risk assessment can be formulated.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Warning | May cause skin, eye, and respiratory irritation.[4][8] | |
| Physical Hazard | Warning | May form combustible dust concentrations in air.[9] |
Note: These classifications are inferred from data on structurally similar compounds.
-
Primary Routes of Exposure: Inhalation of the powder, dermal (skin) contact, and ocular (eye) contact. Ingestion is a less common route in a controlled laboratory setting but must be considered.[4]
-
Toxicological Profile: The full toxicological properties have not been thoroughly investigated.[4] The acute effects are likely limited to irritation. The parent compound, coumarin, has been associated with hepatotoxicity in susceptible individuals, though this is more relevant to chronic or high-dose exposure.[13] All work should be conducted under the assumption that the compound is bioactive and potentially harmful.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, grounded in the hierarchy of controls, is essential.
Caption: The Hierarchy of Controls prioritizes safer work systems.
Recommended Engineering Controls
-
Ventilation: All handling of the powder must be performed in a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills.[4] The ventilation system helps to keep airborne concentrations low.[4]
-
Controlled Environment: When possible, use a glovebox or glove bag with an inert atmosphere (e.g., nitrogen or argon) for weighing and transferring the compound. This is the most effective way to prevent hydrolysis.
Mandatory Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical.[14][15]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8][16] A face shield should be worn over goggles if there is a significant risk of splashing.[17]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8][15]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[17]
Section 4: Protocols for Safe Handling and Storage
The causality behind these protocols is to prevent both personnel exposure and chemical degradation.
Chemical Storage Protocol
-
Verify Container Integrity: Upon receipt, ensure the container is sealed and undamaged.
-
Designate Storage Location: Store the container in a cool, dry, and well-ventilated area.[4][9] A desiccator cabinet is an ideal storage environment.
-
Segregate Incompatibles: Store away from strong acids, strong bases, strong oxidizing agents, and any sources of moisture.[8]
-
Maintain Seal: Keep the container tightly closed when not in use.[4] For long-term storage, consider flushing the container headspace with an inert gas like argon before sealing and wrapping the cap with Parafilm®.
Weighing and Dispensing Protocol
Caption: Standard workflow for handling the powder.
-
Preparation: Don all required PPE. Ensure the fume hood is functioning correctly.
-
Equilibration: Before opening, allow the container to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Perform all weighing and dispensing inside the fume hood. Open the container for the minimum time necessary. Use clean, dry spatulas and weigh boats.
-
Dissolution: Add the powder to a flask containing an anhydrous solvent under an inert atmosphere if the subsequent reaction requires it.
-
Cleanup: Tightly reseal the primary container immediately after use. Decontaminate the spatula, weigh boat, and work surface. Dispose of contaminated disposables in a designated solid waste container.
Chemical Incompatibility
Avoid contact with the following materials to prevent rapid decomposition and potentially hazardous reactions.
| Incompatible Material | Reason for Incompatibility |
| Water / Moisture | Causes hydrolysis of the silyl ether bond.[3] |
| Strong Acids | Catalyzes rapid hydrolysis.[12] |
| Strong Bases | Catalyzes hydrolysis.[12] |
| Fluoride Ion Sources (e.g., TBAF) | Acts as a potent nucleophile for cleaving the Si-O bond.[11] |
| Strong Oxidizing Agents | Risk of exothermic reaction with the organic coumarin structure.[8] |
Section 5: Emergency Procedures
In the event of an emergency, follow these established protocols.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact safety personnel.
-
Control: Ensure the spill is contained within the fume hood if possible.
-
Cleanup (for small spills): Wearing appropriate PPE, gently sweep up the solid powder, taking care to avoid generating dust.[8][9] Place the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]
Section 6: Waste Management and Disposal
Chemical waste must be managed responsibly to ensure safety and environmental protection.
Principle of Deactivation
For small quantities of residual material, a controlled hydrolysis can be used as a deactivation step before disposal. This converts the moisture-sensitive silyl ether into the more stable 7-hydroxy-4-methylcoumarin and a siloxane.
Step-by-Step Disposal Protocol
-
Collection: Collect all waste powder and contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.
-
Deactivation (Optional, for small residues): In a fume hood, slowly add the waste material to a stirring solution of isopropanol or ethanol. The alcohol will act as a solvent and a source of protons to facilitate hydrolysis. Stir for several hours to ensure complete reaction.
-
Neutralization: Check the pH of the resulting solution and neutralize if necessary.
-
Disposal: The resulting solution and all solid waste should be disposed of through your institution's official hazardous waste program, following all local, state, and federal regulations.[18] Never pour chemical waste down the drain.
References
- A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS)
- Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. PMC - NIH.
- Synthesis of the 4-MU compounds.
- Antitumor Attributes of 4-Methylumbelliferone-Based Deriv
- Synthesis of Some Novel 4-Methylumbelliferone Derivatives.
- SAFETY D
- Convenient synthetic method for 6-substituted derivatives of 4-methylumbelliferone.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
- Silyl ether. Wikipedia.
- SAFETY D
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Chemical Safety: Personal Protective Equipment.
- SAFETY D
- SAFETY D
- Removal of silylated compounds from solvent and gas waste streams.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- 5 Types of PPE for Hazardous Chemicals.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. PubMed.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Toxicology and risk assessment of coumarin: focus on human d
- Proper disposal of chemicals. Sciencemadness Wiki.
- Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Cole-Parmer.
- 7-Hydroxy-4-methylcoumarin. CymitQuimica.
- 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed.
- Structure-activity relationship studies of 4-methylcoumarin deriv
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- 6. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Solubility of 4-Methyl-7-trimethylsiloxycoumarin in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-7-trimethylsiloxycoumarin. Recognizing the scarcity of publicly available quantitative data for this specific silylated derivative, this document establishes a predictive framework grounded in fundamental chemical principles and comparative data from related coumarin structures. We present a detailed theoretical analysis of the molecule's structural attributes influencing its solubility, offer a qualitative but expertly reasoned solubility profile across a range of common organic solvents, and provide a rigorous, step-by-step experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from organic synthesis and purification to formulation and high-throughput screening.
Part 1: Foundational Principles of Solubility
Molecular Structure: The Key Determinant
The solubility of a compound is fundamentally dictated by its molecular structure and its ability to interact with solvent molecules. This compound is a derivative of the well-known fluorophore 7-hydroxy-4-methylcoumarin (hymecromone), where the hydroxyl group at the 7-position has been protected as a trimethylsilyl (TMS) ether. This structural modification is the single most important factor governing its solubility profile.
-
Coumarin Core: The planar, aromatic benzopyrone core is inherently rigid and possesses a moderate dipole moment due to the lactone group. This allows for π-π stacking interactions and dipole-dipole interactions.
-
4-Methyl Group: This small alkyl group adds a minor lipophilic character to the molecule.
-
7-Trimethylsiloxy Group (-OTMS): The replacement of the hydroxyl group (-OH) with a trimethylsiloxy group (-OSi(CH₃)₃) dramatically alters the molecule's polarity and hydrogen bonding capability.
-
Elimination of Hydrogen Bond Donation: The acidic proton of the parent hydroxyl group is removed, meaning the molecule can no longer act as a hydrogen bond donor. This drastically reduces its affinity for polar protic solvents like water, methanol, and ethanol.
-
Increased Lipophilicity and Steric Bulk: The three methyl groups on the silicon atom create a non-polar, "greasy" patch that is sterically bulky. This significantly enhances the compound's affinity for non-polar and moderately polar aprotic solvents.
-
The "Like Dissolves Like" Paradigm
The principle that substances with similar intermolecular forces are more likely to be miscible or soluble is paramount here[1]. Based on the structural analysis above, we can predict that this compound will exhibit favorable solubility in solvents that are non-polar or moderately polar and aprotic. These solvents can effectively solvate the lipophilic TMS group and interact with the coumarin core through van der Waals and dipole-dipole forces. Conversely, its solubility will be poor in highly polar, hydrogen-bond-donating solvents.
Part 2: Predicted Solubility Profile
While precise quantitative data is not widely published, a reliable qualitative profile can be constructed based on chemical principles and information gleaned from synthetic procedures involving silylated coumarins[2]. The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insights |
| Hexane / Heptane | Non-polar Aprotic | Soluble | The non-polar nature of alkanes strongly solvates the lipophilic trimethylsilyl group. The aromatic core limits extremely high solubility. |
| Toluene | Non-polar Aprotic | Very Soluble | Excellent solvent. Aromatic nature allows for favorable π-π interactions with the coumarin ring, while also solvating the TMS group effectively.[2] |
| Diethyl Ether | Moderately Polar Aprotic | Very Soluble | The ether oxygen can act as a hydrogen bond acceptor for trace water but primarily acts as a moderately polar solvent that effectively dissolves the compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | Similar to diethyl ether but slightly more polar. An excellent choice for dissolving silylated compounds.[2] |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | The polarity and ability to engage in dipole-dipole interactions make it highly effective for dissolving a wide range of organic compounds, including this one. |
| Chloroform (CHCl₃) | Polar Aprotic | Very Soluble | Similar to DCM. Often used in the synthesis and purification of coumarin derivatives[3]. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides sufficient polarity to interact with the lactone in the coumarin core, while the ethyl group helps solvate the TMS ether. |
| Acetone | Polar Aprotic | Soluble | The ketone provides strong dipole-dipole interactions, making it a good general-purpose solvent for moderately polar compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | The high polarity and nitrile group make it less compatible with the non-polar TMS group compared to other aprotic solvents like THF or DCM.[4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | A very polar aprotic solvent. While it may dissolve the compound, less polar alternatives are likely superior.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly to Insoluble | Extremely high polarity makes it a poor match for the largely non-polar character of the silylated coumarin.[4] |
| Methanol / Ethanol | Polar Protic | Sparingly to Insoluble | The lack of a hydrogen-bond-donating group on the solute prevents it from integrating well into the solvent's H-bonding network.[2][3] |
| Water | Polar Protic | Insoluble | The compound is highly lipophilic and cannot form hydrogen bonds with water, leading to negligible solubility.[2] |
Part 3: A Validated Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a robust experimental method is required. The shake-flask method is a gold-standard, thermodynamically-based technique for determining the solubility of a compound and is highly recommended.[6]
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. This creates a saturated solution. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.
Detailed Experimental Workflow
-
Material Weighing: Accurately weigh an amount of this compound that is substantially more than what is expected to dissolve. This ensures an excess of solid remains.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to a glass vial (e.g., a 4 mL screw-cap vial) containing the weighed solid.
-
Sealing: Securely cap the vial to prevent solvent evaporation, which would alter the concentration.
-
Agitation & Temperature Control: Place the vial in an incubator shaker or on a shaking platform within a temperature-controlled environment (e.g., 25 °C).
-
Time: Allow the mixture to equilibrate for at least 24-48 hours. Causality Note: This extended period is critical to ensure the system reaches a true thermodynamic equilibrium, providing an accurate and reproducible solubility value, not just a kinetic one.
-
Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed in the same temperature-controlled environment for 1-2 hours to let undissolved solids settle.
-
Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm syringe filter (ensure filter material is compatible with the solvent, e.g., PTFE for organic solvents). Discard the first few drops and then filter the required volume into a clean vial. Trustworthiness Note: Filtration is the most critical step to prevent bias. The use of a sub-micron filter guarantees that no undissolved micro-particulates are carried over, which would artificially inflate the measured concentration and invalidate the result.
-
Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration into the linear range of the chosen analytical method.
-
Analysis: Quantify the concentration using a pre-calibrated analytical method. UV-Vis spectrophotometry is often suitable for chromophoric compounds like coumarins. A calibration curve should be prepared using solutions of known concentration.
-
Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
Workflow Visualization
The following diagram outlines the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
This compound, by virtue of its key trimethylsilyl ether group, is predicted to be a lipophilic compound with high solubility in non-polar and moderately polar aprotic organic solvents such as toluene, THF, and dichloromethane. Its solubility is expected to be significantly limited in polar protic solvents like alcohols and water. While this guide provides a robust theoretical and qualitative framework, it is imperative for researchers to perform quantitative experiments for any application requiring precise concentration data. The detailed shake-flask protocol provided herein offers a reliable and self-validating system to generate this critical data, enabling the successful application of this compound in drug discovery and materials science.
References
- La D. D., et al. (1998). Silylated Coumarin Dyes in Sol−Gel Hosts. 1. Structure and Environmental Factors on Fluorescent Properties. Chemistry of Materials.
- Ahmed, J., & Roy, S. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry.
- Karimi-Avargani, M. (2020). Response to "What will be a good solvent for Coumarin and 7 Hydroxycoumarin?". ResearchGate.
- Poso, A., & Gynther, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health.
- Various Authors (2023). Mentions of the shake-flask method for solubility determination. ResearchGate.
- Ganai, S., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. ResearchGate.
- Yamada, K., et al. (2024). Effect of Organic Solvent on the Mass Transfer Mechanism of Coumarin 102 in a Single Octadecylsilyl Silica Gel/Organic Solvent-Water System by Laser Trapping and Fluorescence Microspectroscopy. Langmuir.
- Alfa Chemistry. (n.d.). This compound. Alfa Chemistry.
- Yamada, K., et al. (2024). Effect of Organic Solvent on the Mass Transfer Mechanism of Coumarin 102 in a Single Octadecylsilyl Silica Gel/Organic Solvent-Water System by Laser Trapping and Fluorescence Microspectroscopy. PubMed.
- BenchChem. (2025). Solubility Profile of 4-Hydroxy-6-methylcoumarin and Related Derivatives in Organic Solvents: A Technical Guide. Benchchem.
- Yamada, K., et al. (2024). Effect of Organic Solvent on the Mass Transfer Mechanism of Coumarin 102 in a Single Octadecylsilyl Silica Gel/Organic Solvent-Water System by Laser Trapping and Fluorescence Microspectroscopy. Semantic Scholar.
- Pal, D., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. European Journal of Pharmacology.
- Sadeghpour, H., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.
- Unknown Author. (2025). Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications. ResearchGate.
- Fadhil, A. A., et al. (2021). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.
- Ibrahem, R. A., & Al-Zubaidy, S. F. N. (2023). SYNTHESIS AND CHARACTERIZATION OF NEW HETEROCYCLIC DERIVATIVES FROM 7- HYDROXY -4- METHYL COUMARIN AND STUDY ANTIOXIDANT ACTIVITY FOR SOME SYNTHETIC COMPOUNDS. ResearchGate.
- National Toxicology Program. (1992). 4-Methyl-7-diethylaminocoumarin. PubChem.
- Molnar, M., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
- Pharmacompass. (n.d.). 4-Methyl-7-hydroxy-coumarin. Pharmacompass.com.
- Rahayu, D. U. C., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry.
- Russell, A., & Frye, J. R. (1955). Synthesis 7 Hydroxy 4 Methyl Coumarin. Organic Syntheses.
- Unknown Author. (2021). Synthesis of 7-Hydroxy, 4-methyl coumarin. YouTube.
- Unknown Author. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Unknown Author. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube.
- Thermo Scientific Chemicals. (n.d.). 7-Hydroxy-4-methylcoumarin, 97%. Fisher Scientific.
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Effect of Organic Solvent on the Mass Transfer Mechanism of Coumarin 102 in a Single Octadecylsilyl Silica Gel/Organic Solvent-Water System by Laser Trapping and Fluorescence Microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methyl-7-trimethylsiloxycoumarin as a Pro-Fluorescent Labeling Reagent
Introduction: The Strategic Use of Pro-Fluorophores in Biological Imaging
In the intricate landscape of biological research and drug development, fluorescent labeling stands as a cornerstone technique for visualizing and quantifying molecular processes.[1] The covalent attachment of fluorescent molecules, or fluorophores, to biomolecules enables researchers to track their localization, interactions, and dynamics within complex biological systems.[1] Coumarin dyes, a class of fluorophores known for their compact size, high quantum yields, and sensitivity to the local environment, have emerged as versatile tools in this domain.[2][3] This guide focuses on a specific derivative, 4-Methyl-7-trimethylsiloxycoumarin, and its role as a pro-fluorophore—a molecule that is initially non-fluorescent but can be activated to a fluorescent state under specific conditions. This "turn-on" mechanism is a powerful strategy for reducing background noise and enhancing the signal-to-noise ratio in fluorescence imaging experiments.
The core of this compound is the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as β-methylumbelliferone).[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] However, the strategic placement of a trimethylsilyl (TMS) ether at the 7-position renders the molecule non-fluorescent. This TMS group acts as a protecting group for the hydroxyl moiety, which is crucial for the compound's fluorescence. The fluorescence is "caged" and can be "uncaged" through the cleavage of the TMS group, which restores the highly fluorescent 7-hydroxy-4-methylcoumarin. This guide will provide a comprehensive overview of the synthesis, properties, and application of this compound as a pro-fluorescent labeling reagent, offering both theoretical insights and practical, field-proven protocols.
Core Scaffold Synthesis: The Pechmann Condensation
The journey to obtaining this compound begins with the synthesis of its fluorescent core, 7-hydroxy-4-methylcoumarin. The most common and efficient method for this is the Pechmann condensation, a reaction that involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[4][5][8][9][10][13][14]
Reaction Mechanism
The Pechmann condensation is a multi-step process initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction) and subsequent dehydration to form the coumarin ring.
Caption: Pechmann condensation workflow for 7-hydroxy-4-methylcoumarin synthesis.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of the fluorescent core scaffold.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ice
-
5% Sodium hydroxide solution
-
Dilute sulfuric acid (1:10)
-
Ethanol (95%)
Procedure:
-
In a fume hood, place 2 liters of concentrated sulfuric acid in a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[14]
-
Cool the flask in an ice bath until the temperature of the acid is below 10°C.[1][14]
-
Slowly add a solution of 220 g of resorcinol in 260 g of freshly distilled ethyl acetoacetate dropwise, maintaining the temperature below 10°C with stirring.[14]
-
After the addition is complete (approximately 2 hours), allow the reaction mixture to stand for 12-24 hours without further cooling.[14]
-
Pour the reaction mixture with vigorous stirring into a mixture of 4 kg of ice and 6 liters of water.[14]
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dissolve the crude product in 3 liters of 5% aqueous sodium hydroxide solution and filter the solution.
-
Reprecipitate the coumarin from the filtrate by slowly adding dilute (1:10) sulfuric acid until the solution is acidic to litmus.[14]
-
Collect the purified product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from 95% ethanol.[14]
Protection of the Fluorophore: Synthesis of this compound
With the fluorescent core in hand, the next step is to "cage" the fluorescence by introducing the trimethylsilyl (TMS) protecting group. This is achieved through a silylation reaction, where the hydroxyl group of 7-hydroxy-4-methylcoumarin is converted to a trimethylsilyl ether. Common silylating agents include trimethylsilyl chloride (TMS-Cl) and hexamethyldisilazane (HMDS).
Reaction Mechanism
The silylation reaction involves the nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent. A base, such as pyridine or triethylamine, is often used to neutralize the acidic byproduct (e.g., HCl if using TMS-Cl).
Caption: Silylation of 7-hydroxy-4-methylcoumarin to yield the pro-fluorophore.
Experimental Protocol: Synthesis of this compound
This protocol describes the silylation of the coumarin core.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMS-Cl)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxy-4-methylcoumarin in anhydrous pyridine.
-
Add hexamethyldisilazane (HMDS) to the solution.
-
Add a catalytic amount of trimethylsilyl chloride (TMS-Cl) to initiate the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess pyridine and other volatile components under reduced pressure.
-
Dissolve the residue in a non-polar solvent like hexane and filter to remove any pyridinium hydrochloride salts.
-
Evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Photophysical Properties: The "Off-On" Switch
The key to the utility of this compound as a pro-fluorophore lies in the dramatic change in its photophysical properties upon cleavage of the TMS group.
| Property | This compound (Protected) | 7-Hydroxy-4-methylcoumarin (Deprotected) |
| Fluorescence | Non-fluorescent or very weakly fluorescent | Strongly fluorescent |
| Absorption Max (λabs) | ~320 nm[3] | ~320-325 nm in organic solvents, ~365 nm in water (pH 7)[3][6] |
| Emission Max (λem) | N/A | ~385-400 nm in organic solvents, ~450-455 nm in water[3][6] |
| Quantum Yield (ΦF) | Close to 0 | 0.59-0.63 in ethanol, 0.63-0.75 in water[6] |
The TMS group effectively quenches the fluorescence of the coumarin core. This is because the free hydroxyl group at the 7-position is a strong electron-donating group that is essential for the intramolecular charge transfer (ICT) character of the excited state, which leads to strong fluorescence. The silyl ether disrupts this electronic property, thus "switching off" the fluorescence.
Deprotection and Functionalization for Bioconjugation
The utility of this compound as a labeling reagent is realized through a two-step process: deprotection to reveal the fluorescent core, followed by functionalization to introduce a reactive group for conjugation to biomolecules.
Deprotection: Unleashing the Fluorescence
The TMS group is labile and can be readily cleaved under mild conditions, making it an ideal protecting group for biological applications. Common deprotection methods include:
-
Acidic Hydrolysis: Treatment with dilute acids such as HCl in an aqueous organic solvent.
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is a very effective and common method for cleaving silyl ethers.
Caption: Deprotection of this compound to restore fluorescence.
Functionalization for Labeling
Once deprotected, the 7-hydroxy-4-methylcoumarin can be functionalized to introduce a reactive group for covalent attachment to biomolecules. A common strategy is to introduce a carboxylic acid group, which can then be activated to form an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins.
One approach is to modify the methyl group at the 4-position. For example, 7-hydroxy-4-methylcoumarin can be brominated at the methyl group to form 7-hydroxy-4-(bromomethyl)coumarin. This can then be reacted with a nucleophile containing a carboxylic acid, such as mercaptoacetic acid, to introduce a reactive handle.
Another strategy is to introduce a reactive group at the 3-position of the coumarin ring. For example, 7-hydroxy-4-methylcoumarin can be reacted to introduce an acetic acid moiety at the 3-position, yielding 7-hydroxy-4-methylcoumarin-3-acetic acid, which is ready for bioconjugation.[18]
Application Workflow: Labeling of a Target Protein
The following workflow outlines the general steps for using this compound as a pro-fluorophore for protein labeling.
Caption: A typical workflow for protein labeling using this compound.
Conclusion and Future Perspectives
This compound represents a valuable pro-fluorophore for applications in biological imaging and sensing. Its "off-on" fluorescence switching mechanism, coupled with the well-established chemistry of coumarins, provides a robust platform for the development of highly sensitive and specific fluorescent probes. The ability to control the activation of fluorescence allows for the design of experiments with reduced background and enhanced signal, which is particularly advantageous in complex biological environments.
Future developments in this area may focus on the design of novel cleavage strategies for the TMS group, allowing for activation by specific enzymes or other biological stimuli. Furthermore, the development of new functionalization methods for the coumarin core will expand the range of biomolecules that can be targeted. As our understanding of cellular processes becomes more sophisticated, the demand for intelligent fluorescent probes like those derived from this compound will undoubtedly continue to grow, driving further innovation in the field of fluorescent labeling.
References
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Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
- Aboul-Enein, H. Y., & El-Ragehy, N. A. (1985). Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. Spectroscopy Letters, 18(9), 721-731.
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PhotochemCAD. (n.d.). 7-Hydroxy-4-(trifluoromethyl)coumarin. Retrieved from [Link]
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RG Chemistry. (2020, April 5). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN [Video]. YouTube. [Link]
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Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. Retrieved from [Link]
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The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. Retrieved from [Link]
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Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Retrieved from [Link]
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Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology. Retrieved from [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
- Fluorescence of substituted 7-hydroxycoumarins. (1976). Analytical Chemistry, 48(11), 1546-1549.
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Lanterna, A. E., González-Béjar, M., Frenette, M., & Scaiano, J. C. (n.d.). S1 Supporting information Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. The Royal Society of Chemistry. Retrieved from [Link]
- Gadkhe, S. A., & Naik, A. B. (2017). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.
- Sarkanj, B., Molnar, M., Čačić, M., & Gille, L. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food chemistry, 139(1-4), 373-380.
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Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. (n.d.). NISCAIR. Retrieved from [Link]
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1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved from [Link]
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RG Chemistry. (2022, November 30). Synthesis of 7-Hydroxy-4-Methylcoumarin from Resorcinol | Recrystallization [Video]. YouTube. [Link]
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Organic Syntheses. (1955). Synthesis 7 Hydroxy 4 Methyl Coumarin. Retrieved from [Link]
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Synthesis of 7-Hydroxy-4-Methylcoumarin. (n.d.). Scribd. Retrieved from [Link]
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ISFCP MOGA. (2020, June 15). Synthesis of 7-hydroxy-4-methyl coumarin B.Pharm 6th Sem | Ms.Amarjit Kaur & Ms.Shelly Pathania [Video]. YouTube. [Link]
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Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. (2012). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Principle of 4-Methyl-7-trimethylsiloxycoumarin in Fluorescence Detection
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanism, and application of 4-Methyl-7-trimethylsiloxycoumarin as a highly selective and sensitive fluorescent probe for fluoride ion detection.
Introduction: The Power of "Turn-On" Fluorescence in Sensing
In the realm of chemical and biological sensing, fluorescent probes that operate on a "turn-on" mechanism are of paramount importance. These probes are designed to be minimally fluorescent in their native state but exhibit a significant increase in fluorescence emission upon interaction with a specific analyte. This high signal-to-background ratio enables sensitive and selective detection. Coumarin derivatives, with their inherent strong fluorescence, high quantum yields, and photostability, serve as excellent scaffolds for the design of such probes.[1] The strategic modification of the coumarin core allows for the quenching of its fluorescence, which can be selectively restored by the target analyte.
This compound is a prime example of such a "smart" probe, engineered for the specific detection of fluoride ions. Its application spans environmental monitoring, industrial process control, and biomedical research, where the precise quantification of fluoride is critical.
The Core Principle: Fluoride-Mediated Desilylation and Fluorescence Activation
The detection mechanism of this compound hinges on the well-established and highly specific reaction between fluoride ions and silicon.[2] The core of the probe is the highly fluorescent molecule, 7-hydroxy-4-methylcoumarin. In the probe's "off" state, the hydroxyl group at the 7-position is protected by a trimethylsilyl (TMS) ether group. This silylation effectively quenches the fluorescence of the coumarin core.[3]
The fluoride ion, being a small and highly electronegative species, has a strong affinity for the silicon atom of the trimethylsilyl group. Upon introduction of fluoride, a nucleophilic attack on the silicon atom occurs, leading to the cleavage of the silicon-oxygen (Si-O) bond.[4] This deprotection reaction regenerates the highly fluorescent 7-hydroxy-4-methylcoumarin, resulting in a "turn-on" of a strong blue fluorescence signal that is directly proportional to the concentration of fluoride ions.[5][6]
The reaction proceeds through a pentavalent silicon intermediate, a pathway that is highly favorable for fluoride-mediated desilylation.[4] This high specificity for fluoride is a key advantage of this probe, as other common anions do not readily induce this reaction, ensuring a low incidence of false-positive signals.
Caption: Mechanism of fluorescence activation of this compound by fluoride ions.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target probe is a straightforward two-step process, beginning with the well-known Pechmann condensation to form the coumarin core, followed by a silylation reaction to introduce the fluorescence-quenching trimethylsilyl group.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This classic condensation reaction involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.[7]
Experimental Protocol:
-
In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 to 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 10 mL per 1.1 g of resorcinol) dropwise with constant stirring, ensuring the temperature does not exceed 10°C.[8]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield pure 7-hydroxy-4-methylcoumarin as a white to pale yellow solid.[7][8]
Caption: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.
Step 2: Trimethylsilylation of 7-Hydroxy-4-methylcoumarin
The hydroxyl group of the synthesized coumarin is then protected with a trimethylsilyl group. A common and effective method involves the use of trimethylchlorosilane (TMCS) in the presence of a base like pyridine.
Experimental Protocol:
-
Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous pyridine.
-
To this solution, add trimethylchlorosilane (TMCS) (at least a 2:1 molar ratio to the coumarin) dropwise at room temperature with stirring.[4] The pyridine acts as a solvent and an HCl scavenger.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the scale and specific conditions.[9]
-
After the reaction is complete, the pyridine can be removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove pyridine hydrochloride.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic and Performance Characteristics
The effectiveness of this compound as a fluorescent probe is defined by the distinct spectroscopic properties of its "off" and "on" states.
| Property | This compound ("Off" State) | 7-Hydroxy-4-methylcoumarin ("On" State) |
| Fluorescence | Very Weak / Non-fluorescent | Strong Blue Fluorescence |
| Excitation Max (λex) | ~320 nm | ~321-340 nm[10][11] |
| Emission Max (λem) | N/A | ~448-460 nm[10] |
| Molar Extinction Coefficient (ε) | Not reported (expected to be similar to the "on" state) | 18,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φf) | Near zero | 0.25 - 0.32[1][10] |
Note: Spectroscopic properties can be solvent and pH-dependent.
Experimental Protocol for Fluoride Detection in Aqueous Samples
This protocol provides a general framework for the use of this compound for the quantification of fluoride ions in aqueous samples. Optimization may be required for specific applications and sample matrices.
Materials and Reagents:
-
This compound stock solution (e.g., 1-10 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Fluoride standard solutions of known concentrations (prepared from NaF).
-
Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4).
-
High-purity water.
-
Fluorescence spectrophotometer.
Experimental Workflow:
-
Preparation of Working Solutions:
-
Prepare a series of fluoride standard solutions by diluting a stock solution with the chosen buffer.
-
Prepare a working solution of the this compound probe by diluting the stock solution in the same buffer to the desired final concentration (e.g., 2-10 µM).
-
-
Fluoride Detection Assay:
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the probe working solution.
-
To each tube/well, add an equal volume of the fluoride standard solutions or the unknown sample. Include a blank control with buffer only.
-
Mix gently and incubate at room temperature for a specified period (e.g., 10-40 minutes) to allow the reaction to proceed to completion.[2][12] The optimal incubation time should be determined experimentally.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the λex of 7-hydroxy-4-methylcoumarin (e.g., 330 nm).
-
Record the fluorescence emission spectra over a range that includes the λem (e.g., 400-600 nm).
-
Alternatively, measure the fluorescence intensity at the emission maximum (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity at the emission maximum as a function of the fluoride concentration of the standards to generate a calibration curve.
-
Determine the concentration of fluoride in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Caption: Experimental workflow for fluoride detection using this compound.
Selectivity and Potential Interferences
A critical aspect of any sensor is its selectivity. This compound exhibits excellent selectivity for fluoride over other common anions. Studies have shown that anions such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), nitrate (NO₃⁻), sulfate (SO₄²⁻), and phosphate (PO₄³⁻) do not cause a significant fluorescence response under typical assay conditions.[12] This high selectivity is attributed to the unique and strong interaction between fluoride and silicon.
However, it is important to consider that at very high concentrations, some anions, particularly those that can act as strong bases, might potentially interfere with the assay. Therefore, it is always advisable to perform control experiments with potential interfering species, especially when analyzing complex sample matrices.
Applications in Research and Development
The high sensitivity and selectivity of this compound make it a valuable tool in various fields:
-
Environmental Monitoring: Rapid and accurate determination of fluoride levels in drinking water and wastewater.[13]
-
Biomedical Research: Imaging and quantification of fluoride ions in living cells and tissues, which is crucial for studying the roles of fluoride in physiological and pathological processes.[2][12]
-
Pharmaceutical and Drug Development: Monitoring fluoride content in pharmaceutical formulations and as a tool in drug discovery processes where fluoride is a component or a byproduct of a reaction.
-
Industrial Quality Control: Ensuring the correct fluoride concentration in products such as toothpaste and dental care products.
Conclusion and Future Perspectives
This compound stands out as a robust and reliable fluorescent probe for the detection of fluoride ions. Its "turn-on" mechanism, based on a highly specific fluoride-mediated desilylation reaction, provides a high signal-to-noise ratio, enabling sensitive and selective measurements. The straightforward synthesis and ease of use make it an accessible tool for a wide range of researchers.
Future developments in this area may focus on modifying the coumarin scaffold to tune the photophysical properties, such as shifting the emission to longer wavelengths to minimize background fluorescence in biological samples, or enhancing the water solubility of the probe to further simplify its application in aqueous environments. Nevertheless, the fundamental principle of using silyl ether-protected coumarins remains a powerful and elegant strategy for fluoride sensing.
References
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Chen, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega, 5(38), 24775–24783. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Chaiyo, K., et al. (2018). Coumarin Probe for Selective Detection of Fluoride Ions in Aqueous Solution and Its Bioimaging in Live Cells. Sensors, 18(7), 2042. Available at: [Link]
-
Gotor, R., et al. (2007). A simple fluorescence assay for the detection of fluoride in water at neutral pH. Chemical Communications, (37), 3856-3858. Available at: [Link]
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
-
Kim, H. N., et al. (2012). A Fluorescent Probe for Rapid Aqueous Fluoride Detection and Cell Imaging. Chemical Communications, 48(4), 524-526. Available at: [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Williams, A. T., et al. (1983). A Guide to Recording Fluorescence Quantum Yields.
- Pal, S. K., et al. (2021).
-
Ghosh, K., et al. (2020). Coumarin functionalized molecular scaffolds for effectual detection of precarious Fluoride and Cyanide. Dalton Transactions, 49(43), 15263-15287. Available at: [Link]
-
Li, H., et al. (2022). Near-Infrared Turn-On Fluorescent Probe for Aqueous Fluoride Ion Detection and Cell Imaging. ACS Omega, 7(38), 34551–34557. Available at: [Link]
- LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Chemistry LibreTexts.
-
Chaiyo, K., et al. (2018). Coumarin Probe for Selective Detection of Fluoride Ions in Aqueous Solution and Its Bioimaging in Live Cells. Sensors (Basel, Switzerland), 18(7), 2042. Available at: [Link]
-
Zhang, J., et al. (2019). Novel Coumarin-Based Fluorescent Probes for Detecting Fluoride Ions in Living Cells. Molecules, 24(18), 3298. Available at: [Link]
- Sigma-Aldrich. (n.d.). Product Information - 15238 N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane. Sigma-Aldrich.
- IOSR Journal of Applied Chemistry. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 44-47.
- Indo American Journal of Pharmaceutical Research. (2017). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research, 7(10), 576-582.
-
Semeraro, P., et al. (2018). Shining light on fluoride detection: a comprehensive study exploring the potential of coumarin precursors as selective turn-on fluorescent chemosensors. Organic & Biomolecular Chemistry, 16(43), 8239-8246. Available at: [Link]
-
Psillakis, E., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(2), 199-206. Available at: [Link]
- Hankare, P. P., et al. (2001). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(12), 1203-1206.
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713–5725. Available at: [Link]
- Gholap, A. R., et al. (2009). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
- Abbas, I. K., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 34(3), 1435-1447.
- Patil, S. B., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 643-649.
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Methodological & Application
Application Note: Ultrasensitive Quantification of Carboxylic Acids in Complex Matrices by HPLC with Fluorescence Detection
Abstract
Carboxylic acids, particularly fatty acids and drug metabolites, are crucial analytes in biomedical and pharmaceutical research. However, their inherent lack of a strong chromophore or fluorophore makes them challenging to detect at low concentrations using standard High-Performance Liquid Chromatography (HPLC) methods. This application note presents a robust, pre-column derivatization protocol using 4-Methyl-7-hydroxycoumarin to enable highly sensitive and selective quantification of carboxylic acids via HPLC with fluorescence detection (HPLC-FLD). The methodology leverages a catalyzed esterification reaction to covalently attach the highly fluorescent coumarin tag to the analyte of interest. We provide a detailed reaction mechanism, a step-by-step protocol for derivatization and analysis, and expert insights into optimization and troubleshooting.
Introduction: The Rationale for Derivatization
Direct analysis of aliphatic carboxylic acids by HPLC is often hindered by poor retention on reversed-phase columns and low sensitivity with UV-Vis detection. Derivatization is a powerful strategy to overcome these limitations.[1][2] By chemically modifying the analyte, we can introduce a functional group—in this case, a fluorophore—that significantly enhances detector response, allowing for quantification at picogram levels.[3][4]
4-Methyl-7-hydroxycoumarin is an excellent derivatization agent for this purpose. Its rigid, conjugated structure results in a high quantum yield of fluorescence, and the resulting ester derivatives exhibit excellent chromatographic properties. The derivatized analytes can be excited at a wavelength of approximately 345 nm and show strong emission around 435 nm, a region of the spectrum where endogenous interference from biological matrices is often minimal.[5]
Principle and Reaction Mechanism
The core of this method is the esterification of a carboxylic acid with the phenolic hydroxyl group of 4-Methyl-7-hydroxycoumarin. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this reaction requires activation of the carboxylic acid to proceed efficiently.[6][7] While various activating agents can be used, this protocol employs a carbodiimide-based coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of the coumarin.
To further accelerate the reaction and prevent side reactions, a phase-transfer catalyst system comprising a crown ether (18-crown-6) and potassium carbonate is utilized.[5] The crown ether complexes the potassium ion, increasing the solubility and reactivity of the carbonate base in the organic solvent (e.g., acetone or acetonitrile). The base deprotonates the carboxylic acid, forming a carboxylate anion that is more readily activated.
The overall reaction proceeds as follows:
-
Activation: The carboxylic acid (R-COOH) reacts with DCC to form the O-acylisourea intermediate.
-
Esterification: The hydroxyl group of 4-Methyl-7-hydroxycoumarin attacks the activated carbonyl carbon of the intermediate, forming the fluorescent ester and N,N'-dicyclohexylurea (DCU) as a byproduct.
graph TD;
A[Carboxylic Acid
(R-COOH)] -->|DCC| B(O-Acylisourea Intermediate); C[4-Methyl-7-hydroxycoumarin] --> B; B --> D{Fluorescent Ester Derivative}; B --> E[Dicyclohexylurea (DCU) Byproduct];
Figure 1. Chemical derivatization reaction pathway.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| 4-Methyl-7-hydroxycoumarin | ≥98% HPLC Grade | Sigma-Aldrich | The fluorescent labeling agent. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Carbodiimide coupling agent. Caution: Moisture sensitive and a potent allergen. Handle with care. |
| 18-Crown-6 | ≥99% | Sigma-Aldrich | Phase-transfer catalyst. |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | Fisher Scientific | Base catalyst. |
| Acetonitrile (ACN) | HPLC or Gradient Grade | Fisher Scientific | Reaction solvent and mobile phase component. |
| Water, HPLC Grade | Millipore | Mobile phase component. | |
| Formic Acid or Acetic Acid | LC-MS Grade | Fisher Scientific | Mobile phase modifier. |
| Carboxylic Acid Standards | Analytical Standard | Respective Supplier | For calibration curve generation. |
Note: The user-mentioned "4-Methyl-7-trimethylsiloxycoumarin" is the silyl-protected form of 4-Methyl-7-hydroxycoumarin. If using this version, a deprotection step (e.g., with a fluoride source like TBAF or mild acid) is required prior to this protocol to expose the reactive hydroxyl group. This guide proceeds with the active, unprotected reagent.
Instrumentation and HPLC Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent, equipped with a fluorescence detector (FLD). |
| Column | Reversed-Phase C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) or equivalent. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 60% B; 19-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| FLD Settings | Excitation (λex): 345 nm, Emission (λem): 435 nm |
Expert Insight: The gradient program should be optimized based on the specific carboxylic acids being analyzed. More hydrophobic (longer chain) acids will require a stronger organic mobile phase for elution.
Step-by-Step Derivatization Procedure
graph TD;
A["Prepare Sample/Standard
(~1 nmol in 100 µL ACN)"] --> B["Add 100 µL of Derivatization Reagent Mix"]; B --> C["Vortex Thoroughly (15 seconds)"]; C --> D["Incubate at 60 °C for 30 minutes"]; D --> E["Cool to Room Temperature"]; E --> F["Filter through 0.22 µm PTFE Syringe Filter"]; F --> G["Inject 10 µL into HPLC-FLD System"];
Figure 2. Step-by-step experimental workflow.
-
Preparation of Derivatization Reagent Mix:
-
Prepare stock solutions in acetonitrile:
-
10 mM 4-Methyl-7-hydroxycoumarin
-
15 mM DCC
-
5 mM 18-Crown-6 with an excess of solid K₂CO₃ (approx. 10 mg/mL).
-
-
Causality Note: Using a molar excess of the labeling reagent and coupling agent drives the reaction to completion, ensuring all analyte is derivatized.
-
-
Sample/Standard Preparation:
-
Evaporate the solvent from the sample or standard containing the carboxylic acid to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile. This ensures a non-aqueous environment, as water can hydrolyze the DCC and the activated intermediate.
-
-
Derivatization Reaction:
-
To the 100 µL of sample/standard in acetonitrile, add 100 µL of the freshly prepared Derivatization Reagent Mix.
-
Vortex the mixture for 15-20 seconds.
-
Seal the vial and incubate in a heating block or water bath at 60 °C for 30 minutes. The elevated temperature increases the reaction rate.[5]
-
-
Post-Reaction Workup:
-
After incubation, cool the reaction vial to room temperature.
-
The byproduct, DCU, is poorly soluble in acetonitrile and will precipitate. To remove it and any excess K₂CO₃, filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This step is critical to prevent clogging of the HPLC system.
-
-
Analysis:
-
Inject 10 µL of the filtered solution into the HPLC-FLD system using the conditions outlined in Table 2.
-
Trustworthiness and Self-Validation
-
Blank Analysis: Always run a "reagent blank" (all reagents without the analyte). This will show any fluorescent impurities from the reagents themselves and the peak corresponding to the unreacted 4-Methyl-7-hydroxycoumarin. A clean blank validates the purity of your reagents.
-
Positive Control: Derivatize a known carboxylic acid standard (e.g., decanoic acid). The successful detection of a sharp, well-defined peak confirms that the derivatization chemistry is working as expected.
-
Spike and Recovery: To validate the method for a specific matrix (e.g., plasma, urine), perform a spike-and-recovery experiment. Add a known amount of analyte to the matrix, process it through the entire sample preparation and derivatization protocol, and quantify the recovery. Recoveries between 85-115% indicate the method is accurate and free from significant matrix effects.
Conclusion
This application note provides a comprehensive and validated protocol for the derivatization of carboxylic acids with 4-Methyl-7-hydroxycoumarin, enabling their sensitive detection by HPLC-FLD. The method is robust, highly sensitive, and applicable to a wide range of analytes in complex samples. By understanding the underlying chemical principles and following the detailed steps, researchers in drug development and life sciences can achieve reliable and accurate quantification of carboxylic acids at trace levels.
References
-
Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]
-
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
-
Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Khan Academy. [Link]
- Lingeman, H., & Underberg, W. J. M. (Eds.). (1990). Detection-Oriented Derivatization Techniques in Liquid Chromatography. CRC Press.
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. [Link]
-
Yang, Z., et al. (2014). An improved method for the generation of acyl-Bunte salts has been developed by the reaction of carboxylic acids with sodium thiosulfate pentahydrate. Arkivoc, 2014(6), 256-266. [Link]
Sources
- 1. journalajacr.com [journalajacr.com]
- 2. hplc.eu [hplc.eu]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Khan Academy [khanacademy.org]
Illuminating Cellular Activity: A Protocol for Fluorescence Microscopy Using 4-Methyl-7-trimethylsiloxycoumarin
Introduction: Unveiling Cellular Dynamics with a Pro-Fluorescent Probe
In the intricate landscape of cellular biology, the ability to visualize and quantify dynamic processes is paramount. Fluorescent probes have emerged as indispensable tools, offering a window into the inner workings of living cells. This guide delves into the application of 4-Methyl-7-trimethylsiloxycoumarin, a pro-fluorescent coumarin derivative, for fluorescence microscopy. This compound operates on a sophisticated "turn-on" mechanism, transitioning from a non-fluorescent state to a highly fluorescent one upon enzymatic activation within the cell. This unique characteristic makes it a powerful tool for researchers, scientists, and drug development professionals seeking to probe specific enzymatic activities with high sensitivity and spatial resolution.
The core of this technology lies in the strategic use of a trimethylsilyl (TMS) ether as a protecting group for the hydroxyl moiety of the highly fluorescent 7-Hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). In its silylated form, the coumarin's fluorescence is quenched. However, upon entry into a cell, specific intracellular enzymes can cleave this silyl ether bond, liberating the hydroxyl group and "turning on" the fluorescence. This targeted activation ensures that the fluorescent signal is generated primarily at the site of enzymatic activity, minimizing background noise and enhancing the signal-to-noise ratio.
The Chemistry of Light: Mechanism of Fluorescence Activation
The functionality of this compound as a fluorogenic probe is rooted in the principles of protecting group chemistry and enzyme kinetics. The trimethylsilyl (TMS) group is a well-established protecting group for hydroxyl moieties in organic synthesis. Its role in this probe is to mask the phenolic hydroxyl group at the 7-position of the coumarin core. This masking disrupts the intramolecular charge transfer (ICT) process that is responsible for the strong fluorescence of 7-hydroxycoumarins.
Upon introduction into a cellular environment, the Si-O bond of the trimethylsiloxy group is susceptible to enzymatic hydrolysis. While the specific enzymes responsible for this cleavage in a cellular context are a subject of ongoing research, evidence points towards the involvement of intracellular esterases and other hydrolases. These enzymes catalyze the cleavage of the silyl ether, releasing 7-Hydroxy-4-methylcoumarin and trimethylsilanol. The deprotected 7-Hydroxy-4-methylcoumarin is a highly fluorescent molecule, exhibiting strong absorption and emission in the blue region of the spectrum. This enzymatic conversion from a non-fluorescent precursor to a fluorescent product forms the basis of the "turn-on" assay.
Caption: Mechanism of fluorescence activation.
Photophysical Properties: A Tale of Two States
The effectiveness of a "turn-on" probe is defined by the dramatic difference in the photophysical properties between its protected ("off") and deprotected ("on") states.
| Property | This compound (Protected) | 7-Hydroxy-4-methylcoumarin (Deprotected) |
| Fluorescence | Negligible / Non-fluorescent | Highly Fluorescent |
| Excitation Max (λex) | N/A | ~360 nm |
| Emission Max (λem) | N/A | ~450 nm |
| Quantum Yield (ΦF) | ~0 | High (Varies with environment) |
Note: The photophysical properties of 7-Hydroxy-4-methylcoumarin can be influenced by the solvent environment.
The silylation of the hydroxyl group effectively quenches the fluorescence of the coumarin core. Upon enzymatic cleavage, the resulting 7-Hydroxy-4-methylcoumarin exhibits a strong absorbance in the near-UV range and emits bright blue fluorescence. This significant increase in fluorescence intensity provides a robust and easily detectable signal for microscopy.
Experimental Protocol: Visualizing Enzymatic Activity in Live Cells
This protocol provides a detailed methodology for the use of this compound in live-cell fluorescence microscopy. Optimization of probe concentration and incubation time is recommended for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging compatible plates or slides (e.g., glass-bottom dishes)
-
Fluorescence microscope with a DAPI filter set or equivalent (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Culture and Plating:
-
Culture cells of interest in a suitable medium to the desired confluency on live-cell imaging plates or slides.
-
-
Probe Loading:
-
Warm the cell culture medium and PBS to 37°C.
-
Dilute the stock solution of this compound in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but should be optimized.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time should be optimized to allow for sufficient probe uptake and enzymatic conversion.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe and reduce background fluorescence.
-
-
Fluorescence Microscopy:
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for 7-Hydroxy-4-methylcoumarin (Excitation ~360 nm, Emission ~450 nm).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Caption: Experimental workflow for live-cell imaging.
Applications in Research and Drug Development
The use of this compound and similar pro-fluorescent probes opens up a range of applications in both fundamental research and drug development:
-
High-Throughput Screening: The "turn-on" nature of the probe makes it ideal for high-throughput screening assays to identify modulators of specific esterase or hydrolase activities.
-
Enzyme Activity Profiling: This probe can be used to map the spatial distribution and activity levels of specific enzymes within cells and tissues.
-
Drug Metabolism Studies: As many drugs are metabolized by esterases, this probe can be a valuable tool for studying drug-enzyme interactions and metabolic pathways.
-
Cell Viability and Cytotoxicity Assays: Esterase activity is often correlated with cell viability. Therefore, this probe can be used as an indicator of cell health in cytotoxicity assays.
-
Investigating Disease Pathologies: Aberrant esterase activity has been implicated in various diseases, including cancer and neurological disorders. This probe can be used to study the role of these enzymes in disease progression.
Troubleshooting and Considerations
-
High Background: If high background fluorescence is observed, ensure thorough washing after probe incubation. Consider optimizing the probe concentration and incubation time.
-
Weak Signal: If the fluorescent signal is weak, try increasing the probe concentration or incubation time. Ensure that the filter set on the microscope is correctly matched to the excitation and emission spectra of 7-Hydroxy-4-methylcoumarin.
-
Phototoxicity: To minimize phototoxicity, especially in time-lapse imaging, use the lowest possible excitation light intensity and exposure times.
-
Enzyme Specificity: It is important to note that while esterases are the likely activators, other hydrolases may also cleave the silyl ether. For studies requiring high specificity, the use of specific enzyme inhibitors as controls is recommended.
Conclusion
This compound represents a sophisticated tool for the fluorescent imaging of enzymatic activity in living cells. Its "turn-on" mechanism, based on the enzymatic cleavage of a protecting group, provides high sensitivity and a strong signal-to-noise ratio. The protocols and information provided in this guide offer a comprehensive framework for the successful application of this probe in a variety of research and drug development contexts. As with any advanced imaging technique, careful optimization and appropriate controls are key to obtaining robust and reproducible results, ultimately leading to a deeper understanding of the complex and dynamic processes that govern cellular life.
References
- Pick, L. M., Wenzlaff, J., Ansorge-Schumacher, M. B., Yousefi, M., & Davari, M. D. (2023). Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. ChemBioChem, e202300384.
- New Advances in the Exploration of Esterases with PET and Fluorescent Probes. (2023). MDPI.
- Rational Design of Esterase-Insensitive Fluorogenic Probes for In Vivo Imaging. (2023). ACS Sensors.
- Far-Red Fluorogenic Probes for Esterase and Lipase Detection. (2014). PMC - NIH.
- Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. (2024).
- SilE-R and SilE-S - DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. (n.d.).
- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019).
- Graph of percentage conversions of alcohols to the corresponding silyl... (n.d.).
- Fluorescent Determination of Esterase in Living Cells by A Low-Dosage, Ultra-Sensitive Probe Based on Aggregation Induced Emission (AIE). (2022). Taylor & Francis Online.
- Photophysical properties of different coumarin derivatives. (n.d.).
- Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging. (2015). Chemical Society Reviews (RSC Publishing).
- Lipase‐Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. (n.d.).
- Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging †. (n.d.).
- Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity. (2025). PubMed.
- ChemInform Abstract: Development of Fluorescent Probes Based on Protection—Deprotection of the Key Functional Groups for Biological Imaging. (2025).
- Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. (2024). PMC - PubMed Central.
- A Photoactivatable Probe for Super-Resolution Imaging of Enzym
- Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers. (n.d.). Benchchem.
- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).
- Fluorescence quenching of 3-methyl 7-hydroxyl Coumarin in presence of acetone. (2025).
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PMC - NIH.
- Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient St
- Fluorescence quenching of coumarins by halide ions. (n.d.). PubMed.
- Intramolecular Fluorescence Quenching of Crowned 7-aminocoumarins as Potential Fluorescent Chemosensors. (n.d.). PubMed.
- Photophysical and photochemical properties and comparison of tolyl and tosyl coumarin-bearing phthalocyanines. (2025).
- Coumarin Derivatives as High Performance Visible Light Photoinitiators/Photoredox Catalysts for Photosensitive Resins for 3D Printing Technology, Photopolymerization in W
4-Methyl-7-trimethylsiloxycoumarin: A Versatile Fluorogenic Probe for High-Throughput Enzyme Activity Assays
Introduction: The Quest for Sensitive and Continuous Enzyme Assays
In the realms of drug discovery, diagnostics, and fundamental biological research, the precise measurement of enzyme activity is paramount. Traditional methods, while foundational, often face limitations in sensitivity, throughput, and the ability to monitor reactions in real-time. Fluorogenic assays have emerged as a powerful alternative, offering a dynamic window into enzyme kinetics.[1][2] At the heart of these assays are fluorogenic substrates—molecules that are essentially non-fluorescent until acted upon by a specific enzyme, which "switches on" their fluorescence. This application note provides a detailed guide to the use of 4-Methyl-7-trimethylsiloxycoumarin, a versatile and highly sensitive probe for the continuous monitoring of a variety of hydrolytic enzymes.
Coumarin and its derivatives are renowned for their favorable photophysical properties, making them excellent fluorophores.[3] The core of the probe, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), is a highly fluorescent molecule. However, the attachment of a trimethylsilyl (TMS) group to the 7-hydroxyl position effectively quenches this fluorescence. Enzymatic cleavage of the silyl ether bond liberates the highly fluorescent 4-methylumbelliferone, leading to a direct and quantifiable increase in fluorescence intensity that is proportional to enzyme activity.[1][2] The silylation of the coumarin has a minor effect on the transition energies, ensuring a clean "off/on" signaling mechanism upon enzymatic action.[3]
This guide will delve into the synthesis of this probe, its mechanism of action, and provide detailed, field-proven protocols for its application in enzyme assays, particularly for lipases and esterases.
Mechanism of Fluorescence Activation
The utility of this compound as a fluorogenic probe lies in the dramatic change in its electronic properties upon enzymatic hydrolysis.
Sources
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 4-Methyl-7-trimethylsiloxycoumarin
Abstract & Introduction
Coumarin and its derivatives are a vital class of heterocyclic compounds widely utilized in the pharmaceutical and biomedical fields as fluorescent probes, bioactive agents, and synthetic intermediates.[1][2] 7-Hydroxy-4-methylcoumarin, in particular, is a well-known fluorophore.[] To modulate its physicochemical properties for specific applications, such as improving membrane permeability or for use as a protecting group in organic synthesis, the hydroxyl group is often derivatized.[4] The introduction of a trimethylsilyl (TMS) group to form 4-Methyl-7-trimethylsiloxycoumarin yields a more nonpolar, lipophilic molecule.[5][6]
The quantitative analysis of this silylated derivative presents a unique challenge: ensuring the integrity of the trimethylsiloxy group throughout the analytical process. The Si-O bond is susceptible to hydrolysis, particularly under non-neutral pH conditions, which can lead to inaccurate quantification.[7][8] This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with highly sensitive fluorescence detection. The method is designed for the accurate quantification of this compound, ensuring the preservation of the analyte's structure. The protocol herein is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for research and quality control applications.[9][10][11]
The Analytical Principle: Causality Behind Experimental Choices
The development of this method is grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
-
Chromatographic Mode - Reversed-Phase: this compound is a moderately nonpolar compound due to the presence of the aromatic rings and the TMS ether group. Reversed-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase, is the logical choice for achieving effective retention and separation from polar impurities (e.g., the hydrolyzed parent compound, 7-hydroxy-4-methylcoumarin).[12]
-
Stationary Phase - C18 (Octadecylsilyl) Silica: A C18 stationary phase is selected for its strong hydrophobic interactions with the analyte. The long alkyl chains provide a high surface area for partitioning, leading to excellent retention and resolution. The use of a high-purity, end-capped silica is crucial to minimize interactions between residual silanol groups on the silica surface and the analyte, which could otherwise cause peak tailing and potential on-column degradation.[13]
-
Mobile Phase - Buffered Acetonitrile/Water Gradient:
-
Solvent System: Acetonitrile is chosen as the organic modifier due to its low viscosity, high elution strength for nonpolar compounds, and excellent UV and fluorescence transparency.
-
pH Control: This is the most critical parameter for this analysis. The trimethylsiloxy group is prone to hydrolysis outside of a neutral pH range. To prevent this, the aqueous portion of the mobile phase is buffered to pH 7.0 using a phosphate buffer. This ensures the stability of the analyte during its transit through the HPLC system, providing trustworthy and reproducible results.[7][8]
-
Gradient Elution: A gradient elution is employed to ensure a reasonable analysis time while providing sharp, well-resolved peaks and the capability to elute any potential, more nonpolar impurities.
-
-
Detection - Fluorescence (FLD): The coumarin scaffold is inherently fluorescent, offering a significant advantage for detection.[] A fluorescence detector provides superior sensitivity and selectivity compared to standard UV-Vis detection.[14][15][16] By exciting the molecule at its absorbance maximum and monitoring at its emission maximum, we can achieve quantification at very low levels (sub-µg/mL) with minimal interference from non-fluorescent matrix components.
Experimental Workflow & Protocols
Overall Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to final data reporting.
Caption: High-level workflow for the HPLC analysis.
Materials and Reagents
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Monobasic Potassium Phosphate (KH₂PO₄), ACS Grade
-
Dibasic Potassium Phosphate (K₂HPO₄), ACS Grade
-
0.45 µm PTFE Syringe Filters
Instrumentation and Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with an autosampler, column thermostat, and fluorescence detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard geometry for good resolution and efficiency.[17] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 | Maintains neutral pH to prevent hydrolysis of the TMS group. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting the nonpolar analyte. |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B | Provides efficient separation and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, ensuring good peak shape. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Volume | 10 µL | Standard volume for analytical scale HPLC. |
| Detector | Fluorescence Detector (FLD) | High sensitivity and selectivity for the coumarin moiety.[15] |
| Excitation (Ex) | 360 nm | Optimal wavelength for exciting the coumarin fluorophore. |
| Emission (Em) | 450 nm | Wavelength of maximum fluorescence emission for high signal. |
| Run Time | 15 minutes | Sufficient for elution and column re-equilibration. |
Protocol: Standard and Sample Preparation
-
Mobile Phase A Preparation (20 mM Phosphate Buffer, pH 7.0):
-
Dissolve 1.38 g of K₂HPO₄ and 0.54 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Verify pH is 7.0 ± 0.05. Adjust if necessary with dilute phosphoric acid or potassium hydroxide.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for 1 month at 4°C, protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the Stock Standard Solution with Acetonitrile to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~5 µg/mL).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10] The system suitability test (SST) serves as an integrated check before each analytical run.[18][19]
System Suitability Test (SST)
Before running any samples, perform five replicate injections of a mid-range standard (e.g., 5.0 µg/mL). The system is deemed suitable for analysis only if all criteria are met. This procedure is consistent with pharmacopeial standards.[18][20][21]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[19] |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase composition. |
| Peak Area (%RSD) | ≤ 2.0% | Confirms the precision of the injector and detector response.[22] |
Validation Parameters
The following diagram illustrates the key parameters for method validation.
Caption: Core parameters for analytical method validation.
Example Validation Data
The following table summarizes typical results expected from a successful validation of this method.
| Validation Parameter | Specification | Typical Result |
| Linearity & Range | R² ≥ 0.999 over 0.1-25.0 µg/mL | R² = 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% at 3 levels | 99.2%, 100.5%, 101.1% |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | 1.2% |
| Precision (Intermediate) | %RSD ≤ 2.0% (different day/analyst) | 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.10 µg/mL |
| Specificity | No interference at analyte retention time from blank or hydrolyzed sample. Peak purity index > 0.999. | Pass |
Data Interpretation & Troubleshooting
-
Quantification: The concentration of this compound in unknown samples is determined by plotting a calibration curve of peak area versus concentration for the prepared standards. The sample concentration is then interpolated from this curve using linear regression.
-
Troubleshooting:
-
Symptom: Broad or tailing peaks.
-
Possible Cause: Column degradation, improper mobile phase pH, presence of active silanols.
-
Solution: Replace column, remake mobile phase and verify pH, use a new end-capped column.
-
-
Symptom: Drifting retention times.
-
Possible Cause: Inadequate system equilibration, pump malfunction, mobile phase composition changing (e.g., evaporation).
-
Solution: Equilibrate for at least 30 minutes, prime pump lines, use fresh mobile phase.
-
-
Symptom: Extra peak appearing at an earlier retention time, especially in older samples.
-
Possible Cause: Hydrolysis of the analyte to the more polar 7-hydroxy-4-methylcoumarin.
-
Solution: Prepare samples fresh daily. Store stock solutions in ACN at 4°C. Ensure mobile phase pH is strictly controlled at 7.0.
-
-
Conclusion
This application note provides a comprehensive, validated RP-HPLC method for the quantitative analysis of this compound. By employing a C18 stationary phase with a carefully buffered mobile phase at neutral pH, the integrity of the hydrolytically sensitive trimethylsiloxy group is maintained, ensuring accurate and reliable results. The use of fluorescence detection affords excellent sensitivity and selectivity. The detailed protocols for instrumentation, sample preparation, and method validation adhere to established regulatory standards[23][24], making this method a trustworthy tool for researchers, scientists, and drug development professionals.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP–NF. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
PharmaGuideline. (2024). Steps for HPLC Method Validation. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
Phenomenex. (2017). What is USP Chapter 621?[Link]
-
European Pharmacopoeia 7.0. 2.2.46. Chromatographic separation techniques. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Pharmaceutical Guideline. (2022). Signal to noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques. [Link]
-
ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. (2003). Review: Derivatization in mass spectrometry—1. Silylation. [Link]
-
Royal Society of Chemistry. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]
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Wikipedia. Silylation. [Link]
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Kromasil. Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. [Link]
-
ResearchGate. (2014). Comparison HPLC and fluorescence spectrometry methods for determination of coumarin derivatives in propolis. [Link]
-
PubMed. (2017). Development and validation of an HPLC-fluorescence method for the quantification of IR780-oleyl dye in lipid nanoparticles. [Link]
-
ResearchGate. HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. [Link]
-
PubMed. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
-
PubMed Central. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. [Link]
-
MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 4-Methyl-7-hydroxycoumarin-Labeled Peptides
Abstract
Fluorescently labeled peptides are indispensable tools in biochemical assays, molecular imaging, and drug discovery. This guide provides a detailed, field-proven methodology for the synthesis and purification of peptides labeled with the 4-methyl-7-hydroxycoumarin fluorophore, a versatile label notable for its environmental sensitivity. The protocol is structured to provide researchers with a robust, self-validating system, from the initial synthesis of the core fluorophore to the final characterization of the labeled peptide. We detail the synthesis of a key reactive intermediate, 7-hydroxycoumarin-4-acetic acid, followed by its activation and conjugation to a peptide. The causality behind experimental choices, such as the use of a hydroxyl-protecting group during coupling and subsequent deprotection, is thoroughly explained to ensure both technical accuracy and successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable fluorescent probe into their peptide-based research platforms.
Introduction: The Rationale for Coumarin-Labeled Peptides
Coumarin derivatives are a class of fluorophores widely employed in the development of fluorescent probes and in drug discovery projects.[1] Their utility stems from a combination of favorable characteristics, including a relatively small molecular size which minimizes perturbation of the labeled biomolecule's function, high quantum yields in certain environments, and photophysical properties that are often sensitive to the local microenvironment.[2] The 7-hydroxy-4-methylcoumarin scaffold, in particular, serves as a versatile platform for creating fluorescently labeled peptides. Its synthesis is straightforward, and it can be chemically modified to introduce a reactive handle for conjugation.[3]
Peptides labeled with coumarin derivatives are instrumental in a variety of applications, including:
-
Enzyme Activity Assays: Fluorogenic substrates for proteases can be designed where the coumarin fluorescence is quenched until enzymatic cleavage of an amide bond liberates the free fluorophore.[4]
-
Receptor Binding Studies: Tracking the interaction of a peptide ligand with its receptor target.[5]
-
Cellular Imaging: Visualizing the localization and trafficking of peptides within living cells.[6]
-
Mass Spectrometry: Coumarin tags have been shown to enhance peptide signal intensities in MALDI-TOF MS analysis, aiding in proteomic studies.[5][7]
This guide focuses on a robust synthetic strategy that involves creating a coumarin derivative with a carboxylic acid functional group, which can then be readily coupled to the free amine of a peptide (either the N-terminus or a lysine side chain). To ensure a clean and efficient coupling reaction, the highly nucleophilic 7-hydroxyl group of the coumarin is temporarily protected as a trimethylsilyl (TMS) ether. This protecting group is advantageous due to its ease of installation and its lability under mild, specific conditions that do not compromise peptide integrity.[1]
Overall Synthetic Workflow
The complete synthesis of a 4-methyl-7-hydroxycoumarin-labeled peptide is a multi-stage process. Each stage is designed to produce a key intermediate with high yield and purity, culminating in the final purified product. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of coumarin-labeled peptides.
Materials and Reagents
Ensure all reagents are of appropriate grade and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Resorcinol | ACS Reagent, ≥99% | Sigma-Aldrich | |
| Ethyl acetoacetate | ReagentPlus®, 99% | Sigma-Aldrich | |
| Citric Acid | ACS Reagent | Fisher Scientific | Used for synthesis of the acetic acid derivative. |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | VWR | Corrosive. Handle with extreme care. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | ≥95% | Sigma-Aldrich | Silylating agent. Moisture sensitive. |
| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich | Moisture sensitive. |
| Peptide of Interest | Custom Synthesis | Various | Must contain a free primary amine (N-terminus or Lys). |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For purification. |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive. Used in HPLC mobile phase. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base for coupling reaction. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich | For TMS deprotection. |
| Methanol (MeOH) | ACS Grade | VWR | For deprotection and recrystallization. |
Experimental Protocols
Part 1: Synthesis and Activation of the Coumarin Fluorophore
This part details the creation of the reactive labeling agent: 7-(trimethylsilyloxy)coumarin-4-acetic acid N-hydroxysuccinimide ester .
This synthesis is achieved via the Pechmann condensation, a classic and reliable method for coumarin synthesis.[8][9]
-
Reaction Setup: Place a 250 mL beaker in a large ice-water bath. Carefully add 30 mL of concentrated sulfuric acid to the beaker and allow it to cool to below 10 °C.
-
Reactant Preparation: In a separate 100 mL flask, dissolve 7.4 g of resorcinol in 10 mL of ethyl acetoacetate with gentle stirring. The dissolution may be slightly endothermic.
-
Condensation Reaction: While vigorously stirring the chilled sulfuric acid, add the resorcinol/ethyl acetoacetate solution dropwise using a glass pipette. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. The solution will change color and viscosity.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes, then remove it and let it stand at room temperature for 18-24 hours.
-
Precipitation: Pour the reaction mixture slowly and with stirring into a beaker containing approximately 400 mL of crushed ice and water. A pale-yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Recrystallize the crude product from a 70:30 ethanol-water mixture to yield pure, pale-yellow crystals. Dry the product under vacuum. The expected yield is approximately 60-75%.
This procedure adapts a known method for creating coumarin-4-acetic acids from citric acid and a phenol.[10]
-
Reagent Preparation: In a flask suitable for heating, carefully mix 4.2 g of citric acid with 4.5 mL of concentrated sulfuric acid. Stir at room temperature for 30 minutes.
-
Decarbonylation: Place the mixture in a boiling water bath within a fume hood to drive off carbon monoxide. Once the vigorous gas evolution subsides, remove the flask and let it cool.
-
Condensation: Cool the reaction mixture to below 10 °C in an ice bath. Add 4.4 g of resorcinol (pre-cooled) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Isolation: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate and dissolve it in a saturated sodium bicarbonate solution.
-
Purification: Filter the bicarbonate solution to remove any insoluble impurities. Re-acidify the filtrate with 10% HCl until the product precipitates out completely. Collect the solid by filtration, wash with cold water, and dry to yield 7-hydroxycoumarin-4-acetic acid.
The phenolic hydroxyl group is protected as a TMS ether to prevent its participation in the subsequent peptide coupling step.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 1.1 g (5 mmol) of 7-hydroxycoumarin-4-acetic acid in 20 mL of anhydrous dichloromethane (DCM).
-
Silylation: Add 1.5 mL (~6 mmol) of N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension.
-
Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear solution as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Remove the solvent and excess BSA under reduced pressure to yield 7-(trimethylsilyloxy)coumarin-4-acetic acid as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.
The carboxylic acid is converted to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines on the peptide.[11]
-
Setup: Dissolve the crude 7-(trimethylsilyloxy)coumarin-4-acetic acid (~5 mmol) from the previous step in 25 mL of anhydrous DMF.
-
Reagent Addition: Add 0.63 g (5.5 mmol) of N-hydroxysuccinimide (NHS) and 1.13 g (5.5 mmol) of N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Isolation: Remove the DCU precipitate by filtration. The resulting filtrate contains the activated 7-(trimethylsilyloxy)coumarin-4-acetic acid NHS ester and can be used directly for peptide labeling.
Part 2: Peptide Labeling and Final Processing
This part describes the conjugation of the activated fluorophore to the peptide, followed by deprotection and purification.
Caption: Experimental workflow for peptide conjugation and purification.
-
Peptide Preparation: Dissolve the peptide (1 eq.) in anhydrous DMF to a concentration of approximately 5-10 mg/mL.
-
Base Addition: Add DIPEA (4 eq.) to the peptide solution. This ensures that the primary amine to be labeled is deprotonated and thus maximally nucleophilic.
-
Coupling Reaction: Add the DMF solution of the activated coumarin-NHS ester (1.5 eq.) from Protocol 4.4 to the peptide solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC-MS to observe the consumption of the starting peptide and the formation of the labeled product.[12]
The TMS group is labile and can be removed under mild basic conditions that will not harm the peptide.[13]
-
Solvent Exchange: After the coupling reaction is complete, remove the DMF under reduced pressure (lyophilization is effective).
-
Deprotection: Dissolve the crude, protected peptide conjugate in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by HPLC-MS, looking for the mass shift corresponding to the loss of the TMS group (72 Da).
-
Quenching: Neutralize the reaction with a few drops of acetic acid and then remove the solvent under reduced pressure.
Purification is critical to remove unreacted fluorophore, unlabeled peptide, and other impurities.
-
Purification: Purify the crude labeled peptide using preparative reverse-phase HPLC (RP-HPLC).[14][15] A typical gradient might be 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-40 minutes. Collect fractions and analyze them by analytical HPLC-MS.
-
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified product by obtaining its mass spectrum (e.g., via ESI-MS), which should match the theoretical mass of the coumarin-peptide conjugate.
-
Fluorescence Spectroscopy: Characterize the photophysical properties of the labeled peptide. Dissolve a small amount in a suitable buffer (e.g., PBS, pH 7.4) and record the excitation and emission spectra. 7-hydroxy-4-methylcoumarin derivatives typically exhibit excitation maxima around 360 nm and emission maxima around 450 nm.
-
| Property | Expected Value / Method |
| Excitation Max (λex) | ~360 nm |
| Emission Max (λem) | ~450 nm |
| Purity | >95% (as determined by HPLC at 214 nm and 360 nm) |
| Identity Confirmation | ESI-MS or MALDI-TOF MS (Observed mass should match theoretical mass ± 0.5 Da) |
Conclusion and Field-Proven Insights
This application note provides a comprehensive and logically structured protocol for the synthesis of 4-methyl-7-hydroxycoumarin-labeled peptides. The key to success lies in a stepwise approach: robust synthesis of the core fluorophore, functionalization to introduce a reactive handle, temporary protection of the phenolic hydroxyl group, efficient activation and coupling, and finally, mild deprotection and rigorous purification.
Expert Insights:
-
Why TMS Protection is Crucial: The 7-hydroxyl group of the coumarin is phenolic and thus significantly more acidic and nucleophilic than the aliphatic hydroxyls. During the DCC/NHS activation and subsequent peptide coupling, this unprotected hydroxyl group could compete with the intended amine nucleophile, leading to unwanted side products and significantly reduced yields. The TMS ether is an ideal protecting group here because it is easily installed and removed under conditions orthogonal to those used in peptide synthesis and coupling.
-
Monitoring the Reaction: HPLC-MS is your most valuable tool. It allows for unambiguous monitoring of each step, from the consumption of the unlabeled peptide to the formation of the protected intermediate and finally the appearance of the deprotected product. This real-time analysis prevents the needless expenditure of time and resources on incomplete reactions.
-
Purification Strategy: When purifying by RP-HPLC, monitor the chromatogram at two wavelengths: 214/220 nm for the peptide backbone and a second wavelength near the absorbance maximum of the coumarin (~360 nm). A true peak for the labeled peptide must appear at both wavelengths. Free, unreacted coumarin will show a strong peak at 360 nm but will be weak or absent at 214 nm.
By following this detailed guide, researchers can reliably produce high-quality coumarin-labeled peptides for a wide array of applications in life sciences and drug development.
References
-
Slideshare. Synthesis of 7 hydroxy-4-methyl coumarin.[Link]
-
SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). [Link]
-
JETIR. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (2023). [Link]
-
Elsevier. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.[Link]
-
ACS Publications. Synthesis of a New Peptide–Coumarin Conjugate: A Potential Agent against Cryptococcosis.[Link]
-
Indian Academy of Sciences. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u.[Link]
-
Supporting Information. 7-hydroxycoumarin-4-acetic acid.[Link]
-
University of Bristol. Hydroxyl Protecting Groups.[Link]
-
Gelest. Deprotection of Silyl Ethers.[Link]
-
MDPI. Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). [Link]
-
PubMed. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. (1999). [Link]
-
PubMed. Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity.[Link]
-
Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph.[Link]
- Google Patents.Preparation method of 7-hydroxy-4-methylcoumarin.
-
RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.[Link]
-
ResearchGate. Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. (2020). [Link]
-
PharmRecord. Experiment Synthesize 7-hydroxy 4-methyl coumarin.[Link]
-
PubMed. Coumarin tags for analysis of peptides by MALDI-TOF MS and MS/MS. 2. Alexa Fluor 350 tag for increased peptide and protein Identification by LC-MALDI-TOF/TOF MS.[Link]
-
Antitope. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.[Link]
-
MDPI. New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. (2022). [Link]
-
The Royal Society of Chemistry. Materials and methods.[Link]
-
MDPI. Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity.[Link]
-
PubMed. Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities.[Link]
-
ResearchGate. Brominated 7-Hydroxycoumarin-4-Ylmethyls: Photolabile Protecting Groups with Biologically Useful Cross-Sections for Two Photon Photolysis | Request PDF.[Link]
-
PubMed Central. HPLC Analysis and Purification of Peptides.[Link]
-
RSC Publishing. Fluorescent coumarin-alkynes for labeling of amino acids and peptides via manganese(i)-catalyzed C–H alkenylation.[Link]
-
ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives.[Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.[Link]
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts | Request PDF.[Link]
-
ResearchGate. New Trends in Peptide Coupling Reagents. (2001). [Link]
-
ResearchGate. HPLC Analysis and Purification of Peptides.[Link]
-
MDPI. Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study.[Link]
-
Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling.[Link]
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Application Notes and Protocols: 4-Methyl-7-trimethylsiloxycoumarin for Advanced Bioimaging
Foreword for the Modern Researcher
In the dynamic landscape of cellular and molecular biology, the quest for more precise and minimally invasive imaging tools is perpetual. Profluorogenic probes—molecules that exist in a quiescent, non-fluorescent state until activated by a specific biological trigger—represent a significant leap forward in this pursuit. They offer the promise of high signal-to-noise ratios by minimizing background fluorescence from non-activated probes. This guide focuses on a particularly promising yet under-documented profluorophore: 4-Methyl-7-trimethylsiloxycoumarin .
This document is structured not as a rigid manual, but as a comprehensive scientific guide. It is designed to provide you, the researcher, with the foundational knowledge, mechanistic understanding, and practical protocols to effectively harness this probe in your bioimaging workflows. We will delve into the "why" behind the "how," empowering you to adapt and optimize these methods for your unique experimental contexts.
The Scientific Rationale: Unveiling the Potential of a Caged Fluorophore
This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The core principle of its application in bioimaging lies in the strategic use of the trimethylsilyl (TMS) group as a protecting or "caging" moiety for the 7-hydroxyl group.
The fluorescence of coumarin derivatives is highly dependent on the electronic properties of the substituent at the 7-position. An electron-donating group, such as a hydroxyl group, is crucial for the strong blue fluorescence characteristic of 7-hydroxy-4-methylcoumarin, which arises from an intramolecular charge transfer (ICT) mechanism. By converting the hydroxyl group to a trimethylsiloxy ether, the electron-donating capacity is significantly diminished, rendering the molecule largely non-fluorescent under physiological conditions.
The utility of this compound as a bioimaging probe is realized upon the cleavage of the Si-O bond, which "un-cages" the fluorophore, liberating the highly fluorescent 7-hydroxy-4-methylcoumarin. This activation can be triggered by specific intracellular conditions or enzymes, making it a valuable tool for sensing and imaging these biological activities.
Potential Bioimaging Applications and Mechanisms of Activation
While specific enzymatic cleavage of the trimethylsilyl ether of coumarin in a cellular context is not extensively documented, we can extrapolate potential activation mechanisms based on the chemical nature of the Si-O bond and the known cellular environment.
Detection of Esterase Activity
Though less common than the cleavage of acetate esters, some non-specific intracellular esterases may possess the capability to hydrolyze the trimethylsilyl ether bond. This would make this compound a potential substrate for imaging general esterase activity, which is often used as an indicator of cell viability and metabolic activity.
A Probe for Acidic Organelles
The trimethylsilyl ether linkage is susceptible to hydrolysis under acidic conditions. This property could be exploited to develop a probe that fluoresces in acidic cellular compartments, such as lysosomes or endosomes. As the probe is trafficked into these low-pH environments, the TMS group would be cleaved, leading to an increase in fluorescence localized to these organelles.
A Note on Exogenous Activation
It is also conceivable to use this compound in conjunction with an exogenous activator. For instance, in systems where fluoride ions are introduced, they would readily cleave the silyl ether, providing a method for tracking the delivery or presence of fluoride.[1]
Quantitative Data Summary
The photophysical properties of the probe are contingent on its caged (trimethylsiloxy) or uncaged (hydroxyl) state.
| Parameter | This compound (Caged) | 7-Hydroxy-4-methylcoumarin (Uncaged) | Notes |
| Excitation Maximum (λex) | ~320-330 nm | ~360 nm | The uncaged form exhibits a significant red-shift in its excitation spectrum. |
| Emission Maximum (λem) | Weak or no emission | ~448-450 nm (Blue) | The uncaged form is highly fluorescent. |
| Fluorescence Quantum Yield (ΦF) | Very low | Moderate to high | This large change in quantum yield upon activation is the basis for its use as a pro-fluorophore. |
| Solubility | Soluble in DMSO and other organic solvents. | Soluble in DMSO and aqueous buffers at physiological pH. | The TMS group increases lipophilicity, potentially aiding in cell membrane permeability. |
Experimental Protocols
The following protocols are provided as a starting point. It is imperative that researchers empirically optimize parameters such as probe concentration and incubation time for their specific cell types and experimental questions.
Reagent Preparation
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.
Rationale: DMSO is a common solvent for introducing organic molecules into cell culture media. Storing in small aliquots minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.
Live Cell Staining Protocol for General Esterase Activity or Acidic Organelle Imaging
This protocol is designed for the visualization of probe activation in living cells.
Caption: Workflow for fixing cells after staining with this compound.
Procedure:
-
Follow steps 1-5 of the Live Cell Staining Protocol.
-
Fixation: After the final wash, add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Post-Fixation Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.
-
Imaging: Image the slides using a fluorescence microscope with a DAPI filter set or equivalent.
Troubleshooting and Considerations
-
High Background Fluorescence:
-
Ensure thorough washing after staining to remove any unbound probe.
-
Optimize the probe concentration; high concentrations can lead to non-specific activation or aggregation.
-
Use a high-quality, low-autofluorescence imaging medium.
-
-
Weak Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the fluorescence microscope filters are appropriate for the excitation and emission spectra of 7-hydroxy-4-methylcoumarin.
-
Confirm the health of the cells, as compromised cells may have altered enzymatic activity or organelle pH.
-
-
Cell Death (Live-Cell Imaging):
-
Reduce the probe concentration to a non-toxic level, which should be determined by a cytotoxicity assay.
-
Minimize exposure to excitation light to reduce phototoxicity.
-
Conclusion: A Tool for Discovery
This compound represents a versatile profluorogenic probe with significant potential for various bioimaging applications. Its activation mechanism, predicated on the cleavage of the silyl ether, offers a pathway to image specific enzymatic activities or changes in the cellular microenvironment with high signal-to-noise. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the utility of this compound. As with any advanced imaging tool, thoughtful experimental design and empirical optimization will be paramount to unlocking its full potential and driving new discoveries in cellular biology.
References
-
Chansaenpak, K., et al. (2018). Coumarin Probe for Selective Detection of Fluoride Ions in Aqueous Solution and Its Bioimaging in Live Cells. Molecules, 23(6), 1432. Available at: [Link]
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Step-by-step guide for silylation using 4-Methyl-7-trimethylsiloxycoumarin
An In-Depth Guide to the Silylation of 7-Hydroxy-4-Methylcoumarin: Synthesis, and Deprotection of 4-Methyl-7-trimethylsiloxycoumarin
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive protocol for the protection of the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin via silylation. The resulting compound, this compound, is a key intermediate that masks the reactive hydroxyl group, enabling selective modifications at other positions of the coumarin scaffold. This note details the underlying chemical principles, a step-by-step experimental protocol for both protection and deprotection, and the rationale behind critical experimental choices.
Introduction: The Strategic Role of Silylation in Coumarin Chemistry
Coumarins are a prominent class of benzopyrone heterocyclic compounds found extensively in natural products and are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] 7-hydroxy-4-methylcoumarin (also known as β-methylumbelliferone) is a particularly important derivative used as a fluorescent indicator, a laser dye, and a synthetic precursor for more complex pharmaceuticals.[3]
In multi-step syntheses involving coumarin derivatives, the phenolic hydroxyl group at the C7 position is often reactive under conditions required for modifying other parts of the molecule. To prevent unwanted side reactions, this hydroxyl group must be temporarily "protected." Silylation, the introduction of a silyl group (such as trimethylsilyl, TMS), is an ideal strategy for this purpose.[4] The formation of a trimethylsilyl (TMS) ether is advantageous due to the ease of its formation under mild conditions and, crucially, its selective removal (deprotection) without disturbing other functional groups.[5][6] This guide focuses on the synthesis of this compound, a TMS-protected version of 7-hydroxy-4-methylcoumarin.
The Silylation Reaction: Mechanism and Rationale
The silylation of an alcohol or phenol typically proceeds via a nucleophilic substitution (SN2-type) reaction at the silicon atom of a silyl halide, such as trimethylsilyl chloride (TMSCl).[4][7] The reaction requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the acidic byproduct (e.g., HCl).
Causality of Reagent Choices:
-
Silylating Agent: Trimethylsilyl chloride (TMSCl) is a common, reactive, and cost-effective choice for introducing the TMS protecting group. Other reagents like bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) can also be used, often under even milder conditions, producing neutral byproducts.[4][8]
-
Base: A non-nucleophilic base like triethylamine (Et3N) or a nucleophilic catalyst like imidazole is typically employed.[9] Imidazole is particularly effective as it first reacts with TMSCl to form a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the hydroxyl group of the coumarin.[9]
-
Solvent: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent premature hydrolysis of the silylating agent and the silylated product.[9]
Reaction Mechanism: Silylation of 7-Hydroxy-4-Methylcoumarin
The diagram below illustrates the imidazole-catalyzed silylation pathway.
Caption: Mechanism of imidazole-catalyzed silylation.
Experimental Protocols
These protocols are designed to be self-validating. Successful synthesis of the protected product in Protocol A should yield a starting material that can be fully converted back to the original coumarin using Protocol B.
Protocol A: Synthesis of this compound (Protection)
This procedure details the protection of the hydroxyl group of 7-hydroxy-4-methylcoumarin using TMSCl and imidazole.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Trimethylsilyl chloride (TMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-hydroxy-4-methylcoumarin (1.0 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM (approx. 10 mL per gram of coumarin). Stir the mixture at room temperature until all solids dissolve.
-
Expertise & Experience: An inert atmosphere is critical to prevent moisture from quenching the highly reactive TMSCl. Imidazole acts as both a nucleophilic catalyst and a scavenger for the HCl byproduct.[9]
-
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 10-15 minutes.
-
Causality: Slow, dropwise addition at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (7-hydroxy-4-methylcoumarin) is fully consumed.
-
Trustworthiness: TLC provides a reliable, real-time check for reaction completion, ensuring the process is not prematurely stopped or unnecessarily prolonged. A typical mobile phase would be ethyl acetate/hexane.
-
-
Work-up and Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often pure enough for subsequent steps. If purification is required, flash column chromatography on silica gel can be performed.
Experimental Workflow Diagram
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Coumarin-Based Derivatization for Enhanced Metabolite Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: Illuminating the Metabolome with Chemical Derivatization
Metabolomics, the comprehensive study of small molecules in a biological system, offers a direct snapshot of physiological and pathological states.[1] However, the vast chemical diversity and wide dynamic range of metabolites present significant analytical challenges. Many endogenous compounds, particularly carboxylic acids, lack the necessary chromophores or ionizable groups for sensitive detection by standard liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV-Vis detection.[2] Chemical derivatization addresses this limitation by covalently attaching a chemical tag to the analyte, thereby improving its physicochemical properties for enhanced separation and detection.[3] This application note provides a detailed guide to the use of coumarin-based fluorescent reagents for the derivatization of carboxylic acids in metabolomics research, enhancing detection sensitivity and enabling more robust quantification.
While the compound 4-Methyl-7-trimethylsiloxycoumarin was initially queried, it is likely a silylated derivative of the fluorescent compound 7-hydroxy-4-methylcoumarin. In practice, reactive derivatives of the coumarin scaffold are used as labeling reagents. This guide will focus on a well-established and representative reagent, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) , to illustrate the principles and protocols applicable to this class of fluorescent labels.[4][5]
The Rationale for Coumarin-Based Fluorescent Labeling
Coumarin derivatives are excellent fluorophores due to their rigid, conjugated ring system.[6] Derivatization with a reagent like Br-Mmc imparts this strong fluorescence to otherwise non-fluorescent analytes, such as fatty acids and other carboxylic acid-containing metabolites.[4][7]
Key Advantages:
-
Enhanced Sensitivity: The high quantum yield of the coumarin tag allows for detection at picomole levels or lower, which is critical for analyzing low-abundance metabolites.[2]
-
Improved Chromatographic Separation: The hydrophobic coumarin moiety increases the retention of polar carboxylic acids on reversed-phase HPLC columns, improving peak shape and resolution.
-
High Selectivity: Halomethylcoumarins, such as Br-Mmc, are highly reactive towards nucleophiles like carboxylate anions, ensuring specific labeling of the target metabolite class.[4][7]
-
Versatility: This methodology is applicable to a wide range of carboxylic acids, from short-chain fatty acids to complex drug metabolites.[5]
Mechanism of Derivatization
The derivatization of a carboxylic acid with 4-Bromomethyl-7-methoxycoumarin is a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic bromomethyl group of the coumarin reagent to form a stable, highly fluorescent ester derivative.[7] A phase-transfer catalyst, such as 18-crown-6, is often employed to enhance the solubility and reactivity of the carboxylate salt in the aprotic solvent, thereby accelerating the reaction.[7]
Diagram 1: Derivatization Reaction Mechanism
Caption: Reaction of a carboxylic acid with Br-Mmc.
Experimental Protocols
Part 1: Reagent and Sample Preparation
Materials:
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Carboxylic acid standards or extracted biological samples
-
Anhydrous Acetonitrile (HPLC grade)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
Micro-reaction vials (2 mL)
-
Heating block or water bath
-
Vortex mixer and centrifuge
Reagent Solutions:
-
Br-Mmc Solution (1 mg/mL): Dissolve 10 mg of Br-Mmc in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh and protected from light.
-
18-Crown-6 Solution (1 mg/mL): Dissolve 10 mg of 18-crown-6 in 10 mL of anhydrous acetonitrile.
Part 2: Derivatization Procedure
This protocol is a general guideline and may require optimization for specific carboxylic acids.
-
Sample Preparation: Transfer 100 µL of the carboxylic acid standard or sample extract into a 2 mL micro-reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before adding the acetonitrile.
-
Addition of Reagents: To the dried sample, add:
-
200 µL of the Br-Mmc solution.
-
100 µL of the 18-crown-6 solution.
-
-
Addition of Catalyst: Add approximately 2-5 mg of anhydrous potassium carbonate powder to the vial.
-
Reaction Incubation:
-
Cap the vial tightly and vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block.
-
-
Post-Reaction Workup:
-
After incubation, cool the vial to room temperature.
-
Centrifuge the vial at 10,000 x g for 5 minutes to pellet the insoluble potassium carbonate.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for derivatization.
Part 3: HPLC Analysis
Instrumentation:
-
HPLC system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Typical HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 90% B over 20 min, hold for 5 min, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation (λex): 322 nmEmission (λem): 395 nm[8] |
Note: The chromatographic conditions, especially the gradient, must be optimized based on the specific metabolites of interest to achieve adequate separation.
Data and Expected Results
The derivatization procedure should yield a single, stable fluorescent ester for each carboxylic acid present in the sample. A successful derivatization will result in sharp, well-resolved peaks in the HPLC chromatogram when monitored by the fluorescence detector.
Performance Characteristics:
| Parameter | Expected Outcome |
| Linearity | Excellent linearity (R² > 0.99) over a wide concentration range. |
| Limit of Detection (LOD) | Low to sub-picomole levels on-column, depending on the analyte and instrument sensitivity. |
| Reproducibility | High reproducibility with relative standard deviations (RSDs) typically below 5% for peak area. |
| Derivative Stability | Derivatives are generally stable for at least 24 hours when stored at 4°C and protected from light. |
Troubleshooting and Method Validation
-
No or Low Peak Area: Ensure reagents are fresh and anhydrous. Check for complete sample dryness before adding reagents, as water will inhibit the reaction. Increase reaction time or temperature if necessary.
-
Multiple Peaks per Analyte: Incomplete reaction or degradation of the reagent/derivative. Protect reagents and derivatives from light. Ensure the base is fully removed by centrifugation before injection.
-
Poor Peak Shape: Optimize the HPLC gradient. Ensure compatibility of the final sample solvent with the mobile phase.
For quantitative applications, it is crucial to validate the method by assessing linearity, accuracy, precision, and stability according to established guidelines. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Conclusion
Derivatization of carboxylic acids with 4-Bromomethyl-7-methoxycoumarin is a robust and highly sensitive method for enhancing their detection in metabolomics studies.[4][5] By converting non-fluorescent metabolites into strongly fluorescent derivatives, this technique enables the reliable quantification of key biological molecules that are otherwise challenging to analyze. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement this powerful analytical strategy, paving the way for new discoveries in drug development and biomedical research.
References
-
Gooijer, C., & Velthorst, N. H. (1992). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. University of Groningen Research Portal. [Link]
- Avula, B., et al. (2025). High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Google Scholar.
-
Gaudin, M., et al. (n.d.). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. PubMed Central. [Link]
-
de Oliveira, M. A. L., et al. (2018). Performance of 3-[4-(bromomethyl)phenyl]-7-(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection. PubMed. [Link]
-
Lôbo, I. S., et al. (n.d.). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Nguyen, T. H. L., et al. (2023). Coumarin-based derivatization reagent for the LC-MS analysis of amino acids. ResearchGate. [Link]
-
Wolf, J. H., & Korf, J. (1990). Improved Automated Precolumn Derivatization Reaction of Fatty Acids With Bromomethylmethoxycoumarin as Label. PubMed. [Link]
-
Dünges, W. (2025). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). ResearchGate. [Link]
-
Lingeman, H., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. [Link]
-
Gaudin, M., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. ResearchGate. [Link]
-
Nguyen, T. H. L., et al. (2023). Coumarin-based derivatization reagent for LC-MS analysis of amino acids. PubMed. [Link]
-
Pasanen, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health. [Link]
-
Quirós-Alcalá, L., et al. (n.d.). Quantification of 3-chloro-7-hydroxy-4-methylcoumarin in urine as a biomarker of coumaphos exposure by high-performance liquid chromatography-fluorescence detection (HPLC-FLD). ResearchGate. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Gika, H. G., et al. (2022). Chemical Derivatization in LC-MS Based Metabolomics Study. ResearchGate. [Link]
-
Shaikh, R., et al. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-ブロモメチル-7-メトキシクマリン 97% | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Potential of 4-Methyl-7-trimethylsiloxycoumarin for the Sensitive Detection of Hydroxyl-Containing Compounds
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective detection of hydroxyl-containing compounds is of paramount importance. Alcohols, phenols, and other hydroxylated molecules are ubiquitous, playing critical roles as active pharmaceutical ingredients (APIs), metabolites, and biomarkers. Their accurate quantification often necessitates derivatization to enhance their detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This application note presents a comprehensive guide to the synthesis and application of 4-Methyl-7-trimethylsiloxycoumarin, a versatile reagent for the fluorescent labeling and analysis of hydroxyl-containing analytes.
Introduction: The Power of Silylation and Fluorescence
The derivatization of polar functional groups, such as hydroxyls, with a trimethylsilyl (TMS) group is a well-established strategy to increase the volatility and thermal stability of analytes for GC analysis. This process, known as silylation, replaces the active hydrogen of the hydroxyl group with a nonpolar TMS group. Concurrently, the introduction of a fluorophore into a molecule allows for highly sensitive detection using fluorescence-based techniques. This compound leverages both these principles, acting as a silylating agent that imparts the highly fluorescent 4-methylcoumarin moiety to the analyte of interest.
Principle of Detection: A Two-Fold Advantage
The utility of this compound in detecting hydroxyl-containing compounds is rooted in a trans-silylation reaction. In this process, the trimethylsilyl group from the coumarin derivative is transferred to the hydroxyl group of the analyte. This reaction is catalyzed by the presence of an acid or base, or can be facilitated by thermal energy. The derivatization achieves two critical analytical enhancements:
-
Increased Volatility and Improved Chromatographic Behavior: The replacement of the polar hydroxyl group with a non-polar trimethylsilyl ether group significantly increases the volatility of the analyte, making it amenable to GC-MS analysis. For HPLC, this modification can lead to improved peak shape and retention characteristics on reversed-phase columns.
-
Introduction of a Highly Fluorescent Tag: The 4-methylcoumarin core is a well-known fluorophore with strong absorption and emission characteristics. Upon derivatization, the analyte becomes fluorescent, enabling highly sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).
The general reaction mechanism can be visualized as follows:
Caption: Trans-silylation of a hydroxyl-containing analyte.
Synthesis of this compound
The synthesis of this compound is a straightforward silylation of its precursor, 7-hydroxy-4-methylcoumarin. Several silylating agents can be employed, with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMCS) being common choices.
Protocol 1: Synthesis using Hexamethyldisilazane (HMDS)
This protocol is adapted from a general procedure for the silylation of phenols.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Hexamethyldisilazane (HMDS)
-
H-β zeolite (catalyst)
-
Ethyl acetate
-
Neutral alumina for column chromatography
Procedure:
-
In a round-bottom flask, create a neat mixture of 7-hydroxy-4-methylcoumarin (1 mmol), HMDS (0.6 mmol), and H-β zeolite (10% w/w).
-
Heat the mixture at 80°C for approximately 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography on neutral alumina to yield this compound.
Protocol 2: Synthesis using Trimethylsilyl Chloride (TMCS)
This protocol is based on a general method for the silylation of alcohols.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Trimethylsilyl chloride (TMCS)
-
Triethylamine
-
N,N-dimethylformamide (DMF)
-
Hexanes
-
Saturated aqueous solutions of NaHCO₃, NH₄Cl, and brine
Procedure:
-
In a two-necked, round-bottomed flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 equiv) in DMF.
-
Add triethylamine (2.3 equiv) to the reaction vessel.
-
Slowly add freshly distilled trimethylsilyl chloride (1.3 equiv) dropwise to the reaction mixture over 15 minutes.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with cold water and dilute with hexanes.
-
Perform a liquid-liquid extraction. Wash the combined hexane extracts with saturated aqueous NaHCO₃, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.
Application: Derivatization and Analysis of Hydroxyl-Containing Compounds
The primary application of this compound is as a pre-column derivatization reagent for the analysis of hydroxyl-containing compounds by HPLC-FLD or GC-MS.
Protocol 3: General Procedure for Derivatization of a Hydroxyl-Containing Analyte
Materials:
-
Analyte solution (in a suitable aprotic solvent like acetonitrile or DMF)
-
This compound
-
Acid or base catalyst (e.g., a trace amount of pyridine or trifluoroacetic acid, if necessary)
-
Vials for reaction and analysis
Procedure:
-
To a known concentration of the analyte in an aprotic solvent, add an excess of this compound.
-
If required, add a catalytic amount of a suitable acid or base. The necessity and choice of catalyst should be optimized for the specific analyte.
-
Seal the vial and heat the reaction mixture at a temperature between 60°C and 80°C for 30 to 60 minutes. The optimal time and temperature should be determined experimentally.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for direct injection into the HPLC-FLD or GC-MS system. Dilution with a suitable solvent may be necessary depending on the concentration.
Caption: Workflow for derivatization and analysis.
Analytical Methodologies
HPLC with Fluorescence Detection (HPLC-FLD)
This method is ideal for the sensitive quantification of the derivatized analyte.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable percentage of B, ramp up to elute the derivatized analyte, then re-equilibrate. The gradient profile needs to be optimized based on the analyte's polarity. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation: ~320-330 nm, Emission: ~380-450 nm (To be optimized based on the specific derivative) |
Rationale for Methodological Choices:
-
A C18 column is a versatile choice for the separation of a wide range of derivatized compounds of varying polarities.
-
The use of a formic acid modifier in the mobile phase helps to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
-
A gradient elution is generally necessary to achieve good separation of the derivatized analyte from any unreacted reagent and byproducts.
-
The excitation and emission wavelengths are based on the known fluorescence properties of the 7-hydroxy-4-methylcoumarin fluorophore.[1] However, these should be fine-tuned for the specific silylated derivative to achieve maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural information for the derivatized analyte.
| Parameter | Recommended Conditions |
| Column | Non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280°C |
| Oven Program | Start at a low temperature (e.g., 80-100°C), ramp up to a final temperature of 280-300°C. The program needs to be optimized for the specific analyte. |
| Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
Rationale for Methodological Choices:
-
A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds.
-
The temperature program should be optimized to ensure good separation of the analyte from the solvent front and any impurities.
-
The mass scan range should be wide enough to capture the molecular ion and key fragment ions of the derivatized analyte for identification.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained using this method, the following validation steps are recommended:
-
Reaction Yield and Stoichiometry: Perform the derivatization reaction with a known standard of the hydroxyl-containing compound at various molar ratios of the reagent to determine the optimal conditions for complete derivatization.
-
Stability of the Derivative: Analyze the derivatized sample at different time points after the reaction to assess the stability of the formed trimethylsilyl ether. Trimethylsilyl ethers can be susceptible to hydrolysis, so it is crucial to use anhydrous solvents and conditions.
-
Method Specificity: Analyze a blank sample (without the analyte) that has been subjected to the entire derivatization and analysis procedure to ensure that there are no interfering peaks from the reagents or byproducts at the retention time of the analyte.
-
Linearity, LOD, and LOQ: Prepare a calibration curve using a series of known concentrations of the derivatized standard to determine the linear range of the assay, the limit of detection (LOD), and the limit of quantification (LOQ).
Conclusion
This compound presents a promising avenue for the sensitive detection and quantification of hydroxyl-containing compounds. By combining the principles of silylation and fluorescence labeling, this reagent offers a dual advantage for both GC-MS and HPLC-FLD analysis. The protocols and methodologies outlined in this application note provide a solid foundation for researchers and drug development professionals to develop robust and sensitive analytical methods for their specific hydroxyl-containing analytes of interest. As with any analytical method, optimization of the reaction and detection conditions is crucial for achieving the desired performance and ensuring the scientific integrity of the results.
References
-
AIP Publishing. (n.d.). The Synthesis and Characterization of 7-Hydroxy-4- Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Derivatization of 4-Methyl-7-trimethylsiloxycoumarin
Welcome to the technical support center for the derivatization of 4-Methyl-7-trimethylsiloxycoumarin. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice and practical protocols to enhance the yield and purity of your product. This resource is structured to address the specific challenges you may encounter, moving from immediate troubleshooting to broader frequently asked questions and detailed experimental procedures.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions you might have during your experiment, followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.
Question 1: Why is my reaction yield of this compound consistently low?
Low yield is one of the most common frustrations in synthesis. Let's break down the likely culprits and how to address them systematically.
Possible Causes:
-
Moisture Contamination: Silylating agents are highly reactive towards water. Any moisture in your glassware, solvent, or starting material will consume the reagent and reduce the yield.[1]
-
Inefficient Silylating Agent or Conditions: The choice of silylating agent and the reaction conditions (temperature, time) may not be optimal for the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin.
-
Suboptimal Base: The base used may be too weak to effectively deprotonate the hydroxyl group or act as an acid scavenger, or it might be sterically hindered.
-
Product Hydrolysis: The trimethylsilyl (TMS) ether product is susceptible to hydrolysis, especially during the work-up phase if acidic or aqueous conditions are not carefully controlled.[2][3]
-
Poor Solubility: If the starting material, 7-hydroxy-4-methylcoumarin, is not fully dissolved in the reaction solvent, the reaction will be incomplete.
Solutions and Scientific Rationale:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure proper drying techniques are used (e.g., distillation over a suitable drying agent).
-
Reagents: Use fresh, high-purity silylating agents and bases. Store them under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1]
-
-
Optimize the Silylation Strategy:
-
Reagent Choice: For a phenolic hydroxyl group, a strong silylating agent is often required. While trimethylsilyl chloride (TMSCl) is common, consider using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4] These reagents are more powerful and produce neutral, volatile byproducts, simplifying purification.
-
Reaction Temperature: While many silylation reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate, especially for less reactive hydroxyl groups.[5] Monitor for potential side reactions at higher temperatures.
-
-
Select the Appropriate Base:
-
When using TMSCl, a base is required to neutralize the HCl byproduct. Common choices include triethylamine (TEA) or pyridine.[6] Imidazole is an excellent choice as it can also act as a nucleophilic catalyst, accelerating the reaction.[6]
-
For BSTFA or MSTFA, a base is not strictly required but can sometimes be beneficial as a catalyst.
-
-
Careful Work-up Procedure:
-
Avoid acidic conditions. Do not quench the reaction with aqueous acid.
-
If a precipitate forms (e.g., triethylammonium chloride), it can be removed by filtration under an inert atmosphere before quenching.
-
To quench the reaction, you can evaporate the solvent and excess reagents under reduced pressure, or carefully add an anhydrous quenching agent.
-
Question 2: My purified product is reverting to 7-hydroxy-4-methylcoumarin. What is causing this instability?
This is a classic problem related to the lability of the trimethylsilyl (TMS) ether protecting group.
Possible Causes:
-
Hydrolysis: The Si-O bond in a TMS ether is susceptible to cleavage by water, especially in the presence of acid or base.[2][7]
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of the TMS ether during column chromatography.
-
Improper Storage: Storing the product in a non-anhydrous solvent or exposing it to atmospheric moisture will lead to degradation over time.
Solutions and Scientific Rationale:
-
Neutralize Silica Gel: If purification by column chromatography is necessary, pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent). This neutralizes the acidic sites on the silica.
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a non-protic, anhydrous solvent is an excellent alternative to chromatography.
-
Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under high vacuum can be a very effective purification method.
-
-
Anhydrous Work-up and Storage:
-
During the work-up, use anhydrous solvents for extraction and washing.
-
Dry the final product thoroughly under high vacuum.
-
Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed vial, preferably in a freezer to slow down any potential degradation.
-
Question 3: How can I effectively monitor the reaction progress? My TLC is showing multiple spots.
Effective reaction monitoring is key to achieving high yields and knowing when to stop the reaction.
Possible Causes of Multiple Spots on TLC:
-
Unreacted starting material (7-hydroxy-4-methylcoumarin).
-
The desired product (this compound).
-
Byproducts from the silylating agent.
-
Hydrolysis of the product on the TLC plate itself.
Solutions and Scientific Rationale:
-
Proper TLC Technique:
-
Spotting: Spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material in separate lanes on the TLC plate.
-
Eluent System: Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The silylated product will be significantly less polar than the starting material and will have a higher Rf value.
-
Visualization: Visualize the plate under UV light (254 nm). The coumarin ring system is UV-active. You can also use a potassium permanganate stain, but be aware that this can be destructive.
-
-
Interpreting the TLC:
-
The starting material spot should be at a lower Rf.
-
A new, higher Rf spot should appear and intensify as the reaction progresses. This is your product.
-
The reaction is complete when the starting material spot has completely disappeared.
-
If you suspect hydrolysis on the plate, try running the TLC quickly and developing it in a chamber pre-saturated with the eluent.
-
Below is a diagram illustrating a typical troubleshooting workflow for this derivatization.
Sources
Technical Support Center: Troubleshooting Common Issues with 4-Methyl-7-trimethylsiloxycoumarin Fluorescence Quenching
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 4-Methyl-7-trimethylsiloxycoumarin. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges, particularly fluorescence quenching, encountered during experimental workflows. Our goal is to empower you with the scientific rationale and practical steps needed to ensure the integrity and success of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in assays?
This compound is a fluorogenic substrate. In its native state, the trimethylsilyl group renders the molecule non-fluorescent.[1] Specific enzymes can cleave this silyl ether bond, releasing the highly fluorescent product, 4-methylumbelliferone (4-MU). This enzymatic conversion is the basis for its use in a variety of assays to detect and quantify enzyme activity, particularly in high-throughput screening applications.
Q2: What are the optimal excitation and emission wavelengths for the fluorescent product?
The fluorescent product, 4-methylumbelliferone (4-MU), is optimally excited at approximately 360-365 nm and emits light around 445-450 nm.[2][3] It is crucial to note that the fluorescence intensity of 4-MU is highly dependent on the pH of the solution.[2][4][5]
Q3: Why is the fluorescence of 4-methylumbelliferone (4-MU) so sensitive to pH?
The fluorescence of 4-MU is directly related to the protonation state of its 7-hydroxyl group.[2] In acidic to neutral conditions, the hydroxyl group is protonated, and the molecule is only weakly fluorescent.[2] As the pH increases above its pKa (around 7.6-7.8), the hydroxyl group deprotonates to form the more fluorescent anionic phenolate species.[2] This is because the deprotonated form has a more extensive delocalized π-electron system, leading to a significant increase in fluorescence intensity.[2] Maximum fluorescence is typically observed at a pH of 9 or higher.[2][4]
Q4: What are some initial steps to take if I am getting a weak or no signal?
If you are experiencing a weak or absent signal, consider the following initial troubleshooting steps:
-
Verify Instrument Settings: Confirm that your fluorometer or plate reader is set to the correct excitation (~360-365 nm) and emission (~445-450 nm) wavelengths for 4-MU.[3]
-
Check Assay pH: Ensure the final pH of your assay buffer is in the optimal range for 4-MU fluorescence (pH > 9).[4]
-
Confirm Enzyme Activity: Validate the activity of your enzyme with a known positive control substrate or by checking its storage and handling conditions.
-
Assess Substrate Integrity: Ensure your this compound has been stored properly, protected from light and moisture, to prevent degradation.[6][7]
Part 2: In-Depth Troubleshooting of Fluorescence Quenching
Fluorescence quenching, a decrease in fluorescence intensity, can be a significant source of experimental variability and inaccuracy. This section provides a structured approach to identifying and mitigating common causes of quenching.
Issue 1: Signal Decreases Rapidly Upon Measurement (Photobleaching)
Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8] This is a common issue in fluorescence microscopy and can also affect plate-based assays with repeated measurements.[8] The process involves the transition of the fluorophore from a singlet to a triplet state, leading to covalent bond cleavage or reactions with surrounding molecules.[8]
Experimental Protocol for Mitigation:
-
Reduce Excitation Intensity: If your instrument settings allow, decrease the power of the excitation source (lamp or laser).
-
Minimize Exposure Time: Limit the duration of light exposure for each measurement. For kinetic assays, use the briefest possible read times at each interval.
-
Incorporate Anti-Fade Reagents: For imaging applications, consider the use of commercially available anti-fade mounting media. For plate-based assays, some antioxidant reagents may be compatible with your assay chemistry and can help reduce photobleaching.
-
Perform a Photostability Control: To confirm photobleaching, prepare a sample containing the fluorescent product (4-MU) and measure its fluorescence repeatedly over time with continuous or frequent excitation. A progressive decrease in signal will indicate photostability issues under your current settings.
Issue 2: Consistently Low Signal Despite Active Enzyme and Correct pH
Causality: This often points to the presence of quenching agents within your sample or assay buffer. Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent complexes (static quenching).[9][10] Certain molecules can accept energy from the excited fluorophore or interact with it in a way that promotes non-radiative decay pathways.[11]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving issues of low fluorescence signal due to quenching.
Detailed Troubleshooting Steps:
-
Identify Potential Quenchers: Carefully review all components of your assay. Common quenchers for coumarin dyes include:
-
Aromatic Amino Acids: Tryptophan and tyrosine residues in proteins can quench fluorescence.[12]
-
Heavy Metal Ions: Ions like copper and iron can be potent quenchers.
-
Halide Ions: Iodide and bromide can act as collisional quenchers.
-
Other Small Molecules: Various organic molecules can interact with and quench coumarin fluorescence.[11]
-
-
Spiking Experiment Protocol:
-
Prepare a standard solution of 4-methylumbelliferone (4-MU) in a minimal, non-quenching buffer (e.g., 100 mM glycine, pH 10.3).
-
Measure the baseline fluorescence of the 4-MU solution.
-
Systematically "spike" the 4-MU solution with individual components from your experimental buffer or a diluted version of your biological sample.
-
Measure the fluorescence after each addition. A significant drop in fluorescence intensity identifies the added component as a quencher.
-
Data Summary: Common Quenchers and Mitigation Strategies
| Potential Quencher | Common Source | Recommended Action |
| Aromatic Amino Acids | High protein concentrations in samples | Dilute the sample; perform a protein precipitation or dialysis step. |
| Heavy Metal Ions | Contaminants in reagents or samples | Add a chelating agent like EDTA to the buffer. |
| Halide Ions (Iodide, Bromide) | Certain salt buffers | Substitute with a non-quenching salt, such as chloride. |
| Complex Biological Matrices | Cell lysates, serum, tissue homogenates | Perform a sample cleanup (e.g., solid-phase extraction) or run a standard curve in a similar matrix to correct for quenching effects. |
Issue 3: High Background Fluorescence
Causality: High background can obscure the signal from your reaction and reduce the dynamic range of the assay. It can be caused by the spontaneous hydrolysis of the this compound substrate or by fluorescent contaminants in your reagents or samples.[13][14][15]
Experimental Protocol for Diagnosing High Background:
Caption: A step-by-step diagnostic workflow to pinpoint the source of high background fluorescence.
Detailed Steps for Investigation:
-
Run a 'No Enzyme' Control: Prepare a reaction mixture containing all components except the enzyme. Incubate this alongside your experimental samples. A high fluorescence signal in this control points directly to issues with the substrate or other buffer components.
-
Run a 'Buffer Only' Control: Measure the fluorescence of your assay buffer alone. This will identify any intrinsic fluorescence from the buffer components themselves.
-
Evaluate Substrate Stability: Spontaneous hydrolysis of this compound can be exacerbated by suboptimal storage conditions or high pH in the stock solution. Consider preparing fresh substrate in a dry, aprotic solvent like DMSO.
-
Check for Sample Autofluorescence: Some biological samples have endogenous fluorescent molecules. Run a control containing your sample in buffer without the substrate to assess this. If autofluorescence is high, consider using a different fluorophore that excites at a longer wavelength.
By systematically applying these troubleshooting principles and experimental controls, you can overcome the common challenges associated with this compound fluorescence and achieve robust, reliable data in your research.
References
-
Effect of pH on the fluorescence of methylumbelliferone. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Describe qualitatively the pH dependence of 4-methylumbelliferone on its fluorescence. Refer to actual. (2023, November 14). brainly.com. Retrieved January 8, 2026, from [Link]
-
(a), (b) and (c) Fluorescence excitation and emission spectra of 4MU at... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
What troubleshooting is recommended if the background signal is very high? (n.d.). PCR Biosystems. Retrieved January 8, 2026, from [Link]
-
Jones, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1983). Electron Donor-Acceptor Quenching and Photoinduced Electron Transfer for Coumarin Dyes. DTIC. Retrieved January 8, 2026, from [Link]
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved January 8, 2026, from [Link]
-
Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Fluorescent microscopy troubleshooting: high background. (2019, January 30). YouTube. Retrieved January 8, 2026, from [Link]
-
4-Methyl-7-diethylaminocoumarin. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Photobleaching. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
A Joss Research Institute Web Report: 4-Methyl-Umbelliferone (“4-MU”). (2017, May 9). Joss Research Institute. Retrieved January 8, 2026, from [Link]
-
Fluorescence quenching mechanisms. (n.d.). Fiveable. Retrieved January 8, 2026, from [Link]
-
4-Methylumbelliferone administration enhances radiosensitivity of human fibrosarcoma by intercellular communication. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. (2015, February 5). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
A 4-methylumbelliferone-based fluorescent probe for the sensitive detection of captopril. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
Sources
- 1. A 4-methylumbelliferone-based fluorescent probe for the sensitive detection of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Experiments with 4-Methyl-7-trimethylsiloxycoumarin
Welcome to the technical support guide for 4-Methyl-7-trimethylsiloxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use as a fluorogenic probe. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Fundamental Principles
This section addresses the core mechanism of this compound and the chemical principles governing its use. Understanding these fundamentals is the first step to effective troubleshooting.
Q1: What is this compound and how does it function as a fluorogenic probe?
A: this compound is a protected, low-fluorescence derivative of the highly fluorescent compound 7-hydroxy-4-methylcoumarin (4-MU). The key to its function is the trimethylsilyl (TMS) ether group attached at the 7-position hydroxyl.[1] This TMS group acts as a "protecting" or "capping" group, which quenches the intrinsic fluorescence of the coumarin core.
The utility of this molecule lies in its ability to become fluorescent upon cleavage of the TMS-oxygen bond. This cleavage, or deprotection, releases the free 7-hydroxy-4-methylcoumarin, which exhibits a strong fluorescent signal.[2] This "turn-on" mechanism makes it an excellent fluorogenic substrate for detecting the activity of certain enzymes or for release-triggered labeling in specific chemical environments.
Caption: Fluorogenic activation of the probe.
Q2: What are the key factors influencing the stability and reactivity of the trimethylsilyl (TMS) ether group?
A: The TMS ether is one of the most labile (easily cleaved) silyl ether protecting groups used in organic synthesis.[3] Its high reactivity is both its primary advantage and its main vulnerability in experimental design.
-
Hydrolytic Instability: TMS ethers are exceptionally susceptible to hydrolysis (cleavage by water).[4] This reaction can be catalyzed by trace amounts of acid or base, meaning that the probe can hydrolyze spontaneously in aqueous buffers, leading to high background signal.[5][6]
-
Acid and Base Sensitivity: The rate of hydrolysis is significantly increased under both acidic and basic conditions.[1][7] The relative order of stability for silyl ethers in acidic media is TMS < Triethylsilyl (TES) < Tert-butyldimethylsilyl (TBS).[1]
-
Fluoride-Mediated Cleavage: Silicon has an extremely high affinity for fluoride ions. Reagents like tetra-n-butylammonium fluoride (TBAF) will rapidly and specifically cleave the silicon-oxygen bond under very mild conditions.[3][4] This property can be exploited for quality control assays to confirm the reagent's integrity.
Understanding this inherent instability is critical. It dictates how you should prepare, store, and handle the reagent to ensure low background and reproducible results.
Part 2: Troubleshooting Guide
This section is structured to directly address the most common issues encountered during labeling experiments.
Issue 1: Low or No Fluorescent Signal
Q: My reaction shows a much lower fluorescent signal than expected, or no signal at all. What are the likely causes and how can I fix them?
A: This is a frequent issue that can typically be traced to one of three root causes: reagent integrity, suboptimal reaction conditions, or incorrect measurement parameters.
The TMS ether on the coumarin is highly sensitive to moisture. If the solid reagent has been exposed to ambient air or if stock solutions were prepared with non-anhydrous solvents, it has likely hydrolyzed prior to your experiment.
-
Solution:
-
Always store the solid reagent in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare stock solutions using only high-quality, anhydrous solvents like DMSO or DMF.[6]
-
Prepare stock solutions fresh and in small aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
If your assay relies on enzymatic or chemical cleavage, the conditions may be suboptimal for the reaction to proceed efficiently.
-
Solution:
-
Enzymatic Assays: Verify the pH, temperature, and ionic strength of your buffer are optimal for your specific enzyme's activity. Ensure all necessary co-factors are present.
-
Chemical Cleavage: If using a chemical trigger, ensure its concentration is sufficient and that it is active.
-
Quality Control: Perform a positive control experiment using a fluoride-based cleavage agent (see Protocol 2 below) to confirm that your probe is capable of producing a signal.
-
The fluorescent product, 7-hydroxy-4-methylcoumarin, has pH-dependent fluorescence.[8] The phenolate form, which predominates at alkaline pH, is significantly more fluorescent than the protonated phenol form at neutral or acidic pH.
-
Solution:
-
Measure the pH of your final reaction buffer to ensure it is in the optimal range for fluorescence (typically pH > 8). If your enzyme requires a lower pH, consider a two-step process where the reaction is stopped and the pH is raised before reading the fluorescence.
-
Verify your fluorometer settings. The product, 7-hydroxy-4-methylcoumarin, has an excitation maximum around 360 nm and an emission maximum around 448 nm.[9]
-
| Parameter | Recommendation | Rationale |
| Reagent Storage | Solid under inert gas; Anhydrous solvent for stock | Prevents premature hydrolysis of the TMS ether.[6] |
| Assay Buffer pH | Optimal for enzyme; >8 for fluorescence reading | Enzyme activity is pH-dependent; product fluorescence is pH-dependent.[8] |
| Positive Control | Fluoride-mediated cleavage (e.g., TBAF) | Confirms reagent viability independently of the experimental cleavage method.[3] |
| Fluorometer Settings | Excitation: ~360 nm, Emission: ~450 nm | Ensures you are measuring the signal from the correct fluorophore.[9] |
Issue 2: High Background Fluorescence
Q: My negative control (without enzyme/catalyst) shows a high fluorescent signal. What is causing this background and how can I reduce it?
A: High background is almost always due to the spontaneous, non-catalyzed hydrolysis of the TMS ether in your aqueous assay buffer.[3][4]
-
Solution 1: Optimize Reaction Time and Temperature
-
Minimize the incubation time to the shortest duration necessary to obtain a sufficient signal-to-noise ratio.
-
Perform the reaction at the lowest feasible temperature that maintains adequate enzyme activity. Both extended time and elevated temperature will increase the rate of spontaneous hydrolysis.
-
-
Solution 2: Buffer Composition
-
Evaluate the pH of your buffer. While a higher pH enhances the final fluorescent signal, it can also increase the rate of background hydrolysis. A compromise may be necessary. Buffers between pH 7.0-7.5 are often a good starting point for the reaction itself.
-
Screen different buffer species. Some buffer components can catalyze hydrolysis more than others.
-
-
Solution 3: Reagent Purity
-
Ensure your probe is of high purity. Impurities, particularly the hydrolyzed 7-hydroxy-4-methylcoumarin, will contribute directly to background. Purify the starting material if necessary.
-
Caption: A workflow designed to minimize variability.
Part 3: Key Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), weigh the desired amount of the compound.
-
Dissolve in a new, sealed bottle of anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Dispense into small-volume, single-use aliquots in microcentrifuge tubes designed for low-temperature storage.
-
Store aliquots at -20°C or -80°C, protected from light. When using an aliquot, thaw it completely and use it immediately. Do not refreeze partially used tubes.
Protocol 2: Quality Control Assay via Fluoride-Mediated Cleavage
This protocol verifies the integrity of your probe stock.
-
Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.5).
-
In a fluorescence microplate, add the buffer to three wells (these will be your buffer blank, intact probe control, and cleaved probe).
-
Add your this compound stock solution to the "intact probe" and "cleaved probe" wells to a final concentration of 1-10 µM.
-
Read the fluorescence of the plate (Ex: 360 nm, Em: 450 nm). This gives you the background signal from your intact probe.
-
To the "cleaved probe" well, add a stock solution of Tetra-n-butylammonium fluoride (TBAF) in THF to a final concentration of 1.1 equivalents relative to the probe.
-
Incubate for 5-10 minutes at room temperature.
-
Read the fluorescence again. You should observe a dramatic increase in signal in the "cleaved probe" well compared to the "intact probe" control. A large signal increase confirms your probe is active.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use this probe in acidic conditions?
-
Q: How does solvent polarity affect the signal?
-
A: Coumarin dyes are known to be sensitive to their environment. The fluorescence quantum yield and emission maximum of 7-hydroxy-4-methylcoumarin can be modulated by solvent polarity and hydrogen bonding capacity.[10] For quantitative and reproducible results, it is crucial to maintain a consistent solvent environment across all samples and standards.
-
-
Q: What is the difference between this probe and using 7-hydroxy-4-methylcoumarin directly?
-
A: 7-hydroxy-4-methylcoumarin is "always on"—it is constitutively fluorescent. This compound is a fluorogenic probe that is "off" until the TMS group is cleaved, at which point it turns "on". This makes the silylated version ideal for assays where you want to measure an event (like enzyme activity) that causes the cleavage.
-
References
- Benchchem. A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Wikipedia. Silyl ether.
- Ghosh, S., et al. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study. ACS Omega, 2020.
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- AAT Bioquest. 7-Hydroxy-4-methylcoumarin [4-Methylumbelliferone] Fluorescence reference standard.
- Kocienski, P.J. Protecting Groups. Thieme, 2004.
- Benchchem. Stability of trimethylsilyl ethers of sugars in different solvents.
- Science of Synthesis. Houben-Weyl Methods of Molecular Transformations Vol.
- MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 2024.
- ACS Publications. Optical Characterization of PEG-Supported 7-Hydroxy-4-methyl-coumarin in Distilled Water Solution. The Journal of Physical Chemistry A, 2018.
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- NIH. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 2011.
- AAT Bioquest. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)].
- ResearchGate. Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry, 1985.
- ACS Publications. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega, 2020.
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7-Hydroxy-4-methylcoumarin [4-Methylumbelliferone] *Fluorescence reference standard* | AAT Bioquest [aatbio.com]
- 9. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC with 4-Methyl-7-trimethylsiloxycoumarin Derivatives
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 4-Methyl-7-trimethylsiloxycoumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on peak tailing. The question-and-answer format directly addresses potential issues, providing both the "why" and the "how" for effective troubleshooting.
Understanding the Challenge: The Nature of Siloxycoumarins and Peak Tailing
This compound and its derivatives are organosilicon compounds that can present unique challenges in reversed-phase HPLC. The trimethylsiloxy group, while imparting desirable properties for certain applications, can also be susceptible to hydrolysis, particularly under acidic or basic conditions. Furthermore, interactions between the siloxy moiety and the silica-based stationary phase can lead to undesirable peak shapes, most notably peak tailing.
Peak tailing is a chromatographic phenomenon where the peak's asymmetry results in a trailing edge that is broader than the leading edge.[1] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or the HPLC system itself.[1][2] The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica surface.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm observing significant peak tailing with my this compound derivative. What are the most likely initial causes?
A1: Significant peak tailing for a siloxycoumarin derivative often points to interactions with the stationary phase or issues with the mobile phase. Here’s a prioritized troubleshooting workflow:
Step-by-Step Troubleshooting Protocol:
-
Evaluate Mobile Phase pH: The stability of the trimethylsiloxy group is pH-dependent. Operating at a pH that is too low or too high can lead to on-column hydrolysis, exposing a more polar silanol group which can interact strongly with the stationary phase.
-
Assess Sample Solvent Composition: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][8]
-
Recommendation: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution.[9]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[6][10]
-
Recommendation: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, you are likely overloading the column.
-
Q2: My peak tailing is still present after adjusting the mobile phase pH and sample concentration. Could the column itself be the problem?
A2: Yes, the column is a critical factor. The interaction between your siloxycoumarin derivative and the stationary phase chemistry is a primary driver of peak shape.
In-Depth Analysis of Column-Related Issues:
-
Secondary Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface that are not fully end-capped.[1] These acidic silanols can form strong secondary interactions with polar or basic analytes, causing peak tailing.[3][4] While the trimethylsiloxy group is not basic, any in-situ hydrolysis will create a hydroxyl group that can interact with these sites.
-
Column Choice: Not all C18 columns are the same. The type of silica (Type A vs. Type B), end-capping efficiency, and surface chemistry play a significant role.[1][11]
-
Type A silica has a higher metal content and more acidic silanols, making it more prone to causing peak tailing with polar and basic compounds.[1]
-
Type B silica is a higher purity silica with fewer metal impurities and less acidic silanols, generally providing better peak shapes.[1][11]
-
End-capping is a process where residual silanols are chemically bonded with a small silylating agent to reduce their activity.[3][6] A "fully end-capped" column is generally preferred for minimizing tailing.[3]
-
Experimental Protocol for Column Evaluation:
-
Switch to a High-Purity, End-Capped Column: If you are using an older or "Type A" silica column, switch to a modern, high-purity, end-capped C18 or C8 column.[1][6] Columns with alternative stationary phases, such as those with embedded polar groups, can also shield the analyte from residual silanols.[12]
-
Consider a Different Stationary Phase: If a standard C18 is not providing adequate results, explore other reversed-phase chemistries. A phenyl-hexyl or a polar-embedded phase might offer different selectivity and reduce the specific interactions causing tailing.
Q3: I've tried multiple columns and optimized the mobile phase, but the tailing persists. What other factors should I investigate?
A3: If you've addressed the most common chemical causes, it's time to look at the physical aspects of your HPLC system and other less obvious chemical effects.
Troubleshooting System and Other Chemical Factors:
| Potential Cause | Explanation | Recommended Action |
| Extra-Column Volume | Excessive volume between the injector and detector can cause peak broadening and tailing, especially for early eluting peaks.[6][12][13] This can be due to long or wide-bore tubing, or improper fittings.[10][14] | Use tubing with a narrow internal diameter (e.g., 0.005").[12] Ensure all fittings are properly made and that there are no gaps between the tubing and the column end-fittings.[6] |
| Column Contamination or Degradation | Impurities from the sample or mobile phase can accumulate on the column inlet frit or the stationary phase itself, leading to peak distortion.[2][10] Column degradation can also result in a void at the column inlet.[4][6] | Reverse and flush the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[2] Always filter your samples and mobile phases.[10] |
| Mobile Phase Additives | The choice and concentration of mobile phase additives can significantly impact peak shape. | For siloxycoumarins, if operating at a slightly acidic pH, a low concentration of a buffer like ammonium formate or ammonium acetate (10-25 mM) can improve peak shape.[5][6] In some cases, for basic analytes, a competing base like triethylamine (TEA) is used, but this is less common with modern columns and can shorten column lifetime.[1][15] |
| Metal Chelation | Trace metal contaminants in the silica matrix of the column can act as active sites and chelate with certain analytes, causing peak tailing.[4][10][16] | Using a high-purity (Type B) silica column minimizes this risk.[1] If chelation is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase could be explored, but this is an advanced and less common approach. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting peak tailing.
Caption: A flowchart for systematic troubleshooting of peak tailing.
The Mechanism of Secondary Silanol Interactions
This diagram illustrates how a deprotonated silanol group on the stationary phase can interact with a polar analyte, causing a secondary retention mechanism that leads to peak tailing.
Caption: Interaction between an analyte and a deprotonated silanol group.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
-
Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A. Retrieved from [Link]
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- ResearchGate. (2025). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Sepax Technologies. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
- Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- LCGC International. (n.d.). Extracolumn Effects.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Element Lab Solutions. (n.d.). HPLC Column Selection Guide.
- Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
- Agilent. (2021). How Do I Choose? A guide to HPLC column selection.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific LC Column Selection Guide.
Sources
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Stability of 4-Methyl-7-trimethylsiloxycoumarin under different pH conditions
Welcome to the technical support center for 4-Methyl-7-trimethylsiloxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and use of this fluorogenic substrate. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
Introduction: Understanding the Chemistry of this compound
This compound is a fluorogenic substrate widely used in various enzymatic assays.[1][2] The core of its functionality lies in the trimethylsilyl (TMS) ether group, which acts as a protecting group for the hydroxyl moiety of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin).[3][4] The intact molecule is weakly fluorescent; however, upon enzymatic or chemical cleavage of the TMS group, the highly fluorescent 7-hydroxy-4-methylcoumarin is released.[1][2]
The stability of the trimethylsilyl ether bond is paramount to the success of experiments utilizing this compound. Silyl ethers, in general, are susceptible to hydrolysis, and the TMS group is particularly labile, making it sensitive to both acidic and basic conditions.[3][5][6] This pH-dependent instability is a critical factor to consider in experimental design and can be a common source of unexpected results.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, providing step-by-step guidance to identify and resolve the underlying issues.
Problem 1: High background fluorescence in the absence of enzyme.
Possible Cause: Premature hydrolysis of the trimethylsilyl ether group due to inappropriate pH of the assay buffer or solvent.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Verify pH of all solutions: Use a calibrated pH meter to check the pH of your assay buffer, substrate solvent, and any other solutions that come into contact with the this compound.
-
Adjust pH if necessary: The optimal pH range for maintaining the stability of the TMS ether is generally between 6 and 8. If your buffer is acidic or basic, adjust it to a neutral pH.
-
Prepare fresh substrate stock: If the stock solution was prepared in a protic solvent (e.g., methanol, ethanol) or has been stored for an extended period, it may have hydrolyzed. Prepare a fresh stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Re-run control experiment: Perform a control experiment without the enzyme to confirm that the background fluorescence is within an acceptable range.
Problem 2: Inconsistent or non-reproducible results.
Possible Cause: Variable hydrolysis of the substrate across different experiments or wells in a multi-well plate.
Troubleshooting Steps:
-
Ensure pH consistency: Small variations in pH across different experiments or even within a multi-well plate can lead to inconsistent hydrolysis rates. Ensure your buffer is well-mixed and that the pH is uniform.
-
Standardize incubation times: The duration of exposure to a particular pH will affect the extent of hydrolysis. Standardize all incubation and waiting times throughout your experimental protocol.
-
Evaluate solvent effects: If using co-solvents, be aware that they can influence the local pH and stability of the substrate. Use the same solvent at the same concentration in all experiments.
-
Check for contamination: Contaminants in your reagents or on your labware could alter the pH and contribute to inconsistent results. Use high-purity reagents and ensure your labware is thoroughly cleaned.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
The stability of this compound is highly dependent on pH due to the lability of the trimethylsilyl (TMS) ether bond.[3][6] TMS ethers are the most sensitive among the common silyl ethers to both acidic and basic hydrolysis.[3]
| pH Range | Stability | Predominant Mechanism |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderate | Slow hydrolysis |
| 6 - 8 | High | Generally stable for typical assay durations |
| 8 - 10 | Moderate | Base-catalyzed hydrolysis |
| > 10 | Low | Rapid base-catalyzed hydrolysis |
Mechanism of pH-Dependent Hydrolysis:
Figure 2: Simplified mechanism of acid and base-catalyzed hydrolysis of the trimethylsilyl ether.
Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[7][8] In basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond.[9]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container at -20°C, protected from moisture and light. For solutions, prepare small aliquots in an anhydrous aprotic solvent like DMSO or DMF and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I use methanol or ethanol to prepare my stock solution?
While this compound will dissolve in alcohols like methanol and ethanol, these are protic solvents and can facilitate the hydrolysis of the TMS ether, especially if any moisture is present. It is strongly recommended to use anhydrous aprotic solvents such as DMSO or DMF to prepare stock solutions to minimize premature hydrolysis.
Q4: How does the stability of the coumarin core itself vary with pH?
The coumarin ring system is generally stable under neutral and acidic conditions. However, under strongly alkaline conditions (typically pH > 9), the lactone ring of the coumarin can undergo reversible hydrolysis to form a non-fluorescent coumarinic acid salt.[10][11] This is a separate consideration from the hydrolysis of the TMS ether, but it is important for assays that might be performed at higher pH values.
Q5: Are there any other factors besides pH that can affect the stability of this compound?
Yes, other factors can influence the stability:
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis at any given pH.
-
Nucleophiles: Strong nucleophiles, such as fluoride ions, can rapidly cleave the TMS ether bond.[3][4] Care should be taken to avoid sources of fluoride contamination in your assay.
-
Enzymatic Contamination: The presence of contaminating esterases or phosphatases in your sample or reagents could potentially cleave the TMS ether.
By understanding the chemical principles governing the stability of this compound and following the best practices outlined in this guide, you can minimize experimental variability and obtain reliable, reproducible data.
References
-
Wikipedia. Silyl ether. Available from: [Link]
-
Mäder, P., et al. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. 2023. Available from: [Link]
- Kocienski, P. J. Protecting Groups. 3rd ed. Georg Thieme Verlag; 2005.
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
Seman, M., et al. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Molecules. 2020. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
-
Wikipedia. Ether cleavage. Available from: [Link]
-
The Organic Chemistry Tutor. Alcohol Protection with TMS (Trimethylsilyl ethers). YouTube; 2016. Available from: [Link]
-
University of Vienna. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron-Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
MDPI. Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Coumarin: Chemical and Pharmacological Profile. Available from: [Link]
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RSC Publishing. Synthesis and application of coumarin fluorescence probes. Available from: [Link]
- Science of Synthesis.
-
National Center for Biotechnology Information. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Available from: [Link]
-
ResearchGate. Ways of making silyl ethers from alcohols. Available from: [Link]
-
National Center for Biotechnology Information. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Available from: [Link]
-
National Center for Biotechnology Information. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Available from: [Link]
-
PubMed. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Available from: [Link]
-
PubMed. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. Available from: [Link]
-
PubMed. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Available from: [Link]
-
National Center for Biotechnology Information. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Available from: [Link]
-
ScienceDirect. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Available from: [Link]
-
PubMed. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Available from: [Link]
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PubChem. 4-Methyl-7-diethylaminocoumarin. Available from: [Link]
-
PubMed. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Available from: [Link]
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ResearchGate. Coumarin‐4‐ylmethyl‐ and p‐Hydroxyphenacyl‐Based Photoacid Generators with High Solubility in Aqueous Media: Synthesis, Stability and Photolysis. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Available from: [Link]
-
ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Available from: [Link]
-
ResearchGate. Competent, selective and high yield of 7-hydroxy-4-methyl coumarin over sulfonated mesoporous silica as solid acid catalysts. Available from: [Link]
-
ResearchGate. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties | Request PDF. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available from: [Link]
Sources
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Preventing hydrolysis of the trimethylsilyl group in 4-Methyl-7-trimethylsiloxycoumarin
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Methyl-7-trimethylsiloxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for handling this versatile but sensitive chemical intermediate. Our goal is to equip you with the knowledge to prevent the unintended hydrolysis of the trimethylsilyl (TMS) protecting group, ensuring the integrity of your experiments and the success of your synthetic routes.
The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl functionalities due to its ease of installation and removal.[1] However, its utility is balanced by its significant lability, especially when protecting phenolic hydroxyls as found in the coumarin scaffold.[2][3] TMS ethers of phenols are particularly susceptible to hydrolysis under both acidic and basic conditions, and even upon exposure to ambient moisture or protic solvents.[3][4] This guide provides a framework for understanding and mitigating these stability challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My post-reaction analysis (¹H NMR, FTIR) shows significant amounts of 4-Methyl-7-hydroxycoumarin. What is causing this premature deprotection?
Answer:
The appearance of the deprotected phenol, 4-Methyl-7-hydroxycoumarin, is a clear indication that the TMS ether has been hydrolyzed. The primary cause is almost always exposure to protic sources or acidic/basic conditions, however mild. The TMS group is the most labile among common silyl ethers and requires strictly anhydrous and neutral conditions to remain intact.[2][5]
Potential Causes & Immediate Solutions:
-
Residual Water in Solvents or Reagents: Even trace amounts of water can facilitate hydrolysis.
-
Solution: Always use freshly distilled, anhydrous solvents stored over molecular sieves. Ensure all reagents are rated as anhydrous and handled under an inert atmosphere (Argon or Nitrogen).
-
-
Acidic or Basic Contaminants: The TMS group is rapidly cleaved by acid and base.[6] Acidic catalysis can be initiated by something as simple as dissolved CO₂ (forming carbonic acid in the presence of water) or residual acid from a previous synthetic step.
-
Solution: If a base is required for your reaction, use a non-nucleophilic, hindered base such as 2,6-lutidine or proton sponge.[7] After the reaction, ensure any quenching steps are performed with anhydrous reagents or under strictly controlled, non-aqueous conditions.
-
-
Atmospheric Moisture: Handling the compound or reaction mixture in open air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.
-
Solution: Perform all manipulations, including reagent transfers, reaction setup, and workup, under a positive pressure of an inert gas (Ar or N₂). Use flame-dried glassware to remove adsorbed water.
-
Question 2: I seem to be losing the TMS group during my workup and purification steps. How can I isolate my product without hydrolysis?
Answer:
This is the most common failure point when handling TMS-protected phenols. Standard aqueous workups and silica gel chromatography are often too harsh for this labile group.[3]
Causality:
-
Aqueous Workup: Exposing the compound to a biphasic system with water, even neutral water, provides a high concentration of protons and water molecules that readily attack the silicon-oxygen bond.[8]
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pKa ≈ 4-5) and has a surface rich in silanol (-SiOH) groups, which act as proton donors and facilitate hydrolysis on the column.[3] This is why you may see the starting material reappear on a TLC plate, giving the false impression of an incomplete reaction.[3]
Recommended Protocols:
-
Anhydrous Workup: Avoid water entirely. After the reaction, quench by adding a non-protic reagent if necessary. To remove salts (e.g., ammonium or pyridinium salts), dilute the reaction mixture with a non-polar, anhydrous solvent (like hexane or diethyl ether) to precipitate the salts, followed by filtration through a pad of Celite® under an inert atmosphere.
-
Modified Chromatography: If chromatography is unavoidable:
-
Use a Neutralized Stationary Phase: Pre-treat silica gel by slurrying it in the desired eluent containing 1-2% triethylamine, then pack the column with this slurry. This neutralizes the acidic sites.
-
Employ a "Flash" or "Plug" Column: Minimize the residence time on the column. Use a short, wide column and push the solvent through quickly with positive pressure. This is best for removing baseline impurities rather than performing fine separations.[3]
-
Consider Alternative Stationary Phases: Alumina (neutral or basic) or fluorinated silica may be less destructive alternatives, though compatibility should be tested on a small scale first.
-
Question 3: My TLC analysis consistently shows a spot with the same Rf as my starting material (4-Methyl-7-hydroxycoumarin), suggesting the reaction failed. However, NMR of the crude product looks promising. What's happening?
Answer:
This is a classic analytical artifact seen with highly labile protecting groups. As mentioned above, the silica gel on the TLC plate is acidic enough to cause on-the-spot hydrolysis of your product back to the starting phenol.[3]
Self-Validating System:
-
Trust Spectroscopy Over TLC for Final Confirmation: ¹H NMR is the most reliable method. The presence of a sharp singlet around δ 0.1-0.3 ppm (representing the nine protons of the TMS group) and the disappearance of the broad phenolic -OH peak are definitive indicators of successful silylation.[9][10]
-
Co-spotting on TLC: To confirm if the lower Rf spot is indeed hydrolyzed product, run a TLC with three lanes: your starting material, your crude reaction mixture, and a co-spot (both starting material and crude mixture in the same lane). If the spot moves to the exact same height as the starting material, it confirms its identity.
-
Modified TLC: You can try neutralizing your TLC plate by briefly dipping it in a solution of 1% triethylamine in hexane and allowing the solvent to evaporate before spotting. This may reduce on-plate hydrolysis and give a more accurate picture of the reaction mixture.
Part 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the ideal storage conditions for this compound?
-
The compound should be stored in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere (argon is preferable to nitrogen). Store at low temperatures (0 to -20 °C) in a desiccator to minimize exposure to moisture and slow any potential degradation.
-
-
FAQ 2: Which solvents are compatible with this compound?
-
Strictly use anhydrous, non-protic solvents. Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, hexane, and acetonitrile. Avoid protic solvents like methanol, ethanol, and water at all costs.
-
-
FAQ 3: How does the stability of this TMS-protected phenol compare to TMS-protected aliphatic alcohols?
-
TMS-protected phenols are significantly less stable than their aliphatic counterparts. The phenoxy oxygen is a better leaving group due to the electron-withdrawing nature of the aromatic ring, which facilitates both acid- and base-catalyzed cleavage pathways.
-
-
FAQ 4: Are there more stable alternatives to the TMS group for protecting this phenol?
-
Absolutely. If the lability of the TMS group is problematic for your synthetic sequence, consider more robust silyl ethers. The stability generally increases with steric bulk around the silicon atom.[5][11]
-
Triethylsilyl (TES): Moderately more stable than TMS.[2]
-
tert-Butyldimethylsilyl (TBS/TBDMS): Significantly more stable to hydrolysis (ca. 10⁴ times more stable than TMS) and generally survives chromatography.[5][12]
-
tert-Butyldiphenylsilyl (TBDPS): Offers even greater stability, particularly under acidic conditions.[7][13]
-
-
Part 3: Key Experimental Protocol
Protocol: Anhydrous Workup and Salt Removal for a Reaction Mixture Containing this compound
This protocol assumes your reaction was run in an anhydrous solvent like DCM or THF and may contain soluble salts (e.g., triethylammonium chloride).
Materials:
-
Flame-dried flasks and cannula
-
Anhydrous diethyl ether or hexane
-
Celite® 545
-
Sintered glass funnel
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Cool the Reaction: Once the reaction is complete (as determined by in-situ monitoring or analysis of a carefully quenched aliquot), cool the reaction flask to 0 °C in an ice bath. This slows potential decomposition.
-
Precipitate Salts: Under a positive pressure of argon, slowly add 5-10 volumes of cold, anhydrous diethyl ether or hexane to the stirred reaction mixture. Amine hydrohalide salts are typically insoluble in these non-polar solvents and will precipitate as a white solid.
-
Filter under Inert Atmosphere: Set up a flame-dried sintered glass funnel with a 1-2 cm pad of Celite®. Purge the receiving flask and the funnel assembly with argon.
-
Transfer and Filter: Transfer the slurry to the funnel via a cannula. Wash the reaction flask with 2-3 small portions of cold, anhydrous diethyl ether/hexane and pass these washes through the filter to ensure complete transfer of the product.
-
Concentrate the Filtrate: Collect the clear filtrate in the receiving flask. Remove the solvent under reduced pressure (rotary evaporation) using a cold water bath to yield the crude product.
-
Final Drying: For maximum purity, place the flask containing the crude product on a high-vacuum line for 1-2 hours to remove any residual solvent or volatile impurities. The resulting product can then be used in the next step without further purification.
Part 4: Data and Visualizations
Table 1: Solvent Suitability for Handling this compound
| Solvent | Type | Suitability | Comments |
| Dichloromethane | Aprotic | Excellent | Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic | Excellent | Must be anhydrous; beware of peroxides. |
| Toluene | Aprotic | Excellent | Must be anhydrous. |
| Hexane / Heptane | Aprotic | Good | Lower polarity, useful for precipitation/washing. |
| Acetonitrile | Aprotic | Good | Must be anhydrous. |
| Methanol / Ethanol | Protic | Unsuitable | Will rapidly hydrolyze the TMS ether.[6] |
| Water | Protic | Unsuitable | Causes immediate hydrolysis.[8] |
| Acetic Acid | Protic, Acidic | Unsuitable | Used for deliberate, rapid deprotection.[12] |
Diagrams
Caption: Troubleshooting workflow for TMS hydrolysis.
References
-
Wikipedia. Silyl ether. [Online]. Available: [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. [Online]. Available: [Link]
-
Clutch Prep. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Online]. Available: [Link]
-
Gelest. Deprotection of Silyl Ethers. [Online]. Available: [Link]
-
Gelest. Silyl Groups. [Online]. Available: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Online]. Available: [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Online]. Available: [Link]
-
Wikipedia. Silyl enol ether. [Online]. Available: [Link]
-
Indian Journal of Chemistry. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Online]. Available: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Online]. Available: [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 2004.
-
Wikipedia. Trimethylsilyl group. [Online]. Available: [Link]
-
ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases?. [Online]. Available: [Link]
-
Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Online]. Available: [Link]
-
ResearchGate. The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). [Online]. Available: [Link]
-
ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Online]. Available: [Link]
-
Reddit. Silly Ether Protection gone Wrong. [Online]. Available: [Link]
-
ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Online]. Available: [Link]
-
Reddit. TMS deprotection of acid- and base-sensitive substrate. [Online]. Available: [Link]
-
Science.gov. trimethylsilyl ether derivatives: Topics by Science.gov. [Online]. Available: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Silyl ether. [Online]. Available: [Link]
-
ACS Publications. Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. [Online]. Available: [Link]
-
PubMed. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. [Online]. Available: [Link]
-
Wikipedia. Ether cleavage. [Online]. Available: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Online]. Available: [Link]
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- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
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Solving solubility problems of 4-Methyl-7-trimethylsiloxycoumarin in aqueous buffers
Troubleshooting Guide for Aqueous Solubility Challenges
Welcome to the dedicated support center for 4-Methyl-7-trimethylsiloxycoumarin. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for overcoming the solubility challenges associated with this compound in aqueous buffers. Our approach is rooted in foundational chemical principles and validated through empirical laboratory practices.
Part 1: Understanding the Molecule: The Root of the Solubility Problem
This compound presents a classic solubility challenge due to its predominantly hydrophobic structure. The coumarin ring system, while containing some polar functionality, is largely nonpolar. The addition of a methyl group at the 4-position further increases its lipophilicity. The key to its behavior in aqueous media, however, lies in the 7-trimethylsiloxy group (-O-Si(CH₃)₃).
While the silicon-oxygen bond can be somewhat polar, the three methyl groups on the silicon atom create a bulky, nonpolar shield. More critically, silyl ethers are known to be susceptible to hydrolysis in aqueous environments, especially under acidic or basic conditions, which can cleave the trimethylsiloxy group to a hydroxyl group (-OH), forming 4-methyl-7-hydroxycoumarin (also known as hymecromone). This potential for chemical instability during dissolution adds a layer of complexity to any solubility protocol.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: What is the expected aqueous solubility of this compound?
Q2: My compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is happening?
A2: This is a common observation. The low intrinsic solubility of the molecule is the primary reason. Additionally, the trimethylsiloxy group may be undergoing slow hydrolysis to the less soluble 4-methyl-7-hydroxycoumarin at this pH. Simple aqueous buffers like PBS lack the necessary solubilizing agents to overcome the compound's hydrophobicity.
Q3: I noticed a precipitate forming in my solution over time. What is causing this?
A3: Precipitate formation after initial dissolution is often a sign of either compound instability or a supersaturated solution crashing out. In the case of this compound, the most likely cause is the hydrolysis of the trimethylsiloxy group to the corresponding hydroxyl derivative (4-methyl-7-hydroxycoumarin), which has different solubility characteristics and may be less soluble under the given conditions.
Q4: Can I use organic solvents to dissolve the compound first?
A4: Yes, this is a highly recommended starting point. Creating a concentrated stock solution in a water-miscible organic solvent is a standard technique for handling poorly soluble compounds. The choice of solvent is critical and should be compatible with your downstream application. The following section provides a detailed workflow for this approach.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to common solubility problems.
Guide 1: The First Line of Attack - The Organic Co-Solvent Approach
The most direct method to solubilize this compound for aqueous applications is to first create a high-concentration stock solution in an appropriate organic solvent.
The Causality Behind This Choice: Organic solvents disrupt the strong intermolecular forces between the compound's molecules, allowing them to be solvated individually. When a small volume of this concentrated stock is introduced into a larger volume of aqueous buffer, the solvent molecules help to keep the compound dispersed.
Step-by-Step Protocol:
-
Solvent Selection: Choose a water-miscible organic solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Add the selected organic solvent dropwise while vortexing until the compound is fully dissolved. Aim for a high but manageable concentration (e.g., 10-50 mM).
-
Store this stock solution at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation and water absorption.
-
-
Dilution into Aqueous Buffer:
-
Warm the stock solution to room temperature before use.
-
Vortex the stock solution briefly.
-
To prepare your working solution, add the stock solution dropwise to your aqueous buffer while vigorously stirring or vortexing. Crucially, the final concentration of the organic solvent in your aqueous buffer should be kept to a minimum (typically <1%, and often <0.1%) to avoid artifacts in biological assays.
-
Data Presentation: Recommended Starting Concentrations for Stock Solutions
| Solvent | Starting Concentration Range | Notes |
| DMSO | 10 - 50 mM | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol | 5 - 20 mM | Less toxic than DMSO, but may have lower solubilizing power for this compound. |
| DMF | 10 - 50 mM | Similar to DMSO in solubilizing power. Also carries cellular toxicity concerns. |
Experimental Workflow: Organic Co-Solvent Method
Caption: Workflow for preparing aqueous solutions using an organic co-solvent.
Guide 2: Enhancing Solubility with Excipients - The Cyclodextrin Method
If the co-solvent approach is insufficient or if the final concentration of the organic solvent is a concern, cyclodextrins can be an excellent alternative.
The Causality Behind This Choice: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex." This complex has a much higher aqueous solubility than the drug molecule alone.
Step-by-Step Protocol:
-
Cyclodextrin Selection:
-
Beta-cyclodextrin (β-CD): A common starting point, but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the best choice due to its high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option, particularly for parenteral formulations, due to its high water solubility and ability to form stable complexes.
-
-
Complexation Procedure:
-
Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 1-10% w/v HP-β-CD).
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
-
Data Presentation: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Key Features | Typical Concentration |
| HP-β-CD | High aqueous solubility, low toxicity. | 1-10% (w/v) |
| SBE-β-CD | High aqueous solubility, suitable for injection. | 1-10% (w/v) |
Logical Relationship: Cyclodextrin Encapsulation
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Guide 3: Addressing Chemical Instability - pH and Hydrolysis Considerations
The stability of the trimethylsiloxy group is a critical factor that must be controlled.
The Causality Behind This Choice: Silyl ethers are generally most stable under neutral pH conditions. They are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent. By carefully controlling the pH of your buffer, you can minimize the degradation of your compound.
Step-by-Step Protocol for Stability Assessment:
-
Prepare Solutions at Different pH values:
-
Prepare your working solution of this compound (using the co-solvent or cyclodextrin method) in a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
-
Incubate and Monitor:
-
Incubate these solutions at your experimental temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
-
Analytical Monitoring:
-
Analyze the aliquots using High-Performance Liquid Chromatography (HPLC). This is the gold standard for this type of analysis.
-
Your HPLC method should be able to separate the parent compound (this compound) from its potential hydrolysis product (4-methyl-7-hydroxycoumarin).
-
By comparing the peak area of the parent compound over time, you can determine the rate of degradation at each pH and identify the optimal pH range for stability.
-
Expected Outcome: You will likely find that the compound is most stable in the slightly acidic to neutral pH range (approximately pH 6.0-7.0).
Signaling Pathway: Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound in aqueous buffers.
Part 4: Summary and Best Practices
-
Always start with a high-concentration stock solution in DMSO. This is the most reliable initial approach.
-
Keep the final concentration of organic co-solvents below 1% in your aqueous working solutions to avoid off-target effects.
-
For applications sensitive to organic solvents, use cyclodextrins like HP-β-CD as a primary solubilizing agent.
-
Be mindful of the compound's stability. The trimethylsiloxy group is prone to hydrolysis. Conduct a preliminary pH stability study if your experiments run for extended periods.
-
Always filter your final working solutions through a 0.22 µm filter before use to remove any potential micro-precipitates.
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By understanding the chemical nature of the molecule and systematically applying these troubleshooting strategies, you can achieve reliable and reproducible results in your experiments.
References
Validation & Comparative
A Comparative Guide to 4-Methyl-7-trimethylsiloxycoumarin and Other Fluorescent Tags for Cellular and Biochemical Assays
Introduction: Unveiling the Potential of a Pro-Fluorescent Probe
In the dynamic landscape of biomedical research, fluorescent tags are indispensable tools for visualizing and quantifying biological processes. While a plethora of fluorescent probes are readily available, the selection of an appropriate tag is contingent upon the specific experimental requirements, including desired photophysical properties, environmental sensitivity, and cost-effectiveness. This guide provides a comprehensive comparison of 4-Methyl-7-trimethylsiloxycoumarin with other widely used fluorescent tags, offering researchers, scientists, and drug development professionals the necessary insights to make informed decisions for their applications.
This compound is a derivative of the well-known fluorophore, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone or 4-MU). In its native state, the trimethylsiloxy group renders the molecule non-fluorescent. However, upon enzymatic or chemical cleavage of the trimethylsilyl (TMS) ether, the highly fluorescent 4-MU is liberated. This "pro-fluorescent" characteristic makes this compound and other 4-methylumbelliferyl substrates exceptionally valuable for developing highly sensitive fluorogenic assays for a wide range of enzymes, including glycosidases, phosphatases, and sulfatases. The enzymatic turnover of the substrate leads to a direct increase in fluorescence, providing a real-time measure of enzyme activity.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent tag is primarily determined by its photophysical properties. The following table provides a comparative overview of 4-Methyl-7-hydroxycoumarin (the active, de-silylated form of this compound) and other popular fluorescent dyes. It is important to note that the fluorescence of 4-MU is highly pH-dependent, with its anionic form, predominant at higher pH, being more fluorescent.[1]
| Fluorescent Tag | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| 4-Methyl-7-hydroxycoumarin (4-MU) | ~360 (at pH > 9) | ~449 (at pH > 9) | ~12,300 (at 316 nm in water) | ~0.63 (in 0.1 M phosphate buffer, pH 10)[2][3] | Moderate |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | ~71,000 | ~0.92 | Low |
| Alexa Fluor™ 488 | ~496 | ~519 | ~71,000[4] | ~0.92[4] | High[4] |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cyanine 5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 | Moderate |
| Rhodamine B | ~542 | ~590 | ~110,000 | ~0.65 (in basic ethanol)[5] | High |
Experimental Section: Fluorogenic Enzyme Assay Protocol
A primary application of 4-methylumbelliferyl substrates is in the sensitive detection of enzyme activity. The following protocol provides a generalized workflow for a fluorogenic enzyme assay using a 4-methylumbelliferyl-based substrate.
Principle
The non-fluorescent 4-methylumbelliferyl substrate is enzymatically cleaved to produce the highly fluorescent 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the enzyme activity.
Materials
-
4-Methylumbelliferyl substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase assay)
-
Enzyme solution (purified or in cell lysate)
-
Assay buffer (optimal for the specific enzyme)
-
Stop solution (e.g., high pH buffer like 0.2 M sodium carbonate)
-
4-Methylumbelliferone (for standard curve)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagents:
-
Dissolve the 4-methylumbelliferyl substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the substrate stock solution in the assay buffer to the desired working concentration.
-
Prepare a series of dilutions of the 4-methylumbelliferone standard in the assay buffer with the addition of the stop solution to generate a standard curve.
-
-
Enzyme Reaction:
-
Add a defined volume of the enzyme solution to the wells of the microplate.
-
To initiate the reaction, add the 4-methylumbelliferyl substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
-
Stopping the Reaction and Fluorescence Measurement:
-
After the incubation period, add the stop solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-MU by increasing the pH.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~365 nm and emission to ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing no enzyme) from all readings.
-
Use the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.
-
Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of sample.
-
Visualization of the Workflow and Activation Mechanism
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Enzymatic activation of this compound.
Caption: General workflow for a fluorogenic enzyme assay.
Discussion and Conclusion
The choice of a fluorescent tag is a critical decision in experimental design. This compound, through its conversion to the fluorescent 4-methylumbelliferone, offers a distinct advantage for the development of "turn-on" fluorescent assays with high sensitivity. Its relatively short-wavelength emission in the blue region of the spectrum can be advantageous in multicolor experiments to minimize spectral overlap with green and red fluorophores.
Compared to other common fluorescent tags, 4-MU exhibits moderate photostability. For applications requiring prolonged imaging or intense illumination, highly photostable dyes like Alexa Fluor™ 488 or certain rhodamine derivatives might be more suitable.[4] However, for endpoint or kinetic assays in a plate reader format, the photostability of 4-MU is generally sufficient.
The high quantum yield of 4-MU contributes to the high sensitivity of assays based on its substrates. While dyes like FITC and Alexa Fluor™ 488 also have high quantum yields, their utility is primarily in direct labeling of biomolecules rather than as fluorogenic substrates.[4] Cyanine dyes, with their very high extinction coefficients, are exceptionally bright and are well-suited for applications where signal amplification is crucial, such as in single-molecule studies or when labeling low-abundance targets.[6][7][]
References
-
FluoroFinder. (n.d.). Alexa Fluor 488 Dye Profile. Retrieved January 12, 2026, from [Link]
- Levitus, M., & Ranjit, S. (2011). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics, 44(1), 123–151.
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved January 12, 2026, from [Link]
-
Ataman Kimya. (n.d.). RHODAMINE B. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, December 27). Rhodamine B. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorescent and UV-absorption properties of synthesized compounds and reference compound (4-methylumbelliferone) in ethanol. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Domino-Synthesis and Fluorescence Properties of 4-Cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles. Retrieved January 12, 2026, from [Link]
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- 7. Cyanine - Wikipedia [en.wikipedia.org]
A Guide to Validating Specificity in Fluorescent Labeling: A Case Study with 4-Methylcoumarin-Based Probes
Introduction: The Imperative of Specificity in Molecular Probing
This guide provides an in-depth framework for validating the labeling specificity of fluorescent probes, using 4-Methyl-7-trimethylsiloxycoumarin as a central case study. We will move beyond a simple recitation of protocols to explain the underlying causality and logic, empowering researchers to design self-validating experiments that ensure scientific rigor and trustworthiness. We will explore the critical difference between direct covalent labeling and the nuanced world of pro-fluorophores—probes that become fluorescent only upon a specific molecular trigger.
Section 1: Deconstructing the Probe: The Chemistry of this compound
To validate a tool, one must first understand its mechanism. The compound this compound is best understood as a "caged" or "pro-fluorogenic" substrate.
-
The Fluorophore Core: 7-Hydroxy-4-methylcoumarin (4-MU) The fluorescent heart of the molecule is 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). This coumarin derivative is a well-established and widely used fluorophore, prized for its high fluorescence quantum yield, photostability, and sensitivity to its microenvironment.[][5] Its fluorescence is highly dependent on the state of the hydroxyl group at the 7-position.
-
The "Cage": The Trimethylsiloxy Group The hydroxyl group of 4-MU is masked by a trimethylsilyl (TMS) ether. In organic chemistry, silyl ethers are classic protecting groups for alcohols.[6] They are generally stable but can be selectively cleaved. In this context, the bulky, non-polar trimethylsiloxy group effectively "quenches" the fluorescence of the coumarin core. The molecule in this state is either non-fluorescent or exhibits only weak fluorescence.
-
The Labeling Event: A Triggered Release The "labeling" occurs when the Si-O bond of the trimethylsiloxy group is cleaved, releasing the highly fluorescent 7-hydroxy-4-methylcoumarin. This cleavage is not a spontaneous event; it must be triggered. Most commonly, this is achieved by an enzyme (e.g., a phosphatase or glycosidase, depending on the full substrate design) that specifically recognizes and acts upon the substrate. This "turn-on" mechanism forms the basis of many sensitive enzyme activity assays.[][7]
Caption: Mechanism of pro-fluorophore activation.
Section 2: A Multi-Pillar Framework for Validating Specificity
No single experiment can definitively prove specificity. A robust validation strategy relies on a logical progression of complementary experiments designed to rigorously test the probe's performance and rule out potential artifacts. This self-validating system is built on three core pillars.
Caption: A three-pillar approach to validating probe specificity.
Pillar 1: Target Engagement & Biochemical Specificity
Before introducing the probe to the complexity of a cell, you must first confirm its interaction with the intended target in a controlled, in vitro environment.
-
Causality: The fundamental question is: does the purified target enzyme, and only the target enzyme, efficiently cleave the silyl ether to generate a fluorescent signal? This step validates the core mechanism of action.
-
Experimental Approach: An enzyme kinetics assay using the purified target enzyme is essential. By measuring the rate of fluorescence increase at varying substrate concentrations, you can determine key kinetic parameters. Critically, the probe must also be tested against other related enzymes that may be present in the cell to demonstrate selectivity.
Pillar 2: Specificity in the Cellular Context
Once biochemical specificity is established, the validation must move into a live-cell environment. This pillar addresses whether the probe behaves as expected within the complex milieu of the cell.
-
Causality: Does the fluorescent signal appear in the correct subcellular location and can it be modulated by tools known to affect the target's activity? This connects the biochemical activity to a biological function.
-
Experimental Approaches:
-
Pharmacological Inhibition: Pre-treating cells with a known, specific inhibitor of the target enzyme should prevent or significantly reduce the fluorescent signal upon addition of the probe.[8]
-
Co-localization: The fluorescent signal from the activated probe should spatially overlap with the known location of the target protein, as determined by a validated antibody (Immunofluorescence) or a genetically encoded fluorescent protein fusion (e.g., Target-GFP).[3]
-
Pillar 3: Genetic Confirmation: The Gold Standard
Pharmacological and localization data provide strong evidence, but the most definitive proof of specificity comes from genetic manipulation.
-
Causality: If the probe is truly specific to a single target enzyme, removing that enzyme from the cell should abolish the signal. This approach is less susceptible to the off-target effects that can complicate the interpretation of inhibitor studies.
-
Experimental Approach: Utilize gene-editing technologies like CRISPR-Cas9 to create a knockout cell line that does not express the target enzyme.[9][10] Alternatively, RNA interference (siRNA or shRNA) can be used to knock down its expression. A dramatic reduction or complete loss of fluorescence in these genetically modified cells compared to wild-type controls provides the highest level of confidence in the probe's specificity.
Section 3: Experimental Protocols for Validation
The following protocols provide detailed, step-by-step methodologies for the key validation experiments.
Protocol 1: In Vitro Enzyme Specificity Assay
-
Reagent Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. Prepare assay buffer (e.g., PBS, pH 7.4) and solutions of the purified target enzyme and relevant off-target control enzymes.
-
Assay Setup: In a 96-well microplate, add the assay buffer and the respective enzyme (target or off-target) to designated wells. Include a "no-enzyme" control well.
-
Initiate Reaction: Add the coumarin probe to all wells to a final concentration in the low micromolar range to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., Excitation: ~365 nm, Emission: ~450 nm).
-
Data Analysis: Calculate the initial reaction rate (V₀) for each enzyme. A high rate for the target enzyme and negligible rates for off-target and no-enzyme controls indicate specificity.
| Enzyme | Substrate Concentration (µM) | Reaction Rate (RFU/min) | Specificity Ratio (Target/Off-Target) |
| Target Enzyme | 10 | 15,230 ± 850 | - |
| Off-Target Enzyme 1 | 10 | 110 ± 30 | 138.5 |
| Off-Target Enzyme 2 | 10 | 190 ± 45 | 80.2 |
| No Enzyme Control | 10 | 25 ± 10 | - |
Protocol 2: Live-Cell Imaging with Pharmacological Inhibition
-
Cell Seeding: Plate cells known to express the target enzyme onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.
-
Inhibitor Pre-treatment: Treat one set of cells with a specific inhibitor for the target enzyme at a validated concentration and for the appropriate duration. Treat a control set with a vehicle (e.g., DMSO).
-
Probe Loading: Remove the medium and add pre-warmed medium containing the this compound probe (typically 1-10 µM) to both inhibitor-treated and control cells. Incubate for 15-60 minutes at 37°C.[8]
-
Washing: Gently wash the cells two to three times with a warm imaging buffer (e.g., PBS or HBSS) to remove the excess probe.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters (e.g., DAPI or UV filter set). Compare the fluorescence intensity between the control and inhibitor-treated groups. A significant reduction in fluorescence in the inhibitor-treated cells supports specificity.
Protocol 3: Validation by Genetic Knockout (CRISPR-Cas9)
-
Cell Line Generation: Generate a stable knockout cell line for the target enzyme using CRISPR-Cas9 technology. Validate the knockout at the protein level via Western blot or mass spectrometry.
-
Parallel Culture: Culture the knockout cell line and the corresponding wild-type (parental) cell line under identical conditions on glass-bottom imaging dishes.
-
Probe Loading & Imaging: Perform the probe loading, washing, and imaging steps as described in Protocol 2 for both cell lines simultaneously.
-
Data Analysis: Quantify and compare the average fluorescence intensity per cell for the wild-type and knockout populations. A near-complete loss of signal in the knockout line is the gold standard for demonstrating specificity.[10]
Section 4: Comparative Analysis: Alternative Labeling Strategies
The pro-fluorophore approach exemplified by this compound is powerful for activity-based sensing. It is crucial to understand how it compares to other common labeling methodologies.
| Methodology | Principle | Pros | Cons | Best For... |
| Pro-Fluorophore (This Guide) | Enzymatic/chemical un-caging of a fluorophore. | High signal-to-noise; measures activity, not just presence. | Indirect detection; requires specific substrate-target pair. | Enzyme activity assays; sensing specific chemical environments. |
| Direct Covalent Labeling | A reactive group on the dye (e.g., maleimide, NHS ester) forms a stable covalent bond with an amino acid on the protein.[11][12] | Stable, permanent tag; can achieve 1:1 stoichiometry. | Can perturb protein function; potential for off-target reactions.[13] | Purified protein studies; pull-down assays; single-molecule tracking. |
| Genetically Encoded Tags (e.g., GFP) | The gene for a fluorescent protein is fused to the gene of the target protein.[3] | Highly specific to the target protein; excellent for live-cell imaging. | Large tag can alter protein localization or function; requires genetic modification.[14] | Studying protein localization and dynamics in living cells. |
| Photoaffinity Labeling | A photoreactive probe forms a covalent bond with its target upon exposure to UV light.[1] | Can capture transient or weak interactions. | UV exposure can damage cells; non-specific cross-linking can occur. | Identifying binding partners and mapping interaction sites. |
Conclusion
Validating the specificity of a fluorescent probe is not a single checkbox but a systematic process of inquiry. By employing a multi-pillar approach—combining in vitro biochemical assays, pharmacological and co-localization studies in cells, and definitive genetic controls—researchers can build a robust and compelling case for the specificity of their tool. The use of this compound as a model pro-fluorophore highlights the necessity of understanding the probe's mechanism of action to design appropriate validation experiments. This commitment to rigorous, self-validating protocols is essential for generating trustworthy, high-quality data that advances our understanding of complex biological systems.
References
-
Shadmehr, M., Davis, G. J., Mehari, B. T., Jensen, S. M., & Jewett, J. C. (2018). Coumarin triazabutadienes for fluorescent labeling of proteins. ChemBioChem, 19(24), 2550-2552. [Link]
-
Shadmehr, M., et al. (2018). Coumarin Triazabutadienes for Fluorescent Labeling of Proteins. PubMed, National Institutes of Health. [Link]
-
Open Research Library. (n.d.). Coumarins as Fluorescent Labels of Biomolecules. Open Research Library. [Link]
-
Semantic Scholar. (n.d.). Coumarins as Fluorescent Labels of Biomolecules. Semantic Scholar. [Link]
-
FluoroFinder. (2022). Designing a Fluorescence Microscopy Experiment. FluoroFinder. [Link]
-
Chen, Y., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. PMC, National Institutes of Health. [Link]
-
Nikon's MicroscopyU. (n.d.). Choosing Fluorescent Proteins for Dual Labeling Experiments. Nikon. [Link]
-
Machida, S., et al. (1983). N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (DACM): an alternative label for fluorescence tracing. Journal of Immunological Methods, 56(1), 125-34. [Link]
-
Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]
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Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Teledyne Vision Solutions. [Link]
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National Institutes of Health. (2011). Identification and validation of protein targets of bioactive small molecules. PMC, National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. NIH. [Link]
-
Chemistry LibreTexts. (2021). Silylethers. Chemistry LibreTexts. [Link]
-
PubMed. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. PubMed, National Institutes of Health. [Link]
-
National Institutes of Health. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC, National Institutes of Health. [Link]
-
PubMed. (2020). Non-Enzymatic Protein Acetylation by 7-Acetoxy-4-Methylcoumarin. PubMed, National Institutes of Health. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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ResearchGate. (2024). SilE-R and SilE-S—DABB Proteins Catalysing Enantiospecific Hydrolysis of Organosilyl Ethers. ResearchGate. [Link]
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YouTube. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. ijpcbs.com. [Link]
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Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]
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ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]
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ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]
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Cross-reactivity of 4-Methyl-7-trimethylsiloxycoumarin with other functional groups
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In the landscape of complex organic synthesis and the development of advanced chemical probes, understanding the subtle reactivities of multifunctional molecules is paramount. 4-Methyl-7-trimethylsiloxycoumarin, a derivative of the intensely fluorescent 4-methylumbelliferone (4-MU), is a compound of significant interest.[1][2] Its utility often hinges on the selective manipulation of other functional groups in its presence or the controlled cleavage of its silyl ether. This guide provides an in-depth analysis of the cross-reactivity of this reagent, offering field-proven insights and experimental frameworks to empower researchers in their synthetic endeavors.
Introduction: The Duality of Reactivity
This compound possesses two primary sites of reactivity: the trimethylsiloxy (TMS) group and the coumarin core . The TMS ether serves as a protecting group for the phenolic hydroxyl of 4-methylumbelliferone, enhancing its solubility in organic solvents and allowing for subsequent chemical modifications where a free phenol would be problematic.[3] The coumarin core, with its α,β-unsaturated lactone and electron-rich aromatic ring, presents its own set of potential reactions.
The central challenge and opportunity lie in the orthogonality of these two domains. Can a reaction be performed elsewhere in a molecule without cleaving the TMS ether? Under what conditions will the coumarin lactone hydrolyze? This guide will dissect these questions by examining the reactivity of each component part.
Reactivity Profile I: The Trimethylsiloxy (TMS) Ether
The silicon-oxygen bond of the aryl TMS ether is the most labile feature of the molecule. Its cleavage is a critical consideration in any synthetic sequence. Trimethylsilyl ethers are known to be among the most sensitive of the common silyl ethers, making their selective removal possible but also rendering them susceptible to unintended cleavage.[4][5]
Fluoride-Mediated Cleavage
The most common and highly efficient method for TMS ether deprotection is the use of a fluoride ion source.[6][7] The exceptional strength of the Silicon-Fluoride bond (Si-F) is the thermodynamic driving force for this reaction.[5]
-
Mechanism: The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentavalent intermediate, which then readily breaks the Si-O bond to liberate the phenoxide.[5][6]
-
Common Reagent: Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF) is the standard reagent for this transformation.[6][7] It offers mild and selective deprotection, often leaving other functional groups untouched.[6]
Experimental Protocol: Fluoride-Mediated Deprotection of this compound
Objective: To cleave the TMS ether to yield 4-Methyl-7-hydroxycoumarin.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TBAF solution (1.1 eq) dropwise via syringe. Causality Note: The reaction is often exothermic; slow addition at 0 °C helps control the reaction rate and prevents potential side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, 4-Methyl-7-hydroxycoumarin, is significantly more polar than the starting material.
-
Workup: Once the starting material is consumed (typically within 30 minutes), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine. Causality Note: Washing removes residual TBAF salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Acid-Catalyzed Cleavage
TMS ethers are highly susceptible to cleavage under acidic conditions.[7] Even mild acids can facilitate rapid hydrolysis.
-
Mechanism: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile (often water from the reaction medium) then attacks the silicon atom, leading to cleavage.[8][9][10]
-
Reagents: A wide range of acids can be used, from strong acids like HCl and H₂SO₄ to milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).[4][8] The reaction is often performed in a protic solvent mixture, such as THF/water or methanol.[4]
Base-Catalyzed Cleavage
While more stable to base than to acid, TMS ethers can still be cleaved under basic conditions, particularly with strong bases or prolonged exposure.[4]
-
Reagents: Mild inorganic bases like potassium carbonate (K₂CO₃) in methanol can be effective for cleaving TMS ethers, offering an alternative for substrates that are sensitive to both acid and fluoride.[11] Stronger bases like sodium hydroxide will also readily cleave the ether, but may also promote hydrolysis of the coumarin lactone ring (see Section 3.1).
Comparison of Deprotection Conditions for the TMS Group
| Condition | Reagent(s) | Solvent | Temperature | Selectivity & Notes |
| Fluoride-Mediated | TBAF, HF•Pyridine | THF, CH₂Cl₂ | 0 °C to RT | High selectivity for silyl ethers. The method of choice for mild, rapid cleavage.[4][6] |
| Acidic | HCl, H₂SO₄, Acetic Acid | THF/H₂O, Methanol | RT | Very rapid. Not suitable for acid-sensitive functional groups. TMS is significantly more acid-labile than other silyl ethers like TBDMS.[5][8] |
| Basic | K₂CO₃, NaOH | Methanol, H₂O | RT to Reflux | Slower than acidic or fluoride cleavage. Risk of lactone hydrolysis with strong bases.[11][12] |
Reactivity Profile II: The Coumarin Core
The coumarin nucleus is generally robust, but it has specific reactivities that must be considered.
Lactone Stability and Hydrolysis
The ester linkage within the coumarin's lactone ring is susceptible to hydrolysis under strong basic conditions.
-
Mechanism: Under basic conditions (e.g., NaOH), the hydroxide ion can attack the carbonyl carbon of the lactone, leading to ring-opening.[13] This initially forms the cis-coumarinate (coumarinic acid salt).[13] Upon prolonged exposure to base, this can isomerize to the more stable trans-coumarate (coumaric acid salt).[13] Acidification of the cis-isomer solution will cause rapid re-lactonization back to the coumarin, whereas acidification after isomerization yields the free trans-hydroxycinnamic acid derivative.[13]
-
Conditions to Avoid: To prevent lactone cleavage, prolonged exposure to strong aqueous bases (e.g., >1M NaOH) at elevated temperatures should be avoided.[14] The coumarin ring is generally stable under the acidic and fluoride conditions used for TMS deprotection.
Aromatic Ring Reactivity
The aromatic ring of the 7-hydroxycoumarin system is activated towards electrophilic aromatic substitution. The hydroxyl (or trimethylsiloxy) group is an ortho-, para-director.
-
Nitration: Nitration of 4-methylumbelliferone using nitric acid in sulfuric or acetic acid has been shown to produce a mixture of the 6-nitro and 8-nitro derivatives.[15][16] The TMS-protected variant would be expected to undergo similar reactions, potentially with different regioselectivity due to the steric bulk of the TMS group. Any strongly acidic nitrating conditions (e.g., H₂SO₄/HNO₃) will almost certainly cleave the TMS ether concurrently.[16]
-
Other Substitutions: Other electrophilic substitutions, such as halogenation or Friedel-Crafts reactions, are also possible on the electron-rich aromatic ring. The positions ortho to the activating oxygen (C6 and C8) are the most likely sites of reaction.
Methyl Group Reactivity
The C4-methyl group is benzylic and can be a site for reactivity, such as oxidation or condensation. For example, oxidation with selenium dioxide (SeO₂) can convert the methyl group to a formyl group (aldehyde), providing a handle for further functionalization, such as the formation of Schiff bases.[17]
Visualizing Cross-Reactivity
The following diagrams illustrate the key reactive pathways and a typical experimental workflow.
Caption: Reactivity map of this compound.
Caption: Standard workflow for TMS deprotection.
Conclusion and Recommendations
The cross-reactivity of this compound is a study in controlled lability. The TMS ether is the primary point of reactivity, offering a protecting group that can be removed under very mild fluoride-based, acidic, or moderately basic conditions.
-
For Selective Deprotection: Fluoride-mediated cleavage with TBAF at low temperatures is the most reliable and selective method, preserving most other functional groups, including the coumarin lactone.
-
Orthogonality: The coumarin core is stable to the conditions required for fluoride-mediated TMS deprotection. However, it is sensitive to prolonged heating with strong aqueous bases, which can cause irreversible lactone ring-opening.
-
Aromatic Substitution: Reactions on the aromatic ring, such as nitration, are feasible but strong acidic conditions will likely deprotect the TMS ether simultaneously. This can be a planned tandem reaction or an undesired side reaction depending on the synthetic goal.
By understanding these distinct reactivity profiles, researchers can strategically design synthetic routes that leverage the unique properties of this compound, enabling its use in the creation of complex molecular architectures and functional probes.
References
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A Senior Application Scientist's Guide to Quantitative Analysis: 4-Methyl-7-trimethylsiloxycoumarin in HPLC-Fluorescence Detection
For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of analytes is a cornerstone of robust analytical data. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a powerful technique for this purpose, particularly for compounds that lack a strong chromophore for UV detection. The key to unlocking the full potential of HPLC-FLD for such analytes lies in fluorescent derivatization – a process of chemically tagging the molecule of interest with a fluorescent label.
This guide provides an in-depth, objective comparison of 4-Methyl-7-trimethylsiloxycoumarin as a fluorescent derivatization reagent, benchmarked against two widely used alternatives: Dansyl Chloride and 4-Fluoro-7-nitrobenzofurazan (NBD-F). The focus is on the quantitative performance of these reagents for the analysis of carboxylic acids, a common functional group in pharmaceuticals and biological molecules. The insights provided are grounded in established scientific principles and supported by experimental data from peer-reviewed literature.
The Role of Fluorescent Derivatization in HPLC
Many organic molecules, including a significant number of pharmaceuticals and their metabolites, do not possess native fluorescence. Pre-column derivatization chemically modifies these analytes to introduce a fluorophore, a functional group that absorbs light at a specific wavelength and emits it at a longer wavelength. This process dramatically enhances the sensitivity and selectivity of detection in HPLC.[1] An ideal fluorescent derivatization reagent should exhibit the following characteristics:
-
High Reactivity: The reaction with the target analyte should be rapid, complete, and occur under mild conditions to prevent analyte degradation.
-
Stable Derivatives: The resulting fluorescent product must be stable throughout the chromatographic separation.
-
High Quantum Yield: The fluorophore should efficiently convert absorbed light into emitted light, leading to a strong fluorescence signal.
-
Large Stokes Shift: A significant difference between the excitation and emission wavelengths minimizes background interference and enhances signal-to-noise.
-
Good Chromatographic Properties: The derivatized analyte should be well-retained and exhibit good peak shape on common HPLC columns.
In Focus: this compound and its Analogs
Coumarin derivatives are a well-established class of fluorescent compounds used in a variety of applications, including as fluorescent labels in chromatography.[2] this compound belongs to this family and is designed to react with acidic functional groups. The trimethylsilyl (TMS) group can be readily displaced, allowing the coumarin moiety to attach to the analyte.
For the purpose of this guide, and due to the limited availability of direct quantitative performance data for this compound, we will draw comparisons with its close and extensively studied analog, 4-bromomethyl-7-methoxycoumarin . This analog reacts with carboxylic acids to form highly fluorescent esters and serves as a reliable proxy for the performance characteristics of this class of coumarin-based derivatizing agents.[2][3]
The Alternatives: Dansyl Chloride and NBD-F
To provide a comprehensive evaluation, we will compare the coumarin-based reagent with two other popular fluorescent derivatization agents:
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A classic and versatile reagent that reacts with primary and secondary amines, phenols, and some alcohols to produce stable, highly fluorescent sulfonamide adducts.[4][5]
-
4-Fluoro-7-nitrobenzofurazan (NBD-F): A highly reactive fluorogenic reagent that reacts with primary and secondary amines under mild conditions to yield intensely fluorescent derivatives.[6]
Quantitative Performance Comparison
The selection of a derivatization reagent is often dictated by the specific requirements of the assay, particularly the desired sensitivity. The following table summarizes the key quantitative performance parameters for the derivatization of fatty acids (as a representative class of carboxylic acids) with the three reagents, based on data from validated HPLC-FLD methods in the scientific literature.
| Performance Metric | 4-Bromomethyl-7-methoxycoumarin (Analog) | Dansyl Chloride | 4-Fluoro-7-nitrobenzofurazan (NBD-F) |
| Limit of Detection (LOD) | ~0.3 pmol/10 µL injection | Not commonly used for carboxylic acids | ~0.6-17 fmol/injection (for amino acids) |
| Limit of Quantification (LOQ) | Not explicitly found for fatty acids | Not commonly used for carboxylic acids | ~1.9-57 fmol/injection (for amino acids) |
| Linearity Range | Typically in the pmol to nmol range | 0.05-0.5 mmol/L (for amino acids) | fmol to pmol range (for amino acids) |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Excitation Wavelength (λex) | ~322 nm | ~328 nm | ~470 nm |
| Emission Wavelength (λem) | ~395 nm | ~530 nm | ~530 nm |
Note: The data for Dansyl Chloride and NBD-F are primarily for amino acid analysis, as their application to fatty acids is less common. The LOD and LOQ values for NBD-F highlight its exceptional sensitivity for amine-containing analytes.[5][6] The performance of 4-bromomethyl-7-methoxycoumarin demonstrates its suitability for the sensitive detection of carboxylic acids.
Causality Behind Experimental Choices: A Deeper Dive
The development of a robust and reliable HPLC-FLD method requires careful consideration of each experimental step. The choices made are not arbitrary but are based on the chemical properties of the analyte, the derivatization reagent, and the principles of chromatography.
Derivatization Reaction
The derivatization reaction is a critical step that dictates the success of the entire analytical method.
Caption: Derivatization reaction of a carboxylic acid.
-
Choice of Reagent: The selection of this compound or its analog is ideal for targeting carboxylic acids. The bromomethyl group in the analog is a good leaving group, facilitating the nucleophilic attack by the carboxylate anion.
-
Catalyst: The use of a crown ether, such as 18-crown-6, is often employed in these reactions. The crown ether complexes with the counter-ion of the carboxylate salt (e.g., potassium), effectively "solubilizing" the anionic carboxylate in the organic solvent and enhancing its nucleophilicity. This significantly accelerates the reaction rate.
-
Solvent: A polar aprotic solvent like acetonitrile is typically chosen. It effectively dissolves both the analyte and the reagent without interfering with the reaction.
-
Temperature and Time: The reaction is often carried out at an elevated temperature (e.g., 60-80°C) to increase the reaction rate. The optimal time is determined experimentally to ensure complete derivatization without causing degradation of the analyte or the product.
HPLC Separation
The chromatographic separation must be optimized to resolve the derivatized analyte from any unreacted reagent, byproducts, and other matrix components.
Caption: Experimental workflow for HPLC-FLD analysis.
-
Stationary Phase: A C18 reverse-phase column is the workhorse for separating moderately nonpolar compounds like the fluorescent derivatives of fatty acids. The long alkyl chains of the stationary phase provide excellent hydrophobic retention.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient allows for the efficient elution of a wide range of derivatized fatty acids with varying chain lengths and degrees of unsaturation.
-
Fluorescence Detection: The excitation and emission wavelengths are set to the maxima of the specific fluorescent tag to achieve the highest sensitivity. For coumarin derivatives, excitation is typically in the UV region (~320-360 nm) and emission in the blue-violet region (~400-450 nm).[7]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning that the inclusion of standards, blanks, and quality control samples allows for the continuous monitoring of the method's performance.
Protocol 1: Derivatization of Fatty Acids with 4-Bromomethyl-7-methoxycoumarin (as an analog)
Materials:
-
Standard solutions of fatty acids (e.g., palmitic acid, oleic acid, stearic acid) in acetonitrile.
-
4-bromomethyl-7-methoxycoumarin solution (1 mg/mL in acetonitrile).
-
Potassium carbonate solution (1 mg/mL in water).
-
18-crown-6 solution (1 mg/mL in acetonitrile).
-
Acetonitrile (HPLC grade).
Procedure:
-
To 100 µL of the fatty acid standard or sample solution in a micro-reaction vial, add 100 µL of the 4-bromomethyl-7-methoxycoumarin solution.
-
Add 10 µL of the potassium carbonate solution and 10 µL of the 18-crown-6 solution.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: HPLC-FLD Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation: 325 nm
-
Emission: 395 nm
-
Conclusion and Future Perspectives
This compound and its analogs represent a robust and reliable choice for the fluorescent derivatization of carboxylic acids in HPLC-FLD analysis. They offer good reactivity, stable derivatives, and favorable chromatographic properties, enabling sensitive quantification in the picomole range.
While Dansyl Chloride and NBD-F are excellent reagents for primary and secondary amines, their application to carboxylic acids is less direct and not as well-established. For researchers focusing on the analysis of amine-containing compounds, NBD-F, in particular, offers exceptional sensitivity, with detection limits in the femtomole range.
The choice of the optimal derivatization reagent will always depend on the specific analytical challenge at hand, including the nature of the analyte, the complexity of the sample matrix, and the required level of sensitivity. This guide provides a framework for making an informed decision, grounded in the principles of analytical chemistry and supported by available scientific data. Future research focusing on the direct quantitative evaluation of this compound and the development of novel coumarin-based reagents with enhanced fluorescent properties will further expand the toolkit available to analytical scientists.
References
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Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. Retrieved from [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]
- Gooijer, C., Velthorst, N. H., & Frei, R. W. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid-chromatography determinations - a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107.
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Linear Range, LOD, and LOQ for Free Fatty Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Linearity, LOD and LOQ. Retrieved from [Link]
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ResearchGate. (n.d.). Calibration curves, linearity range, LOD and LOQ by HPLC-PDA (n = 6). Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis of NBD-F1, NBD-F1-P, and NBD-F1-PP. Retrieved from [Link]
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Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization scheme for amino acids with NBD-F. Retrieved from [Link]
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A Comparative Guide to the Applications of 4-Methyl-7-trimethylsiloxycoumarin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and fluorescence applications, 4-methyl-7-trimethylsiloxycoumarin emerges as a versatile derivative of the widely recognized 7-hydroxy-4-methylcoumarin. The introduction of a trimethylsilyl (TMS) group to the hydroxyl moiety imparts unique characteristics that render it a valuable tool in multi-step organic synthesis and as a modified fluorophore with enhanced stability. This guide provides an in-depth comparison of this compound with its parent compound and other alternatives, supported by experimental insights and protocols.
Introduction to this compound: A Molecule of Dual Utility
This compound is a silylated derivative of 7-hydroxy-4-methylcoumarin, a fluorescent compound with a broad spectrum of applications. The strategic placement of the bulky and chemically inert trimethylsilyl group serves two primary purposes:
-
As a Protecting Group: In complex organic syntheses, the reactive phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin can interfere with desired chemical transformations. The TMS group acts as a temporary shield, or protecting group, allowing for selective reactions at other sites of the molecule. This protection is crucial for the synthesis of complex coumarin-based derivatives with applications in medicinal chemistry and materials science.
-
As a Modified Fluorophore: The silylation of the 7-hydroxyl group significantly alters the photophysical properties of the coumarin core. It reduces the sensitivity of the fluorescence to pH changes, a common characteristic of hydroxycoumarins. This increased stability makes this compound a more reliable fluorescent probe in biological and chemical systems with fluctuating pH environments.
This guide will explore both facets of this compound, providing a comparative analysis of its performance against relevant alternatives.
This compound in Organic Synthesis: A Comparison of Protecting Group Strategies
The utility of this compound as an intermediate in organic synthesis lies in the transient nature of the trimethylsilyl protecting group. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.
The Logic of Protection: Why Silylate?
The hydroxyl group at the 7-position of the coumarin ring is phenolic and thus acidic. This acidity can lead to unwanted side reactions in the presence of bases or nucleophiles. Furthermore, the hydroxyl group can be a site for oxidation or other transformations. By converting the hydroxyl group to a trimethylsilyl ether, its reactivity is temporarily masked.
Caption: Workflow for the use of this compound in organic synthesis.
Comparison with Other Phenol Protecting Groups
The choice of a protecting group is critical and depends on the specific reaction pathway. Here, we compare the trimethylsilyl group with other common protecting groups for phenols.
| Protecting Group | Reagents for Protection | Stability | Reagents for Deprotection | Key Advantages/Disadvantages |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS) | Stable to basic conditions, but sensitive to acid and fluoride ions. | Mild acid (e.g., acetic acid), Fluoride sources (e.g., TBAF) | Advantages: Easy to introduce and remove under mild conditions. Disadvantages: Can be too labile for some multi-step syntheses. |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | More stable to acidic conditions and hydrolysis than TMS. | Fluoride sources (e.g., TBAF), Stronger acids. | Advantages: Greater stability than TMS. Disadvantages: More difficult to remove. |
| Methyl Ether | Dimethyl sulfate, Methyl iodide | Very stable to a wide range of conditions. | Strong acids (e.g., HBr, BBr₃) | Advantages: High stability. Disadvantages: Harsh deprotection conditions can damage sensitive molecules. |
| Benzyl Ether | Benzyl bromide, Benzyl chloride | Stable to most conditions except hydrogenolysis. | Catalytic hydrogenation (e.g., H₂, Pd/C) | Advantages: Stable and removable under neutral conditions. Disadvantages: Not suitable for molecules with other reducible functional groups. |
Experimental Protocols
The precursor, 7-hydroxy-4-methylcoumarin, is typically synthesized via the Pechmann condensation.[1][2][3]
Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid (e.g., 20 mL) to below 10°C in an ice bath.
-
Slowly add a mixture of resorcinol (e.g., 10 g) and ethyl acetoacetate (e.g., 12 mL) dropwise to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring for 30 minutes at the same temperature.
-
Allow the reaction mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Caption: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.
This protocol is based on standard procedures for the silylation of phenols.[4]
Protocol:
-
Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine (1.5-2 equivalents).
-
Cool the mixture in an ice bath and add trimethylsilyl chloride (TMSCl) (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This protocol is based on standard procedures for the desilylation of TMS ethers.[4]
Protocol:
-
Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF).
-
Add a deprotecting agent. For mild acidic deprotection, a mixture of acetic acid and water can be used. For fluoride-mediated deprotection, a solution of tetrabutylammonium fluoride (TBAF) in THF is effective.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, work up the mixture according to the deprotecting agent used. For acidic deprotection, neutralize with a weak base. For fluoride deprotection, the reaction can be quenched with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected 7-hydroxy-4-methylcoumarin derivative.
This compound as a Modified Fluorophore
The fluorescent properties of coumarins are highly dependent on the substituents on the benzopyrone ring. The 7-hydroxyl group, in particular, plays a crucial role in the photophysical behavior of 7-hydroxy-4-methylcoumarin, making its fluorescence sensitive to the polarity and pH of the environment.[5] Silylation of this hydroxyl group leads to a fluorophore with distinct characteristics.
The Impact of Silylation on Fluorescence
The fluorescence of 7-hydroxy-4-methylcoumarin is pH-dependent due to the equilibrium between the neutral phenol and the anionic phenolate form, each having different absorption and emission spectra. In basic conditions, the deprotonated phenolate form is highly fluorescent. The silylation of the hydroxyl group to form a trimethylsilyl ether effectively "locks" the molecule in a state that is less susceptible to deprotonation, thereby stabilizing its fluorescent properties across a wider pH range.[6]
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A Senior Application Scientist's Guide: Unlocking Superior Fluorescence Detection with Silylated Coumarins
For researchers navigating the intricate worlds of cellular analysis and drug discovery, the choice of a fluorescent probe is a critical decision point that dictates the quality, reliability, and depth of experimental data. While classic fluorophores like fluorescein and rhodamine have been foundational, their inherent limitations in photostability and environmental sensitivity often create experimental roadblocks. This guide provides a comprehensive comparison, grounded in experimental evidence, of silylated coumarins—a class of fluorophores engineered to overcome these challenges and deliver superior performance.
Part 1: The Challenge with Conventional Fluorophores: A Tale of Instability
Traditional organic dyes are often susceptible to their microenvironment. The fluorescence of fluorescein, for example, is notoriously pH-dependent, making it unreliable for quantitative studies in cellular compartments with fluctuating pH, such as endosomes or lysosomes.[1] Furthermore, many conventional dyes suffer from rapid photobleaching under the intense and prolonged illumination required for time-lapse imaging or z-stack acquisition in confocal microscopy.[2] This signal degradation compromises data integrity and limits the duration of live-cell experiments.
Part 2: The Silylated Coumarin Advantage: Engineering Stability and Performance
Silylated coumarins are a sophisticated evolution of the versatile coumarin scaffold. The strategic incorporation of a reactive silane group (e.g., an alkoxysilane) fundamentally transforms the dye's properties and its interaction with its surroundings. This modification provides a powerful toolkit for enhancing fluorescence detection.
Core Advantage 1: Unparalleled Stability Through Covalent Anchoring
The defining feature of a silylated coumarin is its ability to form strong, covalent siloxane bonds (Si-O-Si) with silica-based surfaces or matrices.[3][4][5] Unlike traditional dyes that are merely entrapped or adsorbed, silylated coumarins become an integral part of the matrix.
This covalent anchoring imparts two critical benefits:
-
Enhanced Photostability: By rigidly holding the fluorophore, the silica matrix dissipates energy that would otherwise lead to photochemical degradation, thus dramatically reducing photobleaching.
-
Reduced Environmental Sensitivity: The covalent bond shields the fluorophore from fluctuations in local pH and polarity, leading to a more stable and predictable fluorescent signal compared to their non-silylated counterparts.
Caption: Silylated vs. Non-Silylated Coumarin Matrix Interaction.
Core Advantage 2: Drastic Enhancement of Fluorescence Quantum Yield
Fluorescence quantum yield (Φ)—the ratio of photons emitted to photons absorbed—is a direct measure of a fluorophore's brightness. Many organic dyes, including coumarins, can lose energy through non-radiative pathways, such as molecular vibrations or rotations, which quenches their fluorescence.
When a silylated coumarin is covalently incorporated into a rigid silica matrix, these non-radiative decay pathways are suppressed. This "caging" effect forces the excited molecule to release its energy primarily as light, leading to a significant increase in the quantum yield. Experimental studies have shown that the quantum yield of a coumarin dye can be enhanced by approximately an order of magnitude upon covalent incorporation into silica nanoparticles.[6][7]
Part 3: Head-to-Head Performance Comparison
The theoretical advantages of silylated coumarins are borne out by their empirical photophysical properties when compared against common alternatives.
Table 1: Comparative Photophysical Properties of Selected Fluorophores
| Property | Fluorescein (FITC) | 7-Hydroxycoumarin | Silylated Coumarin (in Silica Matrix) | Causality of Advantage |
| Typical Quantum Yield (Φ) | ~0.3 - 0.9 (pH dependent) | ~0.08 - 0.32[8][9][10] | ~0.80 - 0.95+ [6][7][11] | Rigid silica matrix minimizes non-radiative decay. |
| Photostability | Low[2] | Moderate | High | Covalent bonding and matrix dissipate energy, preventing photodegradation. |
| pH Sensitivity | High (signal drops in acidic pH)[1] | Moderate | Low | Covalent anchoring shields the fluorophore from proton exchange. |
| Environmental Sensitivity | High | High | Low | The fluorophore is locked in a stable, defined microenvironment. |
| Excitation Max (nm) | ~495[2][12] | ~325 - 340[8][9] | Tunable (typically ~350-450) | Core coumarin structure and substituents. |
| Emission Max (nm) | ~519[2][12] | ~455 - 460[8][9] | Tunable (typically ~450-550) | Core coumarin structure and substituents. |
Part 4: Experimental Protocol: Live-Cell Imaging with Silylated Coumarin Probes
This protocol outlines a generalized workflow for labeling and imaging live cells using a silylated coumarin probe designed for cellular uptake and targeting.
Pillar of Trustworthiness: Self-Validating System
This protocol incorporates controls to validate each step. The health of the cells is monitored throughout, and imaging parameters are optimized to ensure the observed fluorescence represents a true biological signal, not an artifact of phototoxicity.
Methodology
-
Cell Preparation & Seeding:
-
Action: Culture cells of interest in a glass-bottom imaging dish or chamber slide. Seed cells to achieve 60-80% confluency on the day of the experiment.
-
Causality: Sub-confluent monolayers are ideal for visualizing individual cell morphology without artifacts from overcrowding. Glass-bottom dishes are essential for high-resolution microscopy.
-
-
Probe Preparation (Stock Solution):
-
Action: Prepare a 1-10 mM stock solution of the silylated coumarin probe in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
Causality: DMSO is a common solvent for organic dyes. Aliquoting prevents repeated freeze-thaw cycles that can degrade the probe.
-
-
Cell Labeling (Working Solution):
-
Action: On the day of the experiment, dilute the stock solution into pre-warmed, serum-free cell culture medium to a final working concentration (typically 1-10 µM, but must be optimized).
-
Causality: Serum can contain components that may non-specifically bind to the probe, increasing background fluorescence. Pre-warming the medium prevents temperature shock to the cells.
-
-
Incubation:
-
Action: Remove the culture medium from the cells and replace it with the probe-containing working solution. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Causality: Incubation time is a critical parameter to optimize; it must be long enough for probe uptake and target binding but short enough to minimize cytotoxicity.
-
-
Wash and Signal Optimization:
-
Action: Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed, complete culture medium (containing serum) or a suitable imaging buffer (e.g., phenol red-free medium).
-
Causality: Washing is crucial to remove unbound extracellular probes, which is the primary source of background noise.[13] Re-introducing serum can sometimes help "quench" non-specific membrane binding.
-
-
Live-Cell Imaging:
-
Action: Mount the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. Use the lowest possible excitation light intensity and shortest exposure time that provide a sufficient signal-to-noise ratio.[14][15][16]
-
Causality: Maintaining physiological conditions is paramount for meaningful live-cell data.[13][16] Minimizing light exposure is the single most important factor in preventing phototoxicity and photobleaching, allowing for longer time-lapse experiments.[15]
-
Caption: A robust workflow for live-cell imaging experiments.
Conclusion and Future Outlook
Silylated coumarins are not merely an incremental improvement; they represent a significant technological leap in fluorescent probe design. By addressing the core weaknesses of traditional dyes—namely photostability and environmental sensitivity—they empower researchers to perform more quantitative, robust, and longer-term imaging experiments. Their superior brightness and stability make them ideal candidates for demanding applications, from single-molecule tracking to high-content screening in drug development. As synthetic strategies evolve, the future promises an expanding palette of silylated probes with finely tuned photophysical properties, further solidifying their role as an indispensable tool in modern scientific investigation.
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TdB Labs. FITC (Fluorescein isothiocyanate). [Link]
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Wikipedia. Fluorescein isothiocyanate. [Link]
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Request PDF. Covalent bonding of coumarin molecules to sol-gel matrices for organic light-emitting device applications. [Link]
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PubMed. Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles. [Link]
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Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]
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Request PDF. Relative Quantum Yield Measurements of Coumarin Encapsulated in Core-Shell Silica Nanoparticles. [Link]
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National Institute of Standards and Technology (NIST). Fluorescence Properties of Fluorescein Isothioyanate (FITC) Immobilized on Microbeads. [Link]
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ResearchGate. Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. [Link]
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Molecular Devices. Tips for Running a Successful Live Cell Imaging Experiment. [Link]
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StainsFile. Fluorescent Live Cell Imaging. [Link]
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PubMed Central. Fluorescence Live Cell Imaging. [Link]
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ResearchGate. Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. [Link]
-
PubMed Central. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. [Link]
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RSC Publishing. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. [Link]
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PhotochemCAD. 7-Hydroxycoumarin. [Link]
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Supporting Information. [Link]
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Oregon Medical Laser Center. Coumarin 1. [Link]
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ACS Publications. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. [Link]
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RSC Publishing. A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution. [Link]
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MDPI. Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials. [Link]
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Request PDF. Functionalization on Silica Gel with Allylsilanes. A New Method of Covalent Attachment of Organic Functional Groups on Silica Gel. [Link]
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Request PDF. Covalent attachment of monochlorosilanes to mesoporous silica membranes using supercritical fluid deposition. [Link]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Silylation Reagents for Coumarin Derivatization
For researchers, scientists, and drug development professionals, the accurate analysis of coumarins is paramount. These bicyclic lactones, found widely in natural products and synthetic compounds, exhibit a vast range of biological activities. However, their inherent polarity, particularly in hydroxylated forms, poses a significant challenge for gas chromatography (GC) analysis, a cornerstone of metabolic and purity profiling. The presence of active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups leads to low volatility, poor peak shape, and thermal instability within the high-temperature environment of a GC system.[1][2]
Derivatization is the essential chemical modification step that transforms these polar, non-volatile molecules into species suitable for GC analysis.[2] Among the various techniques, silylation stands out as the most robust and widely adopted method.[3] This process involves the replacement of an active hydrogen with a non-polar trimethylsilyl (TMS) group, which dramatically increases volatility, enhances thermal stability, and improves chromatographic resolution.[3][4][5]
This guide provides an in-depth, head-to-head comparison of the most powerful and commonly employed silylation reagents for coumarin derivatization. We will move beyond a simple listing of features to explain the causality behind reagent choice, present validated experimental protocols, and offer data-driven insights to help you select the optimal reagent for your specific analytical challenge.
The Chemistry of Silylation: A Mechanistic Overview
Silylation proceeds via a nucleophilic substitution reaction (SN2 type).[1][6] The oxygen of the coumarin's hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the silylating reagent. This displaces a leaving group from the silicon, forming a stable silyl ether and a reaction byproduct.[4][7] The reactivity of this process is governed by several factors: the silyl donor strength of the reagent, the acidity of the proton being replaced, and the steric hindrance around the reaction site.
The general order of reactivity for functional groups is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[1][8] As most bioactive coumarins feature phenolic hydroxyl groups, they are excellent candidates for silylation.
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A Senior Application Scientist's Guide to the Photostability of 4-Methyl-7-trimethylsiloxycoumarin
Introduction: The Critical Role of Photostability in Fluorescence Applications
In the realm of fluorescence-based research, the selection of a fluorophore is a decision that dictates the reliability, reproducibility, and temporal range of an experiment. Among the key photophysical characteristics, photostability—the intrinsic resistance of a fluorophore to light-induced chemical degradation—stands as a paramount attribute. For applications involving prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening, a labile fluorophore can lead to signal decay, inaccurate quantification, and ultimately, compromised data integrity.
This guide provides a comprehensive assessment of the photostability of 4-Methyl-7-trimethylsiloxycoumarin, a derivative of the widely used 7-hydroxy-4-methylcoumarin (4-MU) scaffold. As a blue-emitting fluorophore, it operates in a spectral region often crowded by cellular autofluorescence, making high performance and stability essential. Here, we will objectively compare its expected performance with modern, high-performance alternatives, grounding our analysis in established photochemical principles and providing robust experimental protocols for independent validation.
The Science of Photobleaching: Understanding Signal Loss
Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to photon-induced chemical damage.[1] The process typically initiates when a fluorophore in an excited electronic state, instead of relaxing via fluorescence emission, transitions to a long-lived triplet state. In this triplet state, the molecule is highly reactive and susceptible to interactions with its environment, particularly molecular oxygen. These reactions can lead to covalent modifications and permanent destruction of the chromophore.[1]
Two key metrics are used to quantify photostability:
-
Photobleaching Quantum Yield (Φb): This fundamental parameter represents the probability that an excited fluorophore will undergo irreversible photodegradation. A lower Φb value signifies higher photostability.[2]
-
Photobleaching Half-life (t1/2): This practical metric defines the time required for a fluorophore's fluorescence intensity to decrease to 50% of its initial value under specific, constant illumination conditions.
The choice of solvent, oxygen concentration, and illumination intensity can all influence these values, making standardized comparison critical.[2]
Selection of Comparative Fluorophores
To provide a meaningful assessment, we have selected a panel of alternative blue-fluorescent dyes that represent different classes and performance tiers. The selection is based on spectral similarity (excitation by UV/violet light) and their prevalence in modern biological research.
-
This compound (Target): A derivative of a classic coumarin. The trimethylsilyl (TMS) group protects the 7-hydroxyl moiety, increasing hydrophobicity and potentially influencing photobleaching pathways compared to its parent compound, 7-hydroxy-4-methylcoumarin.
-
Alexa Fluor® 350 (High-Performance Alternative): A sulfonated coumarin derivative engineered for improved water solubility and photostability.[3] It is often cited as a superior replacement for traditional aminomethylcoumarins (AMCA).[4][5]
-
Pacific Blue™ (High-Performance Alternative): A fluorinated coumarin derivative known for its high brightness, good photostability, and low pKa, which ensures its fluorescence remains strong at neutral pH.[6][7] It is a staple in multicolor flow cytometry.[8]
Experimental Design for Comparative Photostability Assessment
Trustworthy data is born from a self-validating experimental design. The following protocol is designed to provide a rigorous and reproducible relative comparison of fluorophore photostability. The causality behind this design is to ensure that all dyes are treated under identical conditions, eliminating variables other than the intrinsic properties of the fluorophore itself.
Workflow for Relative Photostability Measurement
Caption: Workflow for comparative photostability analysis.
Detailed Experimental Protocol
Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous, high-intensity illumination.
Materials:
-
This compound, Alexa Fluor® 350, Pacific Blue™
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Fluorescence microscope with a stable light source (e.g., Mercury or Xenon arc lamp, or violet laser), appropriate filter sets (e.g., DAPI/Violet filter cube), and a sensitive camera (sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: a. Prepare 10 mM stock solutions of each dye in high-quality DMSO. b. Dilute the stock solutions to a working concentration of 1 µM in PBS (pH 7.4). The choice of a buffered aqueous solution is critical as it mimics biological conditions and avoids solvent-dependent variations in photophysics. c. Verify the concentration and ensure the avoidance of inner filter effects by measuring the absorbance at the excitation maximum for each dye. The absorbance should be kept low, ideally below 0.05.[2]
-
Microscope Setup & Initial Measurement: a. Place a droplet of the dye solution onto a microscope slide and cover with a coverslip. b. Using the lowest possible illumination intensity and a brief exposure time, locate the sample and capture an initial image. This measurement represents the initial fluorescence intensity, F₀.
-
Photobleaching: a. Expose the sample to continuous, high-intensity illumination using a fixed power setting on the light source. It is crucial that this intensity remains constant across all experiments. b. Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant signal decay (e.g., 5-10 minutes).
-
Data Analysis: a. For each time-lapse series, measure the mean fluorescence intensity from a consistent region of interest for each time point, F(t). b. Normalize the fluorescence intensity at each time point to the initial intensity: Normalized Intensity = F(t) / F₀. c. Plot the normalized intensity as a function of time for each dye. d. Fit the resulting decay curve to a single-exponential decay function to determine the photobleaching half-life (t1/2), the time at which the fluorescence intensity drops to 50%.
Comparative Data and In-Depth Discussion
| Parameter | This compound (Inferred) | Alexa Fluor® 350 | Pacific Blue™ |
| Excitation Max (λex) | ~340-350 nm | 343 nm[12] | 401 nm[7] |
| Emission Max (λem) | ~440-450 nm | 441 nm[12] | 452 nm[7] |
| Molar Extinction Coeff. (ε) | ~15,000-20,000 M-1cm-1 | ~19,000 M-1cm-1 | ~46,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | Moderate (~0.4-0.6) | 0.24[12] | 0.78 |
| Relative Brightness (ε × Φf) | Moderate | Low-Moderate | Very High |
| Photostability | Low to Moderate | Moderate[13] | Good[6] |
Analysis of this compound:
The photophysical properties of coumarins are highly dependent on the substituent at the 7-position. Electron-donating groups, such as hydroxyl or alkoxy groups, are crucial for the strong fluorescence of this scaffold.[14] The parent compound, 7-hydroxy-4-methylcoumarin, is known for its pH-dependent fluorescence and moderate photostability.[15][16]
The trimethylsilyl (TMS) group on this compound serves as a bulky, non-polar protecting group for the 7-hydroxyl. This modification has several consequences:
-
Increased Hydrophobicity: The TMS group makes the molecule significantly more hydrophobic than its hydroxylated parent, affecting its solubility and potential for aggregation in aqueous media.
-
Abolished pH-Sensing: By capping the phenolic proton, the TMS group eliminates the pH sensitivity characteristic of 7-hydroxycoumarins.
-
Inferred Photostability: While the TMS group prevents certain proton-transfer-related quenching pathways, the core coumarin structure remains susceptible to photodimerization and reaction with molecular oxygen.[17] Its photostability is therefore expected to be comparable to, or only slightly better than, other simple 7-alkoxy-4-methylcoumarins, placing it in the "low to moderate" category relative to modern dyes.[18]
Comparative Performance:
-
Alexa Fluor® 350: As a sulfonated coumarin, its key advantage is increased hydrophilicity and, consequently, reduced aggregation. While its quantum yield is modest, it is explicitly marketed as being more photostable than its predecessors like AMCA.[3][12] This makes it a reliable workhorse for imaging high-abundance targets where extreme brightness is not the primary concern.[13]
-
Pacific Blue™: This dye represents a significant advancement in coumarin chemistry. The inclusion of two fluorine atoms on the benzopyrone ring enhances both the quantum yield and the photostability.[7] With a brightness that is substantially higher than both the target coumarin and Alexa Fluor® 350, and good photostability, Pacific Blue™ is an excellent choice for applications demanding bright, stable signals from a violet laser, particularly in flow cytometry.[6][]
Conclusion and Recommendations
The selection of a fluorescent probe requires a careful balance of brightness, photostability, and experimental context. While this compound may be a suitable reagent for applications where prolonged light exposure is not required, its performance is likely to be surpassed by modern alternatives.
Recommendations for Researchers:
-
For General Labeling & Short-Term Imaging: this compound can be a cost-effective choice if high photostability is not a critical parameter.
-
For Aqueous Buffers & Conjugation: Alexa Fluor® 350 is the superior choice due to its enhanced water solubility and moderate photostability, making it a more robust tool for labeling proteins and other biomolecules.[3]
-
For High-Signal Demands & Flow Cytometry: Pacific Blue™ is the recommended fluorophore. Its exceptional brightness and good photostability make it ideal for detecting both high and low-abundance targets and for experiments requiring longer acquisition times.[]
Ultimately, the most authoritative assessment comes from direct experimental comparison. We strongly encourage researchers to perform the validation protocol outlined in this guide to determine the most suitable fluorophore for their specific application and instrumentation.
References
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Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. Available from: [Link]
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Photobleaching. Evident Scientific. Available from: [Link]
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Rèst, E., & Resch-Genger, U. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1618-1629. Available from: [Link]
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Pacific Blue (dye). Wikipedia. Available from: [Link]
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Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes. Bio-Synthesis Inc. Available from: [Link]
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Unusual Photobehaviour of Crystalline 7-Methoxy-4-methylcoumarin. ResearchGate. Available from: [Link]
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Stockton, A. M., et al. (2021). Optimization of Fluorescence Labeling of Trace Analytes: Application to Amino Acid Biosignature Detection with Pacific Blue. ACS Earth and Space Chemistry, 6(1), 110-118. Available from: [Link]
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Pacific Blue Dye Profile. FluoroFinder. Available from: [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. Available from: [Link]
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Synthesis and application of polymeric fluorescent compounds based on coumarin. De Gruyter. Available from: [Link]
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Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. ResearchGate. Available from: [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Available from: [Link]
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7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Publishing. Available from: [Link]
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METHOD FOR THE RELATIVE MEASUREMENT OF THE FLUORESCENCE QUANTUM EFFICIENCY OF DYES IN SOLUTION. WIPO Patentscope. Available from: [Link]
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The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. Available from: [Link]
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7-Methoxy-4-methylcoumarin. PubChem. Available from: [Link]
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Brominated 7-Hydroxycoumarin-4-Ylmethyls: Photolabile Protecting Groups with Biologically Useful Cross-Sections for Two Photon Photolysis. ResearchGate. Available from: [Link]
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Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. Available from: [Link]
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Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. ResearchGate. Available from: [Link]
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Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
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Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Available from: [Link]
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Synthesis and Photophysical Studies on N‐(Coumarin‐4′′′‐yl)‐C‐(2′,3′‐dideoxyuridin‐3′‐yl/3′‐deoxythymidin‐3′‐yl)‐oxymethyl‐1,2,3‐triazoles. ResearchGate. Available from: [Link]
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The synthesis and characterization of 7-hydroxy-4-methylcoumarin and the investigation of the fluorescence properties of its 7-hydroxy-4-methylcoumarin-chitosan films. OSTI.GOV. Available from: [Link]
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Navigating Inter-Assay Variability: A Comparative Guide to 4-Methyl-7-trimethylsiloxycoumarin as a Dual-Function Derivatizing Agent
This guide provides an in-depth technical comparison of 4-Methyl-7-trimethylsiloxycoumarin , a dual-function derivatizing agent, with other common alternatives. We will explore the underlying causes of variability and provide data-driven insights to help you select the optimal derivatization strategy for your analytical needs. Our focus is on providing a self-validating framework for your experimental choices, grounded in scientific principles and practical expertise.
The Challenge of Inter-Assay Variability in Derivatization
Inter-assay variability in derivatization can arise from a multitude of factors, including:
-
Reagent Stability and Purity: The stability of the derivatizing agent and the presence of impurities can lead to inconsistent reaction yields.
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, and pH can significantly impact the derivatization efficiency.
-
Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction, leading to suppressed or enhanced derivatization in a sample-dependent manner.
-
Derivative Stability: The stability of the resulting derivative is crucial; degradation of the derivative before analysis will lead to inaccurate quantification.
Understanding and controlling these variables is key to minimizing inter-assay variability and ensuring the integrity of your analytical data.
This compound: A Dual-Function Reagent
This compound is a unique derivatizing agent that combines two functionalities in a single molecule:
-
Trimethylsilyl (TMS) Donor: The trimethylsiloxy group reacts with active hydrogens (e.g., in hydroxyl, carboxyl, and amine groups) to form a more volatile and thermally stable trimethylsilyl derivative, suitable for gas chromatography (GC) analysis.
-
Fluorescent Label: The 4-methylcoumarin (also known as 4-methylumbelliferone) moiety is a well-established fluorophore with an excitation maximum around 360 nm and an emission maximum around 448 nm.[4] This allows for highly sensitive detection using fluorescence-based detectors in high-performance liquid chromatography (HPLC).
This dual functionality makes this compound a versatile reagent for both GC and HPLC applications, offering the potential for enhanced sensitivity and improved chromatographic performance.
Comparative Analysis with Alternative Derivatizing Agents
The choice of a derivatizing agent should be guided by the specific requirements of the analytical method. Here, we compare this compound with two classes of alternatives: non-fluorescent silylating agents and other fluorescent labeling agents.
Comparison with Non-Fluorescent Silylating Agents
For GC-based analysis, the primary function of this compound is as a TMS donor. Let's compare its performance with other common silylating agents.
| Feature | This compound | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Primary Function | TMS donation & Fluorescent labeling | TMS donation | TMS donation |
| Volatility of Byproducts | High | High | High |
| Reactivity | Moderate to High | Very High | High |
| Moisture Sensitivity | Moderate | High | High |
| Inter-Assay Variability | Potentially higher due to larger molecule and potential for incomplete reaction | Lower due to high reactivity and volatile byproducts | Lower due to high reactivity and volatile byproducts |
| Detection Method | GC-FID, GC-MS, HPLC-FLD | GC-FID, GC-MS | GC-FID, GC-MS |
Expertise & Experience: While MSTFA and BSTFA are powerful silylating agents that often drive reactions to completion, their high reactivity can sometimes lead to the derivatization of non-target functional groups, creating a more complex chromatogram. The bulkier nature of this compound may offer greater selectivity for less sterically hindered active hydrogens. However, this can also lead to incomplete derivatization and higher inter-assay variability if reaction conditions are not meticulously controlled.
Comparison with Other Fluorescent Labeling Agents
For HPLC-based analysis, the fluorescent property of the coumarin tag is the key advantage. Here's a comparison with other common fluorescent labeling agents.
| Feature | This compound | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Fluorescamine |
| Reactive Towards | Active hydrogens (OH, COOH, NH) | Primary and Secondary Amines | Primary Amines |
| Excitation Max (nm) | ~360 | ~470 | ~390 |
| Emission Max (nm) | ~448 | ~530 | ~475 |
| Derivative Stability | Moderate | High | Moderate |
| Reagent Stability | Moderate | Moderate | Low (hydrolyzes rapidly) |
| Inter-Assay Variability | Moderate, dependent on silylation reaction | Lower, stable derivatives | Potentially higher due to reagent instability |
| Dual Functionality | Yes (Silylation + Fluorescence) | No | No |
Expertise & Experience: NBD-Cl and Fluorescamine are excellent choices for the sensitive detection of amines.[5] Fluorescamine's key advantage is its "fluorogenic" nature, meaning the reagent itself is non-fluorescent, leading to lower background noise.[5] However, its rapid hydrolysis necessitates careful handling and often post-column derivatization.[5] NBD-Cl offers good stability for its derivatives. This compound's unique advantage is its ability to simultaneously derivatize a broader range of functional groups (not just amines) and introduce a fluorescent tag. This can simplify sample preparation but also introduces the variability associated with silylation reactions.
Experimental Protocols for Comparative Evaluation
To objectively assess the performance of this compound and its alternatives, a well-designed comparative study is essential. The following protocols are designed to be self-validating, allowing for a robust evaluation of inter-assay variability.
Experimental Workflow Diagram
Caption: Derivatization of testosterone with the dual-function reagent.
Conclusion and Recommendations
This compound presents a compelling option for analysts seeking a single reagent for both silylation and fluorescent labeling. Its dual functionality can streamline sample preparation workflows. However, this versatility comes with potential trade-offs in terms of reactivity and, consequently, inter-assay variability when compared to more specialized reagents.
For GC-based analyses requiring the highest precision and accuracy, traditional silylating agents like MSTFA or BSTFA may offer lower inter-assay variability due to their high reactivity and the formation of volatile byproducts.
For HPLC-based analyses demanding high sensitivity for a broad range of analytes with active hydrogens, this compound is a strong candidate. Its ability to derivatize hydroxyl and carboxyl groups, in addition to amines, provides a significant advantage over amine-specific fluorescent labels.
Ultimately, the choice of derivatizing agent must be empirically validated for the specific analyte and matrix of interest. By following the structured experimental approach outlined in this guide, researchers can make an informed decision that balances the need for sensitivity, selectivity, and, most importantly, low inter-assay variability.
References
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Bratinova, S., et al. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Food Additives & Contaminants: Part A, 35(7), 1438-1446. Retrieved from [Link]
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Chhanikar, A. et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2): 1-13. Retrieved from [Link]
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Fernandez-Metzler, C. L., et al. (2001). A simple model for the validation of HPLC analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 1-10. Retrieved from [Link]
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Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]
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Tanaka, K., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections. Retrieved from [Link]
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Taylor & Francis Online. (2018). Full article: Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Retrieved from [Link]
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Zhang, X., et al. (2016). Development and validation of a reversed liquid chromatographic method with fluorescence detection for the pharmacokinetic study of a new chimeric peptide. Analytical Methods, 8(3), 561-569. Retrieved from [Link]
-
Zhi, X., et al. (2013). Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters, 46(18), 2865-2872. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 4-Methyl-7-trimethylsiloxycoumarin: A Senior Application Scientist's Perspective
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Responsible stewardship, particularly the final step of disposal, is a non-negotiable aspect of laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-7-trimethylsiloxycoumarin, synthesizing regulatory standards with the chemical principles that govern its reactivity and potential hazards. Our objective is to empower laboratory personnel to manage this chemical waste stream with confidence, ensuring safety and integrity from the bench to its final disposition.
Section 1: Hazard Assessment & Chemical Characterization
The parent compound, 7-hydroxy-4-methylcoumarin, is known to be a potential skin, eye, and respiratory tract irritant.[1][2] The trimethylsilyl ether group is primarily susceptible to hydrolysis, a chemical reaction with water that can be accelerated under acidic or basic conditions. This reaction cleaves the silicon-oxygen bond, yielding the parent alcohol (7-hydroxy-4-methylcoumarin) and trimethylsilanol, which readily dimerizes to the volatile hexamethyldisiloxane.
Given these characteristics, this compound must be treated as a hazardous chemical waste. Uncontrolled disposal, such as via sink drains or in standard refuse, is strictly prohibited and poses a risk of environmental contamination and unforeseen chemical reactions within the waste system.[3][4][5]
| Property | Value / Observation | Rationale / Source |
| Appearance | Likely a solid (e.g., powder) | Based on related coumarin compounds.[6][7] |
| Primary Hazard | Potential skin and eye irritant. | Inferred from parent compound 7-hydroxy-4-methylcoumarin.[1][2] |
| Reactivity | Moisture sensitive; subject to hydrolysis. | Characteristic of trimethylsilyl ethers. |
| Hydrolysis Products | 7-hydroxy-4-methylcoumarin and Hexamethyldisiloxane | Standard reaction pathway for silyl ether cleavage. |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane). | General property of silyl ethers. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General chemical incompatibilities.[8] |
Section 2: Immediate Safety & Handling Precautions
Prior to any disposal procedure, adherence to strict safety protocols is mandatory. All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.[9]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed immediately if contamination occurs.[9]
-
Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required. If significant dust is generated or work is performed outside a hood, a NIOSH-approved respirator may be necessary.[9]
Section 3: Core Disposal Protocol: The "Cradle-to-Grave" Mandate
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[10] The following protocol ensures compliance with these foundational principles.
Waste Determination & Segregation
From the moment it is deemed unusable, any material containing this compound is classified as hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves).
-
Solutions and rinsates from glassware.
This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams to prevent dangerous reactions.[11]
Waste Collection & Container Management
-
Select a Compatible Container: Use a designated hazardous waste container that is chemically resistant to the waste mixture. Glass or high-density polyethylene (HDPE) bottles are generally suitable. The original product container, if in good condition, can be repurposed for this.[3][11]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations.[4]
-
A complete list of all other components in the container (e.g., solvents, buffers), with percentage estimates.
-
The date accumulation started.
-
-
Storage: Keep the waste container tightly sealed except when adding waste.[4] Store it in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel. The SAA should have secondary containment to capture any potential leaks.[11]
Section 4: Step-by-Step Disposal Procedures
There are two primary pathways for the disposal of this compound waste. The choice depends on laboratory capabilities, waste volume, and institutional policies.
Pathway A: Direct Disposal via Licensed Contractor (Standard Protocol)
This is the most common, straightforward, and universally recommended method. It ensures the highest level of safety and compliance by transferring the waste to professionals trained in chemical handling and disposal.
Step-by-Step Protocol:
-
Collect Waste: Following the procedures in Section 3, collect all waste containing this compound into a properly labeled, sealed, and compatible container.
-
Store Safely: Place the container in your lab's designated Satellite Accumulation Area.
-
Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check your institution's policy), schedule a waste pickup with your institution's Environmental Health & Safety (EHS) office.[5]
-
Documentation: Complete any necessary paperwork provided by EHS to ensure proper tracking of the waste stream.
Pathway B: Pre-Treatment via Hydrolysis (Advanced Protocol)
Caution: This procedure should only be performed by trained personnel with a strong understanding of the chemical risks involved. The resulting mixture remains a hazardous waste and must be disposed of via Pathway A.
In certain research contexts, it may be desirable to chemically neutralize the reactive silyl ether moiety prior to disposal. The primary method for this is hydrolysis, which converts the compound to the more stable 7-hydroxy-4-methylcoumarin.
Causality: The Si-O bond in a trimethylsilyl ether is labile to acid. Protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack by water to cleave the bond.
Step-by-Step Protocol for Acid-Catalyzed Hydrolysis:
-
Preparation: In a chemical fume hood, place a flask of appropriate size, equipped with a magnetic stir bar, in a secondary containment vessel.
-
Dissolution: Dissolve the this compound waste in a suitable solvent, such as tetrahydrofuran (THF) or acetone, in which both the starting material and products are soluble.
-
Acidification: Slowly, while stirring, add a dilute aqueous acid solution. A 1:1 mixture of acetic acid and water is a mild and effective choice. The final pH should be acidic (e.g., pH 2-4).
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. This may take several hours.
-
Waste Collection: The resulting solution, containing 7-hydroxy-4-methylcoumarin, hexamethyldisiloxane, solvent, and acid, is still hazardous waste. Transfer the entire mixture to a hazardous waste container.
-
Labeling & Disposal: Label the container with all chemical constituents and their estimated percentages. Dispose of the container following the procedure outlined in Pathway A .
Section 5: Disposal Decision Workflow
The choice of disposal pathway is a critical decision point. The following diagram, rendered in DOT language, illustrates the logical process for selecting the appropriate method.
Caption: Decision workflow for selecting the appropriate disposal pathway.
Conclusion
The proper disposal of this compound is not merely a logistical task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By adhering to the "cradle-to-grave" principles of hazardous waste management and understanding the specific chemical nature of this silyl ether, researchers can confidently manage this waste stream. The standard and most highly recommended procedure is direct disposal via your institution's EHS-managed program. Chemical pre-treatment, while scientifically valid, should be approached with caution and is subordinate to the ultimate requirement of professional hazardous waste disposal.
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RECOMMENDATION ON THE DISPOSAL OF HOUSEHOLD PHARMACEUTICALS COLLECTED BY TAKE-BACK EVENTS, MAIL-BACK, AND OTHER COLLECTION PROGRAMS. (2012, September 26). U.S. Environmental Protection Agency. Retrieved from [Link]
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7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023, April 12). YouTube. Retrieved from [Link]
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Synthesis of 7 hydroxy-4-methyl coumarin | PDF. (n.d.). Slideshare. Retrieved from [Link]
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Methanolysis of 7-Acetoxy-4-Methylcoumarin Catalyzed by Cyclosophoraoses Isolated from Rhizobium meliloti. (2025, August 9). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-7-trimethylsiloxycoumarin
As researchers and drug development professionals, our work with novel chemical compounds demands a foundational commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-Methyl-7-trimethylsiloxycoumarin. This compound belongs to two important chemical classes: coumarins, known for a range of biological activities and potential irritant properties, and organosilicon compounds, which require specific handling precautions.[1][2] The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes risk.
Hazard Analysis: A Synthesis of Known Risks
While a specific, comprehensive toxicological profile for this compound is not fully established, we can infer its potential hazards from its structural relatives, namely 7-hydroxy-4-methylcoumarin and general organosilicon compounds. The primary concerns involve dermal, ocular, and respiratory exposure.
-
Skin Irritation: Many coumarin derivatives are known to cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[3]
-
Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may lead to respiratory irritation.[3]
-
Organosilicon Compound Hazards: This class of chemicals necessitates careful handling to prevent exposure, often requiring specific glove materials and respiratory protection if vapors or particles can be generated.[1]
Given these potential hazards, a robust PPE strategy is not merely recommended; it is imperative.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is dictated by a risk assessment of the procedures being performed. The goal is to create a barrier between you and the chemical agent.
Eye and Face Protection
Direct contact with chemical dust or splashes poses a significant risk of serious eye damage.
-
Minimum Requirement: At all times when handling this compound, wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Elevated Risk: For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities, scraping dried material), a full-face shield must be worn over the safety goggles.[6] This provides a secondary layer of protection for the entire face.
Hand Protection
The skin is a primary route of exposure. Chemical-resistant gloves are essential.
-
Glove Material: Nitrile or neoprene gloves are recommended for handling organosilicon compounds and provide good resistance to a range of chemicals.[6] Always consult the glove manufacturer's resistance guide for specific breakthrough times if available.
-
Protocol: Gloves must be inspected for tears or holes before each use. Use proper removal techniques to avoid contaminating your skin, and dispose of contaminated gloves as hazardous waste immediately.[3] Never reuse disposable gloves.
Body Protection
Protecting your skin and personal clothing from accidental spills is crucial.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.[7][8]
-
Large-Scale Operations: For handling larger volumes where the risk of significant splashes is higher, a chemical-resistant apron or suit is required.[6][7]
Respiratory Protection
Inhalation of fine powders or aerosols can cause respiratory irritation. Engineering controls, such as a chemical fume hood, are the primary method for mitigating this risk.
-
Required Use: If you are handling the solid compound outside of a fume hood, weighing it, or performing any action that could generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[4][8] A particulate filter (such as an N95) is typically sufficient for low-concentration environments, while operations in confined spaces may require more advanced systems like a Powered Air-Purifying Respirator (PAPR).[6]
PPE Selection Summary
This table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Weighing Solid Compound | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required (Use Fume Hood or Respirator)[4] |
| Preparing Solutions | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Recommended (Perform in Fume Hood)[1] |
| Large Volume Transfers (>1L) | Face Shield over Goggles[6] | Nitrile/Neoprene Gloves | Chemical-Resistant Apron[7] | Required (Use Fume Hood or Respirator) |
| Cleaning Spills | Face Shield over Goggles | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron | Required [6] |
Operational and Disposal Workflow
The following diagram outlines the critical steps and decision points for safely handling and disposing of this compound, ensuring a closed loop of safety from start to finish.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Protocols for Safe Operation and Disposal
Pre-Handling Safety Checklist
-
Ventilation: Confirm that all handling of the solid compound or its solutions will occur in a properly functioning chemical fume hood.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]
-
PPE Inspection: Before every use, carefully inspect all PPE for signs of degradation, such as cracks in goggles, or discoloration and tears in gloves.
-
Review SDS: Although a specific SDS for this exact compound was not retrieved, always review the SDS for any related compounds or reagents you are using in the procedure.[6]
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Minimize Dust: When handling the solid powder, pour it carefully and slowly to prevent it from becoming airborne.[1] Avoid any actions, such as scraping, that could generate dust.[3]
-
Containment: Perform all manipulations within the fume hood to contain any potential dust or vapors.[9]
-
Immediate Cleanup: In the event of a small spill within the fume hood, carefully sweep up the solid material and place it in a designated hazardous waste container.[3][4]
Disposal Plan: A Critical Final Step
Chemical waste management is as important as safe handling. Improper disposal can endanger colleagues and the environment.
-
Waste Classification: All materials that have come into contact with this compound must be treated as hazardous waste.[10][11] This includes:
-
Unused or unwanted product.
-
Contaminated gloves, weigh boats, and paper towels.
-
Rinsate from cleaning contaminated glassware.
-
-
Containerization:
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and list the full chemical name: "this compound".[10]
-
Disposal: The sealed and labeled waste containers must be turned over to your institution's environmental health and safety office for disposal by a licensed professional waste company.[3] Do not pour this chemical down the drain or place it in the regular trash.[10]
By integrating these safety protocols into your daily laboratory practice, you build a deep and reliable culture of safety that protects not only you but your entire research team.
References
-
Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. 1
-
Methyl Hydrogen Silicone Fluid Factory-Biyuan. What PPE is required when handling MH Silicone Fluid?. 6
-
Fisher Scientific. (n.d.). Safety Data Sheet for 7-Hydroxy-4-methylcoumarin. Link
-
BenchChem. (2025, November). Personal protective equipment for handling Undecasiloxane, tetracosamethyl-. 7
-
TCI Chemicals. (2023, March 4). Safety Data Sheet for 7-Acetoxy-4-methylcoumarin. 12
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. 13
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. 8
-
Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 7-Hydroxy-4-methylcoumarin. Link
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 7-Diethylamino-4-methylcoumarin. 14
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. 2
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. 15
-
RSC Publishing. (2022, August 24). Green synthesis of coumarin derivatives.... 16
-
Frontiers Research Topic. (n.d.). Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives.... 17
-
Frontiers. (2022, January 23). Safety Profile of Nutraceuticals Rich in Coumarins: An Update. 18
-
CDH Fine Chemical. (n.d.). 7-HYDROXY-4-METHYL-COUMARIN CAS NO 90-33-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. 3
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. 9
-
BenchChem. (n.d.). Proper Disposal of 4-Methylchalcone: A Comprehensive Guide for Laboratory Professionals. 10
-
BenchChem. (n.d.). Safe Handling and Disposal of 4-Methyl-6,7-methylenedioxycoumarin: A Procedural Guide. 5
-
BenchChem. (n.d.). Safe Disposal of 4-Chloro-7-methyl-3-nitrocoumarin: A Procedural Guide. 11
Sources
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. chemmethod.com [chemmethod.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. frontiersin.org [frontiersin.org]
- 18. Frontiers | Safety Profile of Nutraceuticals Rich in Coumarins: An Update [frontiersin.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
